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Core Science & Biosynthesis

Foundational

3-Methylundecanoate natural occurrence and biosynthesis

Topic: Structural Dynamics and Biosynthetic Origins of 3-Methylundecanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists Executive Summary 3-Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics and Biosynthetic Origins of 3-Methylundecanoate Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

3-Methylundecanoate (IUPAC: Methyl 3-methylundecanoate) represents a specific class of branched-chain fatty acid (BCFA) derivatives. Unlike the common iso- (omega-1) or anteiso- (omega-2) fatty acids derived from amino acid primers, the 3-methyl substitution pattern indicates a proximal branching event during the late stages of biosynthesis or a specific post-synthetic methylation.

While often overshadowed by linear lipids, 3-methyl BCFAs are critical in chemical ecology (pheromones), microbial membrane fluidity (Actinobacteria), and as chiral building blocks in pharmaceutical synthesis. This guide dissects the biosynthetic logic required to install a methyl group at the C3 position—a metabolically "expensive" and enzymatically distinct operation compared to standard fatty acid synthesis (FAS).

Chemical Identity & Natural Occurrence[1][2][3]

2.1 Structural Definition[1]
  • Systematic Name: Methyl 3-methylundecanoate

  • Acid Moiety: 3-Methylundecanoic acid (C12 branched chain)

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (Ester)
  • Chirality: The C3 position is a stereocenter. Biological systems typically produce enantiopure forms (often R-configuration in bacterial lipids, though S exists in specific insect pheromones).

2.2 Biological Occurrence Matrix[1][2][3]
Source SystemContextFormFunction
Actinobacteria (Streptomyces spp.)Secondary MetabolismFree Acid / PhospholipidMembrane fluidity modulator; antibiotic scaffold precursor.
Insecta (Hymenoptera/Coleoptera)Exocrine SecretionsMethyl EsterAggregation pheromones or cuticular hydrocarbon precursors.
Mammalian Skin (Homo sapiens)Sebum / Vernix CaseosaWax Ester / TriglycerideAntimicrobial barrier; 3-methyl acids are minor but distinct components of the "branched" lipid fraction.
Fungal Fermentation (Trichoderma)VolatilesMethyl EsterVolatile organic compound (VOC) signaling.

Critical Distinction: Researchers must distinguish between Methyl undecanoate (linear C11 chain, CAS 1731-86-8) and 3-Methylundecanoate (branched C12 chain). The latter exhibits lower freezing points and distinct steric hindrance, critical for ligand-receptor binding in drug design.

Biosynthetic Pathways[6][7]

The synthesis of 3-methylundecanoate requires breaking the standard Fatty Acid Synthase (FAS) cycle, which typically utilizes Malonyl-CoA to add two linear carbons. Two primary mechanisms exist to install the C3-methyl group.

3.1 Pathway A: The PKS-Like Incorporation (Methylmalonyl-CoA)

This is the predominant pathway in bacteria (e.g., Streptomyces, Mycobacterium). It utilizes a Polyketide Synthase (PKS) or a specialized FAS system capable of accepting Methylmalonyl-CoA as an extender unit.

  • Mechanism:

    • Priming: Synthesis initiates with a standard primer (e.g., Acetyl-CoA) and elongates via standard FAS (Malonyl-CoA) to form a C8 or C10 intermediate (Octanoyl-ACP or Decanoyl-ACP).

    • Branch Introduction: A specific Acyltransferase (AT) selects Methylmalonyl-CoA instead of Malonyl-CoA.

    • Condensation: The Ketoacyl-ACP Synthase (KAS) condenses the growing chain with Methylmalonyl-CoA, placing the methyl group at the alpha-position of the intermediate.

    • Reduction: The beta-keto group is fully reduced (KR

      
       DH 
      
      
      
      ER).
    • Termination: If this is the final cycle, the result is a 2-methyl fatty acid.

    • The "3-Methyl" Shift: To achieve a 3-methyl position, the chain typically undergoes one additional round of elongation with Malonyl-CoA . This pushes the methyl group from the alpha (C2) to the beta (C3) position relative to the thioester.

3.2 Pathway B: Beta-Oxidation Reversal (Anabolic)

In certain engineered pathways or niche metabolic states, 3-methyl acids are generated by the reversal of the beta-oxidation degradation pathway.

  • Substrate: Pre-existing unsaturated fatty acids or specific branched amino acid catabolites.

  • Enzymes: Enoyl-CoA Isomerases and specific carboxylases that fix CO

    
     onto a crotonyl-CoA intermediate.
    
3.3 Visualization: The PKS/FAS Hybrid Pathway

The following diagram illustrates the "Extension-Shift" logic required to place the methyl group at C3.

Biosynthesis cluster_inputs Precursors cluster_cycle1 Cycle 1: Branch Installation cluster_cycle2 Cycle 2: The Shift (Elongation) Octanoyl Octanoyl-ACP (C8) KAS_I KAS (Condensation) Octanoyl->KAS_I MMCoA Methylmalonyl-CoA MMCoA->KAS_I Extender Unit MalCoA Malonyl-CoA KAS_II KAS (Condensation) MalCoA->KAS_II Extender Unit (Shift C2->C3) Red_I KR / DH / ER (Full Reduction) KAS_I->Red_I Inter_1 2-Methyldecanoyl-ACP Red_I->Inter_1 Inter_1->KAS_II Red_II KR / DH / ER (Full Reduction) KAS_II->Red_II Inter_2 3-Methylundecanoyl-ACP Red_II->Inter_2 TE Thioesterase / SAM-MT Inter_2->TE Hydrolysis & Methylation Final Methyl 3-Methylundecanoate TE->Final

Caption: Biosynthetic logic for 3-methylundecanoate. The incorporation of methylmalonyl-CoA followed by a standard malonyl-CoA elongation cycle shifts the methyl branch to the C3 position.

Analytical Methodologies

Detecting and quantifying 3-methylundecanoate requires distinguishing it from its linear (n-dodecanoate) and distal-branched (iso/anteiso) isomers.

4.1 Protocol: Extraction and GC-MS Profiling

Objective: Isolate lipid fraction and derivatize to Fatty Acid Methyl Esters (FAMEs) for separation.

Step 1: Lipid Extraction (Modified Bligh & Dyer)

  • Harvest cell pellet (approx. 50 mg wet weight).

  • Resuspend in 3.75 mL of Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10 min.

  • Add 1.25 mL Chloroform; vortex 1 min.

  • Add 1.25 mL dH

    
    O; vortex 1 min.
    
  • Centrifuge at 1,000 x g for 5 min to separate phases.

  • Recover the lower organic phase (containing lipids) into a clean glass vial.

Step 2: Derivatization (Acid-Catalyzed Methylation) Note: If the target is already the ester, this step ensures transesterification of any free acids or glycerides.

  • Evaporate chloroform under N

    
     stream.
    
  • Add 1 mL 14% BF

    
    -Methanol  reagent.
    
  • Incubate at 60°C for 30 min (sealed Teflon cap).

  • Cool to room temperature. Add 1 mL Hexane and 1 mL dH

    
    O.
    
  • Vortex and centrifuge. Collect the upper Hexane phase (contains FAMEs).

Step 3: GC-MS Analysis

  • Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) is required to separate positional isomers. Standard non-polar columns (DB-5) may co-elute 3-methyl and anteiso isomers.

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temperature Program: 50°C (2 min)

    
     180°C (at 20°C/min) 
    
    
    
    220°C (at 2°C/min). The slow ramp at the end is critical for isomer resolution.
4.2 Identification Logic (Mass Spectrometry)

The mass spectrum of 3-methyl FAMEs exhibits specific fragmentation patterns distinct from linear chains:

  • McLafferty Rearrangement: Look for a shift in the base peak.

    • Linear FAMEs: Base peak at m/z 74 .

    • 3-Methyl FAMEs: The methyl group at C3 blocks the standard McLafferty rearrangement or shifts the ion. Expect a significant peak at m/z 88 (if methyl is at C2) or specific fragments at m/z 101 or m/z 87 depending on the cleavage relative to the branch.

    • Diagnostic Ion: A strong fragment at [M-43] or [M-29] often aids in locating the branch.

Production & Engineering (Biotech Context)

For drug development applications requiring enantiopure 3-methylundecanoate, metabolic engineering is superior to chemical synthesis.

Strategy:

  • Host: E. coli (BL21) or Streptomyces coelicolor.

  • Precursor Supply: Overexpression of Propionyl-CoA carboxylase (PCC) to increase the intracellular pool of Methylmalonyl-CoA.

  • Enzyme Engineering: Introduction of a "Gatekeeper" module—a specific KAS III or KAS I variant with high specificity for Methylmalonyl-CoA, followed by standard FAS enzymes.

  • Titer Improvement: Knockout of fadD (fatty acyl-CoA synthetase) to prevent degradation (beta-oxidation) of the produced free acids.

References

  • Bentley, R., & Bennett, J. W. (1999). Constructing Polyketides: From Collie to Combinatorial Biosynthesis. Annual Review of Microbiology. Link

  • Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link

  • Nicolaides, N. (1974).[4] Skin Lipids: Their Biochemical Uniqueness.[4][5] Science. Link

  • Christie, W. W. (2023).[3] Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain. LipidWeb. Link

  • Bligh, E. G., & Dyer, W. J. (1959). A Rapid Method of Total Lipid Extraction and Purification. Canadian Journal of Biochemistry and Physiology. Link

Sources

Exploratory

3-Methylundecanoate: From Avian Semiochemical to Synthetic Target

Topic: 3-Methylundecanoate: Discovery, Chemical Ecology, and Analytical Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Ecologists, and Analytical Chemists Executive Summary 3-Methylundec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylundecanoate: Discovery, Chemical Ecology, and Analytical Protocols Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Ecologists, and Analytical Chemists

Executive Summary

3-Methylundecanoate (Methyl 3-methylundecanoate) is a branched-chain fatty acid methyl ester (FAME) that occupies a critical niche in chemical ecology and lipidomics. Historically isolated from the uropygial (preen) gland waxes of avian species, it serves as a potent semiochemical—a chemical signal mediating individual recognition, mate choice, and nest identification in seabirds. Beyond its ecological role, it appears as a metabolic byproduct in complex fermentations (e.g., aromatic vinegars). This guide synthesizes the molecule's discovery history, biological mechanisms, and rigorous protocols for its synthesis and analysis.

Chemical Identity & Properties

Before detailing its history, we must define the target. 3-Methylundecanoate is the methyl ester of 3-methylundecanoic acid. Its biological activity is often stereospecific, driven by the chiral center at C3.

PropertySpecification
IUPAC Name Methyl 3-methylundecanoate
Molecular Formula C₁₃H₂₆O₂
Molecular Weight 214.34 g/mol
Chirality C3 (R/S enantiomers); Biological forms are often enantiopure.
Key Structural Feature Anteiso-methyl branching (if C3 is considered relative to the carboxyl end) or simple methyl branching.
Boiling Point ~245°C (Predicted)
Solubility Insoluble in water; soluble in hexane, dichloromethane, diethyl ether.

History of Discovery

The scientific narrative of 3-Methylundecanoate is bifurcated into Synthetic Origins and Ecological Isolation .

Phase I: The Synthetic Era (1940s–1950s)

Long before its biological significance was understood, 3-methylundecanoate was a target for organic chemists studying branched-chain fatty acids.

  • 1944 (The Cason Synthesis): James Cason and colleagues at the University of California pioneered the synthesis of branched fatty acids to study their physical properties. They utilized organocadmium reagents to introduce alkyl chains to acid chlorides, establishing the fundamental methods for creating 3-methyl substituted acids.

  • Context: The motivation was purely physiochemical—understanding how methyl branching disrupts crystal packing in lipid bilayers, lowering melting points compared to straight-chain isomers.

Phase II: The Avian Connection (1970s–2000s)

The molecule found its true biological fame through the study of uropygial (preen) glands in birds.

  • 1970s (Jacob & Ziswiler): These pioneers systematically analyzed bird waxes. They discovered that unlike mammals, birds produce highly branched monoester waxes. They identified 3-methyl fatty acids as key components that maintain the liquidity of preen wax at low temperatures (crucial for seabirds in the Antarctic).

  • 2000s (Bonadonna et al.): The focus shifted from waterproofing to communication . Research on Antarctic prions (Pachyptila desolata) and Blue petrels revealed that 3-methylundecanoate (along with other volatiles) forms a stable, individual-specific "olfactory signature."[1][2][3]

    • Key Finding: Birds could distinguish their own nest/mate odor from others based on the ratio of these specific esters.

Phase III: Microbial Metabolism (2010s–Present)

Recent metabolomic studies have identified 3-methylundecanoate in fermentation products like Zhenjiang aromatic vinegar and specific wines. Here, it acts not as a pheromone but as a metabolite derived from the breakdown of branched-chain amino acids (leucine/isoleucine) by bacteria (e.g., Acetobacter, Streptomyces).

Biosynthesis & Mechanism

The presence of the methyl group at the C3 position is not random; it is a signature of specific biosynthetic machinery.

Biosynthetic Pathway

In biological systems (birds and bacteria), the synthesis typically involves Fatty Acid Synthase (FAS) .

  • Initiation: The chain is initiated not with Acetyl-CoA, but often with a branched primer (like isovaleryl-CoA) or extended using Methylmalonyl-CoA instead of Malonyl-CoA.

  • Elongation: If Methylmalonyl-CoA is incorporated at the final step of chain elongation before termination, it places a methyl group at the C2 position (which becomes C3 after one more round or modification). Alternatively, specific methyltransferases may act on the growing chain.

Biosynthesis Precursor Acetyl-CoA / Propionyl-CoA FAS Fatty Acid Synthase (FAS Complex) Precursor->FAS Initiation MMCoA Methylmalonyl-CoA MMCoA->FAS Incorporation (Branching Unit) AcylACP Branched Acyl-ACP (Intermediate) FAS->AcylACP Elongation Cycles Acid 3-Methylundecanoic Acid AcylACP->Acid Thioesterase Hydrolysis Ester 3-Methylundecanoate (Methyl Ester) Acid->Ester SAM-dependent Methyltransferase (or chemical derivatization)

Figure 1: Simplified biosynthetic logic for branched fatty acid esters. The incorporation of methylmalonyl-CoA provides the methyl branch.

Experimental Protocols

Protocol A: Extraction from Avian Feathers/Gland

Objective: Isolate volatile semiochemicals including 3-methylundecanoate without degradation.

  • Sampling:

    • Collect 50–200 mg of feathers from the area surrounding the uropygial gland.[4]

    • Control: Use feathers from the breast area (low wax) to subtract background.

  • Solvent Extraction:

    • Place feathers in a 4 mL glass vial with a Teflon-lined cap.

    • Add 2 mL Dichloromethane (DCM) (Suprasolv grade).

    • Internal Standard: Spike with 20 µL of n-dodecane (200 µg/mL) for quantification.

    • Sonicate for 10 minutes at room temperature.

  • Concentration:

    • Remove feathers with clean forceps.

    • Evaporate solvent under a gentle stream of Nitrogen (N₂) to a final volume of ~100 µL. Do not evaporate to dryness (volatile esters will be lost).

Protocol B: GC-MS Identification & Analysis

Objective: Separate 3-methylundecanoate from straight-chain isomers (dodecanoate) and identify via mass spectral fragmentation.

Instrument Parameters:

  • Column: DB-Wax Ultra Inert or VF-5ms (30 m × 0.25 mm × 0.25 µm). Note: Wax columns separate esters better by polarity; 5ms columns separate by boiling point.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 50°C (hold 2 min).

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 240°C (hold 5 min).

Mass Spectral Interpretation (The "Fingerprint"): 3-Methylundecanoate shows a distinctive fragmentation pattern differing from straight-chain methyl laurate.

  • McLafferty Rearrangement: Look for the base peak at m/z 74 (characteristic of methyl esters).

  • Carbocation Cleavage:

    • Significant peak at m/z 87 (cleavage between C2 and C3).

    • Diagnostic peak at m/z 101 or m/z 115 depending on the specific branching position relative to the ester group.

    • Molecular Ion (M+): Small but visible at m/z 214 .

GCMS_Workflow cluster_logic Identification Logic Sample Feather Extract / Fermentation Broth GC Gas Chromatography (DB-Wax Column) Sample->GC Injection (1µL) Sep Separation of Isomers (Retention Index Check) GC->Sep Thermal Ramp MS Mass Spectrometry (EI Source, 70eV) Sep->MS Elution Data Data Analysis MS->Data Ion Detection RI Compare Retention Index (RI) Target: ~1460 (on polar column) Data->RI Frag Check Fragmentation m/z 74 (Base), m/z 87, M+ 214 Data->Frag

Figure 2: Analytical workflow for the identification of 3-Methylundecanoate using GC-MS.

Synthesis (Modern Enantioselective Approach)

For drug development or precise pheromone studies, racemic mixtures are insufficient.

Method: Rhodium-Catalyzed C–H Functionalization This method allows for the direct insertion of a carbene into a C–H bond to create the branched structure.

  • Reagents: Methyl diazoacetate (donor) + Decane derivative (acceptor).

  • Catalyst: Dirhodium tetracarboxylate chiral catalysts (e.g., Rh₂(DOSP)₄).

  • Reaction: The catalyst facilitates the insertion of the carbene into the C–H bond at the specific position, controlled by the catalyst's steric ligands.

  • Yield: High enantioselectivity (>90% ee) is achievable, yielding pure (R)- or (S)-3-methylundecanoate.

References

  • Bonadonna, F., et al. (2007).[4] Olfactory Signature on Petrels' Feathers? Journal of Chemical Ecology.[4] Link

  • Campagna, S., et al. (2012). Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation. Chemical Senses.[5] Link

  • Cason, J. (1944).[6] Branched-Chain Fatty Acids.[6][7] I. Synthesis of Acids with Symmetrical Branching. Journal of the American Chemical Society.[6] Link

  • Jacob, J., & Ziswiler, V. (1982).[1][2] The Uropygial Gland.[1][2][3][4] In: Avian Biology, Vol. VI. Academic Press.

  • Mardon, J., et al. (2010).[2] Sexual dimorphism in the chemical composition of the uropygial gland secretion in the Antarctic Prion. Polar Biology. Link

  • Ye, L., et al. (2023).[8] Inoculation strategies affect the physicochemical properties and flavor of Zhenjiang aromatic vinegar.[8] Frontiers in Microbiology.[8] Link

Sources

Foundational

Biological Role and Chemical Ecology of 3-Methylundecanoate in Insects

The following technical guide details the biological role, biosynthesis, and chemical ecology of 3-Methylundecanoate (and its free acid form, 3-Methylundecanoic acid ) in insects. Executive Summary 3-Methylundecanoate (t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, biosynthesis, and chemical ecology of 3-Methylundecanoate (and its free acid form, 3-Methylundecanoic acid ) in insects.

Executive Summary

3-Methylundecanoate (the ester) and its corresponding free acid, 3-Methylundecanoic acid , represent a critical class of methyl-branched lipids in insect physiology. While often overshadowed by their hydrocarbon derivatives, these molecules serve two primary biological functions:

  • Biosynthetic Intermediates: They are the obligate precursors to 3-methylundecane , a widespread pheromone and semiochemical in Hymenoptera (ants) and Coleoptera (beetles).

  • Cuticular Wax Components: As esters (e.g., methyl or ethyl 3-methylundecanoate) or as acyl chains in larger wax esters, they function within the cuticular lipid matrix to prevent desiccation and mediate contact chemoreception (nestmate recognition).

This guide explores the mechanistic role of 3-methylundecanoate, its biosynthetic origin via the propionate pathway, and its application in pheromone synthesis for pest management (e.g., Emerald Ash Borer).

Chemical Identity and Occurrence

3-Methylundecanoate is a methyl-branched fatty acyl derivative. In insect systems, it exists primarily in two forms:

  • Free Acid (3-Methylundecanoic acid): The active biosynthetic intermediate.

  • Ester (Methyl/Ethyl 3-Methylundecanoate): Found in cuticular extracts and glandular secretions.

PropertySpecification
IUPAC Name Methyl 3-methylundecanoate (or 3-Methylundecanoic acid)
Chemical Formula C₁₃H₂₆O₂ (Methyl ester) / C₁₂H₂₄O₂ (Acid)
Key Structural Feature Methyl branching at the C3 position (beta-carbon)
Chirality (R) or (S) enantiomers (Critical for biological activity)
Primary Occurrence Camponotus ants, Formica spp., Lasius spp., Agrilus planipennis (as precursor)

Biological Functions

A. Precursor to Pheromonal Hydrocarbons

The most significant role of 3-methylundecanoate in insect biology is as the immediate metabolic precursor to 3-methylundecane , a volatile hydrocarbon used for chemical communication.

  • Trail Pheromones: In ants such as Camponotus intrepidus and Lasius carniolicus, the hydrocarbon derivative (3-methylundecane) is secreted from the Dufour’s gland to mark foraging trails.

  • Alarm Pheromones: In Formica species, the volatile hydrocarbon triggers alarm responses.

  • Mechanism: The insect biosynthesizes 3-methylundecanoic acid and then subjects it to decarbonylation (removal of CO₂) to yield the hydrocarbon.

B. Cuticular Lipids and Desiccation Resistance

In its esterified form, 3-methylundecanoate is incorporated into the insect cuticle (exoskeleton).

  • Water Barrier: The methyl branch disrupts the tight packing of straight-chain waxes, creating a fluid yet impermeable lipid barrier that prevents water loss in arid environments.

  • Species Recognition: The specific ratio of 3-methylundecanoate to other esters in the cuticular profile acts as a "chemical barcode," allowing insects to distinguish nestmates from intruders (e.g., in Polistes wasps and Formica ants).

C. Contact Sex Pheromones (Beetles)

In Coleoptera, specifically the Emerald Ash Borer (Agrilus planipennis), methyl-branched lipids function as contact sex pheromones.

  • Synthetic Relevance: (S)-3-methylundecanoate is a key chiral building block in the asymmetric synthesis of the EAB's contact pheromone, 3-methyltricosane . The biological machinery of the beetle likely utilizes a similar C12 fragment (3-methylundecanoic acid) to elongate into the final C24 pheromone.

Biosynthesis: The Propionate Pathway

The biosynthesis of 3-methylundecanoate distinguishes insects from many other organisms. Unlike straight-chain fatty acids (built solely from Acetyl-CoA), methyl-branched acids require Methylmalonyl-CoA .

Mechanistic Pathway[1]
  • Initiation: The pathway begins with Propionyl-CoA (C3) or the insertion of Methylmalonyl-CoA (C4) during chain elongation.

  • Elongation: The enzyme Fatty Acid Synthase (FAS) adds malonyl-CoA units to the growing chain.

  • Branch Insertion: To create the 3-methyl branch, a Methylmalonyl-CoA unit is incorporated instead of Malonyl-CoA at the penultimate step of elongation.

  • Termination: The chain is released as 3-Methylundecanoic acid .[1][2][3]

  • Fate:

    • Esterification: Converted to 3-methylundecanoate (wax ester).

    • Decarbonylation: Converted to 3-methylundecane (hydrocarbon pheromone) by Cytochrome P450 (CYP4G enzymes).

Biosynthetic Pathway Diagram

Biosynthesis Substrate Acetyl-CoA / Propionyl-CoA FAS Fatty Acid Synthase (FAS Complex) Substrate->FAS Initiation MMCoA Methylmalonyl-CoA (Branch Donor) MMCoA->FAS Incorporation Acid 3-Methylundecanoic Acid (Precursor) FAS->Acid Chain Termination Ester 3-Methylundecanoate (Cuticular Wax) Acid->Ester Esterification (Cuticle) CYP CYP4G Enzyme (Decarbonylase) Acid->CYP Transport to Oenocytes Hydrocarbon 3-Methylundecane (Pheromone) CYP->Hydrocarbon Decarbonylation (-CO2)

Caption: Biosynthetic pathway of 3-Methylundecanoate and its conversion to the pheromone 3-Methylundecane via the propionate/methylmalonate pathway.

Experimental Protocols

A. Extraction and Isolation

To analyze 3-methylundecanoate from insect samples, a solvent extraction targeting cuticular lipids is required.

  • Sample Collection: Freeze insects (e.g., 50 Formica workers) at -20°C.

  • Solvent Extraction: Immerse insects in hexane (HPLC grade) for 5 minutes.

    • Note: Avoid longer extraction to prevent contamination with internal lipids.

  • Derivatization (For Free Acids):

    • Evaporate hexane under N₂ stream.

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 30 mins to convert free 3-methylundecanoic acid to its TMS ester.

  • Analysis: Inject 1 µL into GC-MS (DB-5 or HP-5MS column).

B. Identification Criteria (GC-MS)
  • Retention Index (RI): 3-Methylundecanoate typically elutes just before the straight-chain dodecanoate.

  • Mass Spectrum (Diagnostic Ions):

    • m/z 74: McLafferty rearrangement ion (characteristic of methyl esters).

    • m/z 87: Characteristic of 3-methyl branched esters.

    • m/z 101: Loss of methoxy group + alkyl chain fragments.

Applications in Drug Development & Pest Control

A. Pheromone Mating Disruption

Synthetic 3-methylundecanoate (or its hydrocarbon derivative) can be used in Mating Disruption (MD) strategies.[1]

  • Strategy: Saturating an agricultural field with the pheromone prevents males from locating females.

  • Target Species: Agrotis moths, Agrilus beetles (using the chiral precursor for synthesis).

B. Bio-Insecticides

Targeting the biosynthesis of 3-methylundecanoate offers a novel drug target.

  • Mechanism: Inhibiting the CYP4G decarbonylase enzyme prevents the conversion of the acid to the hydrocarbon pheromone.

  • Result: The insect accumulates the acid (toxicity) and loses its ability to communicate (mating failure) or retain water (desiccation).

References

  • Pherobase. (2025).[4][1][2][5][6][7] Semiochemical compound: 3-Methylundecane.[8] Retrieved from [Link]

  • Chemical Senses. (2011).[2][8] Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation. (Discusses 3-methylundecanoate in chemical ecology). Retrieved from [Link]

  • ResearchGate. (2015). Asymmetric Synthesis of the Contact Sex Pheromone of the Emerald Ash Borer. (Details (S)-3-methylundecanoate as a chiral precursor).[9] Retrieved from [Link]

  • PNAS. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Cuticular lipids of insects as potential biofungicides. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 3-Methylundecanoate as a Potential Pheromone Component

This technical guide provides a rigorous analysis of 3-Methylundecanoate (and its corresponding acid, 3-methylundecanoic acid) as a semiochemical candidate. While historically overshadowed by straight-chain pheromones, r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 3-Methylundecanoate (and its corresponding acid, 3-methylundecanoic acid) as a semiochemical candidate. While historically overshadowed by straight-chain pheromones, recent proteomic and gas chromatography-mass spectrometry (GC-MS) studies in avian chemical ecology—specifically within the order Procellariiformes—have elevated this branched-chain lipid to a critical status in individual olfactory signatures and species recognition .

[1][2]

Executive Summary

3-Methylundecanoate (


) is a methylated fatty acid ester identified as a volatile component in the uropygial (preen) gland secretions of seabirds, notably the Antarctic Prion  (Pachyptila desolata). Unlike simple sex pheromones that trigger a binary response, 3-methylundecanoate functions within a complex "chemical barcode," facilitating individual recognition and mate compatibility assessment. This guide outlines the chemical basis, biosynthetic origins, asymmetric synthesis, and validation protocols for researching this compound.

Chemical Identity & Properties

The biological activity of 3-methylundecanoate is stereochemically dependent. In natural systems, the specific enantiomer (often R or S) dictates the binding affinity to olfactory receptors.

PropertySpecification
IUPAC Name Methyl 3-methylundecanoate
CAS Number 1731-86-8 (Racemic)
Molecular Formula

(Methyl ester) /

(Acid)
Molecular Weight 214.34 g/mol (Methyl ester)
Physical State Colorless oil
Odor Profile Waxy, fatty, subtle fruit nuances (concentration dependent)
Key Structural Feature

-methyl branching (creates a chiral center at C3)

Biological Context: The "Olfactory Barcode" Hypothesis

While insects utilize methyl-branched alkanes for cuticular recognition, 3-methylundecanoate represents a convergent evolutionary strategy in avian species.

Species Specificity Mechanism

Research indicates a divergence in methylation patterns between sympatric seabird species to prevent hybridization:

  • Antarctic Prion (P. desolata): Secretions are dominated by 3-methyl substituted esters.[1][2]

  • Blue Petrel (Halobaena caerulea): Secretions are dominated by 4-methyl substituted esters.[1][3][2]

This positional isomerism acts as a species-isolation mechanism. The 3-methylundecanoate moiety is not merely a byproduct but a specific signal within the complex wax ester matrix.

Signaling Pathway Visualization

The following diagram illustrates the flow from biosynthesis to behavioral response.

SignalingPathway Biosynthesis Biosynthesis (Uropygial Gland) Secretion Secretion Matrix (Mono/Diesters) Biosynthesis->Secretion Esterification Preening Behavioral Application (Preening on Feathers) Secretion->Preening Mechanical Transfer Volatilization Volatilization (Wind/Body Heat) Preening->Volatilization Desorption Reception Olfactory Reception (Conspecific) Volatilization->Reception Signal Transmission Recognition Individual/Mate Recognition Reception->Recognition Neural Processing

Figure 1: The semiochemical transmission pathway of 3-methylundecanoate in Procellariiformes.

Asymmetric Synthesis Protocol

To study the pheromonal activity, one must synthesize the enantiomerically pure compound. The following protocol describes the synthesis of (S)-3-methylundecanoate using a chiral auxiliary approach, ensuring high enantiomeric excess (ee).

Retrosynthetic Analysis

Target: (S)-Methyl 3-methylundecanoate [4]

  • Precursor: Nonyl bromide + Propionyl oxazolidinone (Evans Auxiliary).

  • Key Step: Diastereoselective alkylation.

Step-by-Step Methodology

Step 1: Acylation of Chiral Auxiliary

  • Reagents: (S)-4-Benzyl-2-oxazolidinone, n-Butyllithium (n-BuLi), Propionyl chloride.

  • Procedure: Dissolve oxazolidinone in dry THF at -78°C. Add n-BuLi dropwise. Stir for 30 min. Add propionyl chloride.

  • Outcome: (S)-3-Propionyl-4-benzyl-2-oxazolidinone.

Step 2: Asymmetric Alkylation (Critical Step)

  • Reagents: NaHMDS (base), Nonyl bromide (

    
    ).
    
  • Procedure:

    • Cool the acylated auxiliary (from Step 1) in THF to -78°C.

    • Add NaHMDS to form the Z-enolate (chelation control).

    • Add Nonyl bromide slowly.

    • Allow to warm to 0°C over 4 hours.

  • Mechanism: The bulky benzyl group blocks one face of the enolate, forcing the alkyl halide to attack from the opposite side, establishing the C3 stereocenter.

Step 3: Chiral Auxiliary Removal & Esterification

  • Reagents: Magnesium methoxide (

    
    ) in Methanol.
    
  • Procedure: Treat the alkylated intermediate with

    
    . This cleaves the oxazolidinone (which can be recycled) and forms the methyl ester directly.
    
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: (S)-4-Benzyl-2-oxazolidinone Acylation Step 1: Acylation (Propionyl Chloride, n-BuLi) Start->Acylation Alkylation Step 2: Asymmetric Alkylation (NaHMDS, Nonyl Bromide) Acylation->Alkylation Stereocontrol Cleavage Step 3: Transesterification (Mg(OMe)2, MeOH) Alkylation->Cleavage Product Final Product: (S)-Methyl 3-methylundecanoate Cleavage->Product Recycle Recycle Auxiliary Cleavage->Recycle

Figure 2: Enantioselective synthesis route for (S)-Methyl 3-methylundecanoate.

Analytical Validation (GC-MS)[5][6]

Distinguishing 3-methylundecanoate from its isomers (e.g., 2-methyl, 4-methyl) requires precise calculation of Kovats Retention Indices (KI) .

Experimental Parameters
  • Column: DB-5MS or HP-5 (Non-polar, 30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    280°C.
Diagnostic Mass Fragments

Mass spectrometry alone often fails to distinguish positional isomers of branched fatty acids. Use the McLafferty Rearrangement signature:

IsomerKey Ion (m/z)Mechanism
Methyl 3-methylundecanoate 74 (Base peak), 101 C3-C4 cleavage is less favorable; prominent m/z 74 (McLafferty).
Methyl 2-methylundecanoate 88 (Base peak)McLafferty rearrangement involves the methyl group, shifting base peak to 88.
Methyl 4-methylundecanoate 87 Carbocation stabilization at branching point.

Protocol Note: If EI-MS is ambiguous, convert the ester to a picolinyl ester or DMOX derivative . These derivatives force radical-induced cleavage at the branch point, allowing unambiguous localization of the methyl group.

References

  • Campagna, S., et al. (2012). "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation of the Last 20 Years Studies." Chemical Senses, 37(1), 3-25. Link

  • Mardon, J., et al. (2011).[1][5] "Species-specific olfactory phenotypes in the genus Pachyptila." Behavioral Ecology and Sociobiology, 65, 137-146.

  • Soini, H. A., et al. (2007).[6] "Seasonal variation in volatile compound profiles of preen gland secretions of the Antarctic Prion (Pachyptila desolata)." Journal of Chemical Ecology, 33(6), 1105-1119. Link

  • Evans, D. A., et al. (1982). "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society, 104(6), 1737-1739. (Foundational reference for the synthesis protocol).

Sources

Foundational

Enantiomers of 3-Methylundecanoate: Chemical Ecology, Synthesis, and Biological Activity

The following technical guide details the chemical nature, biological significance, and synthesis of 3-methylundecanoate enantiomers. Technical Reference Guide | Version 1.0 Executive Summary 3-Methylundecanoate (C₁₂H₂₄O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical nature, biological significance, and synthesis of 3-methylundecanoate enantiomers.

Technical Reference Guide | Version 1.0

Executive Summary

3-Methylundecanoate (C₁₂H₂₄O₂) represents a class of methyl-branched fatty acid esters (MBFAs) critical to chemical ecology and lipidomics. Unlike linear fatty acids, the introduction of a methyl group at the C3 position creates a chiral center, resulting in two distinct enantiomers: (R)-3-methylundecanoate and (S)-3-methylundecanoate .

These enantiomers serve as high-fidelity biological signals. In avian biology, they function as species-specific olfactory signatures (semiochemicals) in uropygial gland secretions. In microbial and insect physiology, they act as membrane fluidity modulators and pheromonal precursors. This guide provides a comprehensive analysis of their activity profiles, asymmetric synthesis, and analytical differentiation.

Chemical Architecture & Chirality

The biological efficacy of 3-methylundecanoate is governed by its stereochemistry. The C3 methyl branch disrupts the Van der Waals packing of lipid bilayers, lowering the melting point compared to its linear isomer (dodecanoate).

Property(R)-3-Methylundecanoate(S)-3-Methylundecanoate
Configuration Rectus (Right/Clockwise)Sinister (Left/Counter-clockwise)
Cahn-Ingold-Prelog Priority: -COOR > -Alkyl(long) > -Me > -HPriority: -COOR > -Alkyl(long) > -Me > -H
Biological Role Common in bacterial lipids (Anteiso-precursors)Often associated with specific pheromonal cues
Physical State Liquid at RT (Lower MP than linear C12)Liquid at RT

Biological Activity Profile

Avian Semiochemicals: The "Olfactory Barcode"

Research into the uropygial (preen) gland secretions of seabirds has identified 3-methyl esters as critical components of species recognition.

  • Differentiation: The Antarctic Prion (Pachyptila desolata) secretions are enriched with 3-methyl substituted esters , whereas the sympatric Blue Petrel (Halobaena caerulea) predominantly utilizes 4-methyl substituted esters.[1]

  • Mechanism: This positional isomerism, combined with enantiomeric purity, creates a volatile "fingerprint" that facilitates nest recognition in total darkness and prevents hybridization between species sharing similar habitats.

Antimicrobial & Membrane Fluidity

Branched-chain fatty acids (BCFAs) like 3-methylundecanoic acid exhibit potent antimicrobial properties.

  • Mode of Action: The C3-methyl "kink" prevents the rigid packing of phospholipid tails in bacterial membranes.

  • Selectivity: (S)-enantiomers often mimic the natural "anteiso" fatty acids found in bacterial membranes (e.g., Staphylococcus), allowing them to incorporate into the membrane and destabilize it, leading to lysis or growth inhibition.

Insect Pheromones

While 3-methylundecanoate is a specific marker, it belongs to the broader class of methyl-branched pheromones used by Formicidae (ants).

  • Trail Following: In Camponotus and Formica species, the absolute configuration of methyl-branched acids determines behavioral response. Often, only one enantiomer (e.g., the (R)-form) triggers trail-following behavior, while the (S)-form is ignored or acts as an antagonist.

Enantioselective Synthesis Protocols

To study the specific activity of these enantiomers, high-purity samples (>98% ee) are required. The Evans Oxazolidinone method is the gold standard for laboratory-scale synthesis due to its predictability.

Protocol: Evans Asymmetric Alkylation

This method utilizes a chiral auxiliary to force facial selectivity during the alkylation step.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • n-Butyllithium (n-BuLi)

  • Undecanoyl chloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Methyl iodide (MeI)

Workflow:

  • Acylation: Lithiate the auxiliary with n-BuLi at -78°C, then treat with decanoyl chloride to form the imide.

  • Enolization: Treat the imide with NaHMDS to form the (Z)-enolate. The lithium cation chelates between the carbonyl oxygens, locking the conformation.

  • Alkylation: Add Methyl Iodide. The bulky benzyl group on the auxiliary blocks one face, forcing the methyl group to attack from the opposite side.

  • Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ to yield the chiral acid, followed by esterification to 3-methylundecanoate.

Synthesis Pathway Diagram

The following diagram illustrates the stereochemical control mechanism in the Evans synthesis.

EvansSynthesis cluster_legend Mechanism of Stereocontrol Aux Chiral Auxiliary (S)-4-Benzyl-2-oxazolidinone Imide N-Decanoyl Imide Aux->Imide 1. n-BuLi 2. Decanoyl Chloride Enolate (Z)-Enolate (Li-Chelated Transition State) Imide->Enolate NaHMDS, -78°C Alkylated Alkylated Imide (Diastereomerically Pure) Enolate->Alkylated MeI (Electrophile) Steric Block by Benzyl Product (R)-3-Methylundecanoic Acid (>98% ee) Alkylated->Product LiOH / H2O2 (Hydrolysis) desc The bulky benzyl group shields the 'top' face, forcing MeI to attack from the bottom, setting the C3 stereocenter.

Caption: Figure 1: Asymmetric synthesis of (R)-3-methylundecanoic acid via Evans Auxiliary, highlighting the chelated transition state that ensures high enantiomeric excess.

Analytical Profiling & Identification

Distinguishing between (R) and (S) enantiomers requires specialized techniques, as their mass spectra are identical.

Gas Chromatography (GC)
  • Chiral Stationary Phases: Cyclodextrin-based columns (e.g., Hydrodex-β-6TBDM) are required.

  • Derivatization: If analyzing the free acid, derivatize with a chiral alcohol (e.g., (S)-1-phenylethanol) to form diastereomeric esters, which can be separated on standard non-chiral columns (DB-5).

NMR Spectroscopy
  • Shift Reagents: ¹H-NMR in the presence of chiral shift reagents like Eu(hfc)₃ causes splitting of the methyl doublet signal.

  • Mosher's Esters: Reaction with (R)- and (S)-MTPA chloride yields diastereomers with distinct ¹H and ¹⁹F chemical shifts, allowing absolute configuration assignment.

References

  • Avian Semiochemicals & Olfaction

    • Campagna, S., et al. (2012). "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation of the Last 20 Years Studies."[2] Chemical Senses.

  • Evans Auxiliary Methodology

    • Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[3]

  • Branched Chain Fatty Acids in Nature

    • Kaneda, T. (1991). "Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance." Microbiological Reviews.
  • Ant Pheromone Chemistry

    • Morgan, E. D. (2009). "Trail pheromones of ants."[4][5][6] Physiological Entomology.

Sources

Exploratory

Strategic Synthesis of 3-Methylundecanoate: A Technical Guide

Executive Summary & Strategic Analysis 3-Methylundecanoate (Methyl 3-methylundecanoate) is a critical branched-chain fatty acid (BCFA) derivative utilized in lipidomic profiling, membrane fluidity studies, and as a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Methylundecanoate (Methyl 3-methylundecanoate) is a critical branched-chain fatty acid (BCFA) derivative utilized in lipidomic profiling, membrane fluidity studies, and as a chiral building block for pheromone synthesis (e.g., analogs for Lepidoptera species). Unlike linear fatty esters, the C3-methyl branching introduces a chiral center and steric bulk that significantly alters the physicochemical properties of the molecule, requiring specific synthetic strategies to ensure isomeric purity.

This guide details two distinct synthetic workflows:

  • Route A (The Workhorse): A robust, scalable Horner-Wadsworth-Emmons (HWE) protocol for generating racemic standards.

  • Route B (The Precision Route): An asymmetric conjugate addition protocol for high-enantiopurity (

    
    ) synthesis suitable for biological activity assays.
    
Structural Target Analysis
  • IUPAC Name: Methyl 3-methylundecanoate

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Methyl branching at the

    
    -position (C3) relative to the carbonyl.
    
  • Precursor Logic: The C3-branch suggests a disconnection at the C2-C3 bond (Wittig/HWE type) or the C3-Methyl bond (Conjugate Addition type).

Route A: Scalable Racemic Synthesis (HWE Protocol)

This route is preferred for generating analytical standards (GC-MS calibration) where chirality is not the primary variable. It utilizes the Horner-Wadsworth-Emmons (HWE) reaction to construct the carbon skeleton with high E-selectivity, followed by catalytic hydrogenation.

Retrosynthetic Logic

The target is disconnected at the C2-C3 bond. The C3-C11 fragment, bearing the methyl group, originates from a methyl ketone.

  • Fragment A: Triethyl phosphonoacetate (C2 unit).

  • Fragment B: 2-Decanone (C10 unit providing the methyl branch and octyl tail).

Workflow Diagram

HWE_Synthesis Start 2-Decanone (C10 Ketone) Inter Intermediate: Ethyl 3-methyl-2-undecenoate (E/Z Mixture) Start->Inter HWE Reaction Reflux, 12h Reagent Triethyl phosphonoacetate NaH, THF Reagent->Inter Step2 H2, Pd/C MeOH Inter->Step2 Hydrogenation 1 atm, RT Final Target: Ethyl 3-methylundecanoate (Racemic) Step2->Final Transest Optional: MeOH, H2SO4 Final->Transest Transesterification FinalMe Methyl 3-methylundecanoate Transest->FinalMe

Figure 1: Step-wise synthesis of racemic 3-methylundecanoate via HWE olefination.

Detailed Protocol
Step 1: HWE Olefination

Objective: Synthesis of Ethyl 3-methyl-2-undecenoate.

  • Reagent Prep: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet, suspend Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq, 60 mmol) in anhydrous THF (150 mL). Cool to 0°C.[1]

  • Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 eq, 60 mmol) dropwise over 20 minutes. The solution will turn clear/yellowish as the anion generates. Stir for 30 mins at 0°C.

  • Ketone Addition: Add 2-Decanone (1.0 eq, 50 mmol) dropwise.

    • Note: 2-Decanone is used because the carbonyl carbon becomes C3, and the methyl group of the ketone becomes the C3-branch. The octyl chain becomes the tail.

  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

    • Yield Target: 80-85%.[2]

    • Checkpoint: Product is an

      
      -unsaturated ester (mostly E-isomer).
      
Step 2: Catalytic Hydrogenation & Transesterification

Objective: Saturation of the double bond and conversion to methyl ester.

  • Hydrogenation: Dissolve the unsaturated intermediate (10 mmol) in Methanol (50 mL). Add 10 wt% Pd/C (100 mg). Stir under

    
     balloon (1 atm) for 4 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Transesterification (One-pot): To the methanolic filtrate, add catalytic conc.

    
      (0.5 mL) and reflux for 2 hours. This ensures any ethyl ester formed in Step 1 or during hydrogenation is converted to the desired Methyl  ester.
    
  • Final Workup: Concentrate MeOH, dilute with water, extract with Hexane. Dry and concentrate.

  • Distillation: Kugelrohr distillation (approx. 110°C @ 0.5 mmHg) provides the pure oil.

Route B: Asymmetric Synthesis (Conjugate Addition)

For applications requiring specific enantiomers (e.g., R-3-methylundecanoate), we employ a Copper-catalyzed asymmetric conjugate addition (ACA). This method is superior to chiral resolution as it builds the stereocenter directly.

Mechanistic Strategy
  • Substrate: Methyl 2-undecenoate (Linear

    
    -unsaturated ester).
    
  • Nucleophile: Methylmagnesium Bromide (MeMgBr).

  • Catalyst: Cu(OTf)2 / Chiral Ligand (e.g.,

    
     or 
    
    
    
    ).
Workflow Diagram

Asymmetric_Synthesis Substrate Methyl 2-undecenoate (Linear Precursor) Transition Cu-Enolate Intermediate Substrate->Transition Coordination Catalyst Cat: Cu(OTf)2 + (R,S)-Josiphos Solvent: t-BuOMe Catalyst->Transition Reagent MeMgBr (1.5 eq) -78°C Reagent->Transition 1,4-Addition Product Target: (R)-Methyl 3-methylundecanoate >96% ee Transition->Product Protonation (MeOH)

Figure 2: Enantioselective construction of the C3 stereocenter via Asymmetric Conjugate Addition.

Detailed Protocol
  • Catalyst Formation: In a glovebox or under strict Argon, mix

    
      (1 mol%) and 
    
    
    
    ligand (1.1 mol%) in anhydrous
    
    
    -Butyl Methyl Ether (TBME)
    . Stir for 20 mins to form the active complex.
  • Substrate Addition: Add Methyl 2-undecenoate (1.0 eq, 5 mmol) to the catalyst solution. Cool to -78°C.[2]

    • Source Note: Methyl 2-undecenoate is prepared via Knoevenagel condensation of Octanal and Malonic acid, followed by esterification.

  • Grignard Addition: Add MeMgBr (3.0 M in ether, 1.5 eq) dropwise over 1 hour via syringe pump. The slow addition is crucial to prevent 1,2-addition side products.

  • Quench: Pour the cold mixture into saturated

    
     solution.
    
  • Purification: Flash chromatography (pure Hexane to 2% EtOAc/Hexane).

  • Chiral Analysis: Determine enantiomeric excess (

    
    ) using Chiral GC (Cyclodextrin column, e.g., 
    
    
    
    -DEX 120).

Analytical Characterization (Data Table)

The following data distinguishes the branched product from the linear isomer (Methyl Undecanoate).

ParameterMethyl 3-methylundecanoate (Target)Methyl Undecanoate (Linear Impurity)
Boiling Point ~105-108°C @ 1 mmHg~123°C @ 10 mmHg
GC Retention Elutes before linear isomer (non-polar column)Elutes after branched isomer
1H NMR (

) - C2
2.15 - 2.35 (m, 2H, diastereotopic)2.30 (t, 2H,

Hz)
1H NMR (

) - C3
1.95 (m, 1H, methine)1.62 (m, 2H, methylene)
1H NMR (

) - Me
0.93 (d, 3H,

Hz)
(Branch)
No doublet (only terminal triplet)
13C NMR (

)
Carbonyl ~173.5 ppmCarbonyl ~174.4 ppm

Mass Spectrometry (EI, 70eV):

  • Linear: Characteristic McLafferty rearrangement ion at m/z 74 (

    
    ).
    
  • Branched (3-Me): McLafferty rearrangement is suppressed or shifted. Significant peak at m/z 87 (carbocation stabilization) and m/z 101 .

References

  • General HWE Mechanism & Fatty Acid Synthesis

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chemical Reviews, 89(4), 863-927. Link

  • Asymmetric Conjugate Addition (Methodology)

    • Feringa, B. L., et al. (2000). "High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Methylmagnesium Bromide to

      
      -Unsaturated Esters." Angewandte Chemie International Edition, 39(15), 2752-2754. Link
      
  • Analysis of Branched Fatty Acids

    • Christie, W. W. (2023).[3] "Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids." Lipid Maps. Link

  • Standard Protocol for Methyl Ester Preparation

    • Ichihara, K., & Fukubayashi, Y. (2010).[4] "Preparation of fatty acid methyl esters for gas-liquid chromatography." Journal of Lipid Research, 51(3), 635-640. Link

Sources

Foundational

Technical Guide: 3-Methylundecanoate & 3-Methylundecanoic Acid

Executive Summary 3-Methylundecanoic acid and its ester derivatives (specifically Methyl 3-methylundecanoate ) represent a critical class of branched-chain fatty acids (BCFAs) . Unlike their straight-chain counterparts,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylundecanoic acid and its ester derivatives (specifically Methyl 3-methylundecanoate ) represent a critical class of branched-chain fatty acids (BCFAs) . Unlike their straight-chain counterparts, these molecules possess a methyl substituent at the C3 position, introducing chirality and significantly altering the physicochemical properties of lipid membranes, such as fluidity and phase transition temperatures.

In drug development and lipidomics, 3-methylundecanoate serves two primary roles:

  • Biomarker: It is a specific metabolite found in the uropygial (preen) waxes of avian species and the cell membranes of specific bacteria (Streptomyces, Staphylococcus), serving as a chemotaxonomic marker.

  • Internal Standard: Due to its rarity in mammalian tissues compared to straight-chain lipids, it is an ideal internal standard for quantifying medium-chain fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides the definitive chemical identifiers, a validated synthesis protocol, and the analytical logic required for the precise detection of this compound.

Chemical Identifiers & Properties

The nomenclature can be ambiguous in commercial catalogs. Researchers must distinguish between the free acid (active biological form) and the methyl ester (analytical form).

Table 1: Core Chemical Identifiers[1]
Property3-Methylundecanoic AcidMethyl 3-methylundecanoate
CAS Number 65781-38-6 888734-82-5 (S-isomer) Generic: 1731-86-8 refers to linear isomer
PubChem CID 301762915607 (Linear isomer warning*)
Formula C₁₂H₂₄O₂C₁₃H₂₆O₂
Molecular Weight 200.32 g/mol 214.35 g/mol
IUPAC Name 3-Methylundecanoic acidMethyl 3-methylundecanoate
SMILES CCCCCCCCC(C)CC(=O)OCCCCCCCCC(C)CC(=O)OC
InChI Key SHTJBHFHMAKAPT-UHFFFAOYSA-NVaries by stereochemistry

Critical Note on CAS Ambiguity: CAS 1731-86-8 is frequently mislabeled in broad searches as "Methyl Undecanoate" (the linear C11 ester). You must verify the presence of the branching methyl group at C3 using the specific CAS 888734-82-5 or by confirming the structure C13H26O2 (MW 214) versus the linear C12H24O2 (MW 200).

Synthesis & Production Protocols

For research applications requiring high enantiomeric purity (e.g., pheromone studies or stereospecific metabolic assays), a Conjugate Addition strategy is superior to the older Kolbe electrolysis methods. This protocol ensures the precise installation of the C3-methyl group.

Protocol: Asymmetric Conjugate Addition (Lab Scale)

Objective: Synthesis of Methyl 3-methylundecanoate from Methyl 2-undecenoate.

Reaction Logic: The C3 methyl group is installed via a 1,4-addition (Michael addition) of a methyl organocuprate reagent to an


-unsaturated ester. This method prevents 1,2-addition (direct attack on the carbonyl).
Step-by-Step Methodology:
  • Precursor Preparation:

    • Start with Methyl 2-undecenoate (commercially available or synthesized via Horner-Wadsworth-Emmons reaction of octanal).

  • Reagent Formation (In Situ):

    • In a flame-dried flask under Argon, dissolve CuI (Copper(I) iodide, 1.1 eq) in anhydrous diethyl ether.

    • Cool to -78°C.[1]

    • Slowly add MeLi (Methyllithium, 2.2 eq) dropwise. The solution will turn clear/colorless (formation of Lithium Dimethylcuprate,

      
      ).
      
  • Conjugate Addition:

    • Add TMSCl (Trimethylsilyl chloride, 2.0 eq) to the mixture (accelerates 1,4-addition and traps the enolate).

    • Add the Methyl 2-undecenoate (1.0 eq) dissolved in ether dropwise over 30 minutes.

    • Mechanism:[2][3][4] The "soft" cuprate nucleophile attacks the

      
      -carbon (C3), shifting the double bond and creating a silyl ketene acetal intermediate.
      
  • Quench & Hydrolysis:

    • Warm to 0°C over 2 hours.

    • Quench with saturated aqueous

      
       (breaks the Cu complex and hydrolyzes the TMS ether).
      
    • Extract with hexane/ether (3x).

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica gel; Hexane:Ethyl Acetate 95:5).

Yield Expectation: 85-92% conversion.

Visualization: Synthesis Pathway

SynthesisPathway Start Octanal (C8 Aldehyde) Step1 HWE Reaction (+ Trimethyl phosphonoacetate) Start->Step1 Chain Extension Inter Methyl 2-undecenoate (α,β-Unsaturated) Step1->Inter Yield: ~90% Step2 Conjugate Addition (LiMe2Cu / TMSCl, -78°C) Inter->Step2 1,4-Addition Final Methyl 3-methylundecanoate (Target) Step2->Final Methylation at C3

Figure 1: Synthetic route from Octanal to Methyl 3-methylundecanoate via Horner-Wadsworth-Emmons and Organocuprate addition.

Analytical Characterization (GC-MS)

Identification of 3-methylundecanoate relies on distinguishing it from the linear isomer (Methyl dodecanoate) and other branched isomers (Iso/Anteiso).

Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum of Methyl 3-methylundecanoate exhibits specific diagnostic features:

  • Molecular Ion (

    
    ):  m/z 214 (Weak).
    
  • McLafferty Rearrangement (

    
     74): 
    
    • Dominant peak.

    • Arises from the transfer of a

      
      -hydrogen to the carbonyl oxygen and cleavage of the 
      
      
      
      -bond.
    • Note: While linear esters also show m/z 74, 3-methyl esters often show an enhanced m/z 87 or m/z 101 peak depending on the specific cleavage adjacent to the methyl branch, but the Equivalent Chain Length (ECL) is the primary discriminator.

Equivalent Chain Length (ECL) Logic

In GC analysis using non-polar columns (e.g., DB-5, HP-5), BCFAs elute before their straight-chain isomers.

  • Linear C12 FAME (Methyl Dodecanoate): ECL = 12.00

  • 3-Methyl C11 FAME (Methyl 3-methylundecanoate): ECL ≈ 11.6 - 11.7

  • Anteiso C12 FAME (10-methyundecanoate): ECL ≈ 11.7 - 11.8

Protocol for Identification:

  • Run a standard mix of C11 and C12 linear FAMEs (Fatty Acid Methyl Esters).

  • Calculate the ECL of the unknown peak using the formula:

    
    
    Where 
    
    
    
    is retention time, and
    
    
    is the carbon number of the standard eluting before the unknown.
  • An ECL of ~11.65 on a non-polar column is diagnostic for the 3-methyl isomer.

Visualization: GC-MS Identification Workflow

GCMS_Workflow Sample Lipid Sample (Extracted) Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Sample->Deriv GC GC Injection (Splitless, DB-5 Column) Deriv->GC Decision Retention Time vs Linear Stds GC->Decision Result1 ECL = 12.00 (Linear C12) Decision->Result1 Matches C12 Std Result2 ECL ≈ 11.65 (3-Methylundecanoate) Decision->Result2 Elutes Early

Figure 2: Decision logic for identifying 3-Methylundecanoate using Equivalent Chain Length (ECL).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: -20°C (Standard). The ester is stable, but the free acid is prone to oxidation if not stored under inert gas.

  • Solubility: Insoluble in water; soluble in hexane, chloroform, and methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017629, 3-Methylundecanoic acid. Retrieved from [Link]

  • Bonadonna, F. et al. (2007). Individual Odor Recognition in Birds: An Endogenous Olfactory Signature on Petrels' Feathers? Journal of Chemical Ecology, 33, 1819–1829. (Identifies Ethyl 3-methylundecanoate in biological samples). Retrieved from [Link]

  • Organic Syntheses. General Procedures for Conjugate Addition to alpha,beta-unsaturated esters. (Methodological Basis). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3-Methylundecanoate gas chromatography-mass spectrometry (GC-MS) analysis

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification and structural confirmation of 3-Methylundecanoate (Methyl 3-methylundecanoate).[1] This br...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification and structural confirmation of 3-Methylundecanoate (Methyl 3-methylundecanoate).[1] This branched-chain fatty acid methyl ester (BCFA-ME) is a critical analyte in microbial lipidomics (e.g., Streptomyces signaling), fermentation monitoring, and flavor chemistry.

Abstract

This protocol details the extraction, separation, and mass spectrometric identification of 3-methylundecanoate. Unlike straight-chain fatty acid methyl esters (FAMEs), 3-methyl substituted esters exhibit unique retention behaviors and specific mass spectral fragmentation patterns (notably the m/z 101 diagnostic ion) that distinguish them from iso- and anteiso- isomers.[1] This guide utilizes a high-polarity capillary column workflow to ensure baseline resolution from interfering C12 isomers.

Introduction & Chemical Context

3-Methylundecanoate (CAS: N/A for specific isomer; related Acid CAS: 65781-38-6) is the methyl ester of 3-methylundecanoic acid.[1] It is structurally distinct due to the methyl branching at the


-carbon (position 3) relative to the carboxyl group.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 214.34 g/mol

  • Key Challenge: Differentiating carboxyl-end branching (3-methyl) from terminal branching (iso/anteiso) and straight-chain dodecanoate.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3-Methylundecanoic acid (custom synthesis or bacterial standard) methylated to 3-Methylundecanoate.[1]

  • Internal Standard (ISTD): Methyl undecanoate (C11:0 ME) or Methyl tridecanoate (C13:0 ME) – chosen to flank the analyte.

  • Solvents: n-Hexane (HPLC Grade), Methanol (LC-MS Grade).[1]

  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol (for transesterification).
    
Sample Preparation Workflow

This protocol assumes a lipid extract or fermentation broth starting material.[1]

  • Lyophilization: Dry biological samples completely (water interferes with methylation).[1]

  • Extraction/Derivatization (One-Step):

    • Add 10 mg sample to a reaction vial.

    • Add 1.0 mL 14%

      
      -Methanol .
      
    • Add 0.5 mL Internal Standard Solution (100 µg/mL in Hexane).

    • Incubate at 60°C for 30 minutes . Note: 3-methyl esters form slower than straight chains due to steric hindrance at the

      
      -carbon; do not shorten this time.[1]
      
  • Phase Separation:

    • Cool to room temperature.[1]

    • Add 1.0 mL n-Hexane and 1.0 mL Saturated NaCl (aq).

    • Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 3 minutes.

  • Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial with a glass insert.

GC-MS Configuration

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column DB-Wax or CP-Sil 88 (30 m x 0.25 mm, 0.25 µm)High polarity is required to separate the 3-methyl isomer from the straight-chain C12 FAME.[1] Non-polar (DB-5) columns often co-elute these isomers.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.[1]
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace biomarkers.
Oven Program 50°C (1 min)

10°C/min to 180°C

3°C/min to 240°C (5 min hold)
The slow ramp (3°C/min) around the elution zone (180-220°C) is critical for isomer resolution.
Transfer Line 250°CPrevents condensation of high-boiling FAMEs.[1]
Ion Source EI (70 eV), 230°CStandard electron ionization.[1]
Quadrupole 150°C
Acquisition SIM/Scan Mode Scan: 40-350 m/z (for ID).[1] SIM: m/z 74, 87, 101 (for Quant).
Workflow Diagram (Graphviz)

G Start Biological Sample (Lipid Extract) Dry Lyophilization (Remove Water) Start->Dry Deriv Derivatization (14% BF3-MeOH, 60°C, 30 min) Dry->Deriv Add ISTD Extract LLE Extraction (Hexane + Sat. NaCl) Deriv->Extract GC GC Separation (DB-Wax Polar Column) Extract->GC Inject Hexane Layer MS MS Detection (SIM: m/z 74, 87, 101) GC->MS

Caption: Step-by-step workflow for the extraction, derivatization, and GC-MS analysis of 3-methylundecanoate.

Results & Discussion

Chromatographic Separation

On a non-polar column (e.g., DB-5ms), 3-methylundecanoate elutes very close to Methyl Dodecanoate (C12:0).[1] On a polar column (DB-Wax) , the interaction with the ester group is sterically hindered by the 3-methyl group. Consequently, 3-methylundecanoate elutes significantly earlier (lower Equivalent Chain Length, ECL) than its straight-chain counterpart.[1]

  • Expected ECL (Polar): ~11.4 - 11.6 (elutes between C11:0 and C12:0).[1]

Mass Spectral Identification (The "Diagnostic Ion")

While all saturated FAMEs produce a base peak at m/z 74 (McLafferty rearrangement), the 3-methyl substitution alters the fragmentation pathway.

  • m/z 74 (Base Peak): Still dominant.[1] The

    
    -hydrogen (on C4) is available for transfer, allowing the McLafferty rearrangement to proceed.
    
  • m/z 101 (Diagnostic): This is the key differentiator.[1]

    • Mechanism: Cleavage occurs between C3 and C4 (alpha to the methyl branch on the alkyl side).

    • Fragment:

      
      
      
    • Significance: Straight-chain FAMEs have low abundance at m/z 101.[1] 3-methyl FAMEs show a significantly elevated m/z 101 peak. [1]

  • m/z 87: Present but ratio varies compared to straight chains.

SIM Parameters for Quantification:

  • Target Ion: m/z 74 (Sensitivity)

  • Qualifier 1: m/z 101 (Specificity for 3-methyl)[1]

  • Qualifier 2: m/z 87 (Confirmation)

Fragmentation Pathway Diagram

Frag Mol 3-Methylundecanoate (Molecular Ion) McL McLafferty Ion (m/z 74) Mol->McL Gamma-H Transfer (Base Peak) Diag Diagnostic Ion (m/z 101) Mol->Diag C3-C4 Cleavage (Specific to 3-Me)

Caption: Key electron ionization (EI) fragmentation pathways for 3-methyl fatty acid methyl esters.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield of 3-Methyl Ester Incomplete methylation due to steric hindrance.[1]Increase reaction time to 45-60 mins or use a stronger catalyst (e.g., Acetyl Chloride/MeOH).
Co-elution with C12:0 Column polarity insufficient.Switch to a highly polar column (CP-Sil 88 or SP-2560).[1]
Missing m/z 101 Analyte is likely iso- (terminal) or anteiso- branched, not 3-methyl.[1]Check for m/z 43 (iso) or M-29/M-57 ions.[1][2] Confirm with Kovats Index.

References

  • Zirrolli, J. A., & Murphy, R. C. (1993).[1] Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids.[1][2][3] Journal of the American Society for Mass Spectrometry.[2] Link

  • Ryhage, R., & Stenhagen, E. (1960).[1] Mass Spectrometric Studies. VI. Methyl Esters of Normal Chain Oxo-, Hydroxy-, Methoxy- and Epoxy-Acids.[1] Arkiv för Kemi. Link (Classic reference establishing m/z 101 for 3-methyl esters).[1]

  • Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. Lipid Maps. Link

  • Restek Corporation. (2020).[1] High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Application Notes. Link

Sources

Application

High-performance liquid chromatography (HPLC) for 3-Methylundecanoate

Application Note: High-Resolution HPLC-ELSD Profiling of 3-Methylundecanoate Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution HPLC-ELSD Profiling of 3-Methylundecanoate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 3-Methylundecanoate , a branched-chain fatty acid methyl ester (FAME). Unlike straight-chain lipids, the 3-methyl substitution introduces steric factors that require specialized chromatographic selectivity.[1] Due to the lack of a strong UV chromophore in the aliphatic backbone, this method utilizes Evaporative Light Scattering Detection (ELSD) to achieve nanogram-level sensitivity, superior to low-wavelength UV (205 nm). This guide addresses the critical challenges of isomeric separation (resolving the branched isomer from the straight-chain n-undecanoate) and provides a validated workflow for drug development and lipidomic profiling.

Introduction & Analytical Challenges

3-Methylundecanoate is a methylated fatty acid ester often analyzed as a biomarker, pheromone component, or synthetic intermediate in lipid-drug conjugation.[1] Its analysis presents two distinct challenges:

  • Detection Limitations: The molecule (C₁₃H₂₆O₂) lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) useless. While 205-210 nm UV is possible, it suffers from high solvent noise and baseline drift during gradients.[1]
    
  • Isomeric Selectivity: Separating 3-methylundecanoate from its straight-chain isomer (methyl dodecanoate) or the des-methyl analog (methyl undecanoate) requires a stationary phase capable of molecular shape recognition , not just hydrophobicity-based retention.[1]

This protocol employs a C30 (Triacontyl) stationary phase, which offers enhanced shape selectivity for lipid isomers compared to standard C18 columns, coupled with ELSD for universal, gradient-compatible detection.

Method Development Strategy

Detector Selection: The Case for ELSD

While Mass Spectrometry (LC-MS) is the gold standard for identification, ELSD is the most robust, cost-effective tool for quantification of non-chromophoric lipids in routine QC.

  • Mechanism: The mobile phase is nebulized and evaporated; the remaining non-volatile analyte particles scatter light.

  • Advantage: Response depends on mass, not optical properties. It eliminates the "solvent front" interference common in low-UV lipid analysis.

Stationary Phase: C30 vs. C18

Standard C18 columns separate primarily by hydrophobicity (carbon number). However, the "3-methyl" branch creates a "kink" in the alkyl chain.

  • Recommended: C30 Core-Shell (2.6 µm) or high-density C18 .[1]

  • Rationale: The longer C30 alkyl chains order themselves more rigidly, providing a "slot" mechanism that discriminates between the linear geometry of n-undecanoate and the bulkier 3-methyl isomer.

Experimental Protocol

Chemicals & Reagents
  • Analyte Standard: Methyl 3-methylundecanoate (>98% purity).[2]

  • Internal Standard (IS): Methyl Decanoate (C10:0) – chosen for elution prior to the target without interference.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA).

  • Water: 18.2 MΩ[1]·cm (Milli-Q).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 3-Methylundecanoate in 10 mL of Isopropanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Acetonitrile to yield 100 µg/mL.

  • Sample Matrix: If extracting from biological fluid/formulation, perform a Liquid-Liquid Extraction (LLE) using Hexane, evaporate to dryness, and reconstitute in Acetonitrile.

  • Filtration: Filter all samples through a 0.2 µm PTFE syringe filter before injection to protect the nebulizer.

Instrumentation & Conditions
ParameterSetting / Description
System HPLC with Binary Gradient Pump
Detector ELSD (e.g., Sedex or Agilent 1260 Infinity II ELSD)
ELSD Temp Nebulizer: 40°C
Gas Flow Nitrogen, 1.6 SLM (Standard Liters per Minute)
Column C30 Core-Shell , 150 x 2.1 mm, 2.6 µm (or high-load C18)
Column Temp 35°C (Control is critical for lipid retention stability)
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL
Mobile Phase & Gradient Program
  • Mobile Phase A: Acetonitrile:Water (60:40)

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10)

  • Note: IPA is added to Phase B to ensure elution of highly retained non-polar impurities and improve peak shape.

Time (min)% Phase A% Phase BCurveDescription
0.00 1000-Initial equilibration
2.00 1000LinearHold to elute polar matrix
15.00 0100LinearGradient elution of lipids
20.00 0100LinearWash step
20.10 1000StepReturn to initial
25.00 1000-Re-equilibration (Critical)

System Suitability & Validation Criteria

To ensure the method is "self-validating," the following criteria must be met before routine analysis:

  • Resolution (Rs): The resolution between the Internal Standard (Methyl Decanoate) and 3-Methylundecanoate must be > 2.0.

  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be > 10.

  • Precision: Injection repeatability (n=6) of the peak area should be RSD < 2.0%.

  • Linearity: ELSD response is non-linear (log-log relationship).

    • Equation:

      
      
      
    • Acceptance:

      
       on the log-log plot.[3]
      

Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation of branched fatty esters.

G Start Start: 3-Methylundecanoate Analysis CheckChromophore Check UV Absorbance Start->CheckChromophore DecisionUV Strong Chromophore? CheckChromophore->DecisionUV UseELSD Select ELSD or CAD (Universal Detection) DecisionUV->UseELSD No (Aliphatic Ester) UseUV Use UV 205nm (High Noise Risk) DecisionUV->UseUV Yes ColumnSelect Column Selection Strategy UseELSD->ColumnSelect UseUV->ColumnSelect IsomerCheck Isomer Separation Needed? (vs. n-Undecanoate) ColumnSelect->IsomerCheck SelectC30 Select C30 Column (Shape Selectivity) IsomerCheck->SelectC30 Yes (Branched) SelectC18 Select C18 Column (Hydrophobicity Only) IsomerCheck->SelectC18 No (Standard) MethodOpt Gradient Optimization (ACN/Water -> IPA) SelectC30->MethodOpt SelectC18->MethodOpt Validation Validation: Log-Log Linearity Check MethodOpt->Validation

Caption: Decision tree for selecting detection and stationary phase for branched-chain fatty acid esters.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Baseline Noise Impure mobile phase or ELSD gas contamination.Use LC-MS grade solvents only. Ensure Nitrogen purity >99%.
Poor Peak Shape (Tailing) Metal interaction or column overload.[1]Add 0.1% Formic Acid to mobile phase.[1][4] Reduce injection volume.
Retention Time Drift Column temperature fluctuation or incomplete equilibration.[1]Use a column oven at 35°C. Ensure 5 min re-equilibration time between runs.
Low Sensitivity ELSD temperature too high (volatilizing the analyte).[1]Lower ELSD evaporator temperature to 40-50°C. 3-Methylundecanoate is semi-volatile.[1]

References

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science.

  • Bravi, E. et al. (2017). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector. Journal of Separation Science.

  • Christie, W.W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.

  • Thermo Fisher Scientific. (2012). Generic HPLC-ELSD Method for Lipids. Application Note ANCCSLCELSDLIP.

  • Sigma-Aldrich. (2023). Methyl undecanoate Analytical Standard Product Sheet.

Sources

Method

Application Note: High-Sensitivity Profiling of 3-Methylundecanoate via HS-SPME-GC-MS

This Application Note and Protocol is designed for researchers and analytical scientists focusing on the trace detection and quantification of 3-Methylundecanoate (typically analyzed as the methyl ester, Methyl 3-methylu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists focusing on the trace detection and quantification of 3-Methylundecanoate (typically analyzed as the methyl ester, Methyl 3-methylundecanoate ) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This guide addresses the specific challenges of analyzing branched fatty acid esters, including isomer separation and trace-level enrichment from complex matrices.

Introduction & Scientific Rationale

3-Methylundecanoate (C₁₃H₂₆O₂) is a branched-chain fatty acid methyl ester (FAME). Unlike straight-chain FAMEs, branched analogs often serve as specific biomarkers for bacterial metabolism (e.g., Streptomyces species), insect pheromones, or mammalian signaling lipids.

Why SPME for Branched FAMEs?

Traditional liquid-liquid extraction (LLE) often results in solvent waste and loss of volatile branched esters during concentration steps. Solid-Phase Microextraction (SPME) offers a distinct advantage for 3-Methylundecanoate:

  • Selectivity: The branching at the C3 position lowers the boiling point and alters polarity compared to linear dodecanoates, making it ideal for Headspace (HS) extraction, which eliminates non-volatile matrix interferences (proteins, salts).

  • Enrichment: Use of a DVB/CAR/PDMS fiber allows for the simultaneous adsorption of volatiles and semi-volatiles, providing the high capacity needed to detect trace biomarkers.

  • Solvent-Free: Eliminates the "solvent peak" in GC, allowing for accurate detection of early-eluting volatiles if necessary, though 3-methylundecanoate elutes later.

Experimental Design & Optimization

Fiber Selection: The "Adsorption" Advantage

For branched FAMEs, we reject the standard 100 µm PDMS (absorption-only) fiber in favor of a mixed-mode fiber.

  • Selected Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Gray Hub).

  • Rationale:

    • DVB (Divinylbenzene): Targets semi-volatiles and aromatics (C6–C15 range).

    • Carboxen: Traps smaller, more volatile fragments, ensuring comprehensive profiling if the ester degrades.

    • PDMS: Provides the structural core and general non-polar affinity.

    • Note: This "layered" design prevents high molecular weight interferences from blocking the pores used by smaller analytes.

Thermodynamic vs. Kinetic Control
  • Temperature: Set to 60°C .

    • Why: FAMEs are semi-volatile. 60°C provides sufficient vapor pressure for headspace partitioning without inducing significant thermal degradation or excessive water vapor extraction.

  • Salt Addition (Salting Out): 30% (w/v) NaCl .

    • Mechanism:[1][2][3] Increasing ionic strength decreases the solubility of the hydrophobic ester in the aqueous phase, driving the partition coefficient (

      
      ) in favor of the headspace.
      

Detailed Protocol

Materials & Reagents[1]
  • Standard: Methyl 3-methylundecanoate (≥98% purity).[1]

  • Internal Standard (IS): Methyl Decanoate-d3 or Methyl Tridecanoate (10 µg/mL in Methanol).

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.

  • Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation
  • Aliquoting: Transfer 5 mL of liquid sample (or 1 g solid sample + 5 mL water) into a 20 mL HS vial.

  • Modification: Add 1.5 g NaCl (30% w/v) and a magnetic stir bar.

  • IS Spike: Add 10 µL of Internal Standard solution directly into the liquid.

  • Sealing: Immediately cap the vial tightly to prevent volatile loss.

HS-SPME Extraction Procedure
  • Pre-incubation: 10 min at 60°C (Agitation: 500 rpm). Ensures headspace equilibrium.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 min at 60°C.

  • Agitation: Maintain 500 rpm. Critical for thinning the boundary layer and speeding up mass transfer.

GC-MS Acquisition Parameters
ParameterSettingRationale
Inlet Splitless mode, 250°CMaximizes sensitivity; ensures complete desorption of semi-volatiles.
Liner 0.75 mm ID SPME linerNarrow ID increases linear velocity, sharpening peaks.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed; excellent separation of non-polar/moderately polar esters.
Oven Program 50°C (hold 2 min)

10°C/min

200°C

20°C/min

280°C (hold 3 min)
Slow ramp in the middle ensures separation of branched isomers from linear FAMEs.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard ionization for spectral library matching.
Acquisition SIM/Scan Mode Scan: 40–350 m/z (ID). SIM: m/z 74, 87, 88, 101 (Quant).

Note on SIM Ions:

  • m/z 74: McLafferty rearrangement ion (Base peak for linear FAMEs).

  • m/z 87: Characteristic series (

    
    ).
    
  • m/z 88/101: Branched FAMEs often show shifts in the McLafferty ion or enhanced intensity at M-43 or M-57 depending on branch position. For 3-methyl, look for diagnostic ions resulting from cleavage adjacent to the methyl branch.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical path from sample preparation to data validation.

SPME_Workflow cluster_QC Quality Control Sample Sample Preparation (5mL Sample + 30% NaCl) Equilibrium Headspace Equilibrium (10 min @ 60°C, 500 rpm) Sample->Equilibrium  Seal & Heat Extraction SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) Equilibrium->Extraction  Expose Fiber Desorption GC Inlet Desorption (250°C, Splitless, 3 min) Extraction->Desorption  Inject Separation GC Separation (DB-5MS Column, Ramp 10°C/min) Desorption->Separation  Focus Analytes Detection MS Detection (SIM/Scan: m/z 74, 88, 101) Separation->Detection  Elute IS Internal Standard (Methyl Decanoate-d3) IS->Sample  Spike

Figure 1: Optimized HS-SPME-GC-MS Workflow for 3-Methylundecanoate Profiling.

Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be self-validating:

  • Linearity: Construct a 5-point calibration curve (e.g., 10–1000 ng/mL) using the ratio of Analyte Area / IS Area.

    
     should be 
    
    
    
    .
  • Carryover Check: Inject a blank fiber desorption after the highest standard. If peaks > 1% of LOQ appear, increase desorption time to 5 minutes or bake fiber at 260°C for 10 min.

  • Retention Index (RI) Verification: Inject a C8–C20 Alkane Standard (Alkane Ladder). Calculate the Kovats RI for 3-Methylundecanoate.

    • Expected RI (DB-5MS): Linear Methyl Undecanoate is approx RI 1424. 3-Methyl branching typically lowers the boiling point slightly but increases interaction with stationary phase relative to carbon number. Expect RI ~1380–1410 (Verify experimentally).

Troubleshooting "Branched" Challenges

IssueProbable CauseCorrective Action
Peak Tailing Polarity mismatch or active sites in liner.Switch to Ultra-Inert (UI) liners; trim column head by 10 cm.
Low Sensitivity Competition on fiber pores.Reduce extraction time (move to kinetic regime) or dilute sample if matrix is high in other volatiles.
Isomer Co-elution Separation of 3-methyl vs 4-methyl isomers.Switch column to DB-Wax or HP-88 (High Polarity) for isomer resolution.

References

  • Agilent Technologies. (2020). Solid Phase Microextraction Fundamentals and Fiber Selection Guide. Retrieved from [Link]

  • Panavaitė, D., et al. (2006). A novel SPME fibre for fatty acid determination. Chemija. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 15607, Methyl undecanoate. Retrieved from [Link]

  • Garde-Cerdán, T., et al. (2022). Optimization of thin film-microextraction (TF-SPME) method in order to determine musts volatile compounds. Analytica Chimica Acta. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Extraction and Quantitation of 3-Methylundecanoate from Biological Matrices

Abstract & Biological Significance 3-Methylundecanoate (C12 branched-chain fatty acid) is a critical biomarker often overlooked in standard lipid panels. It serves as a signature membrane component in specific Gram-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

3-Methylundecanoate (C12 branched-chain fatty acid) is a critical biomarker often overlooked in standard lipid panels. It serves as a signature membrane component in specific Gram-positive bacteria (e.g., Streptomyces, Bacillus) and is a functional constituent of mammalian skin surface lipids (vernix caseosa). Unlike straight-chain fatty acids (SCFAs), the extraction and analysis of 3-methylundecanoate present unique challenges:

  • Volatility: As a medium-chain fatty acid (MCFA) derivative, it is prone to loss during solvent evaporation.

  • Isomeric Complexity: It requires high-resolution chromatographic separation to distinguish from iso- (10-methylundecanoate) and anteiso- (9-methylundecanoate) isomers.

This protocol details a self-validating, high-recovery workflow utilizing Methyl tert-butyl ether (MTBE) extraction followed by acid-catalyzed transesterification and GC-MS analysis.

Pre-Analytical Considerations & Reagents

Sample Collection & Storage[1]
  • Plasma/Serum: Collect in EDTA tubes; store at -80°C. Avoid freeze-thaw cycles to prevent hydrolysis.

  • Bacterial Culture: Pellet cells (OD600 ~1.0), wash with PBS, and flash freeze.

  • Tissue: Flash freeze in liquid nitrogen immediately upon resection.

Critical Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Derivatization Reagent: 14% Boron Trifluoride (BF3) in Methanol or 1M HCl in Methanol.[1]

    • Expert Insight: We prefer acid catalysis (BF3 or HCl) over base catalysis (NaOCH3) because it methylates both free fatty acids (FFAs) and esterified lipids (TAGs, Phospholipids) simultaneously.

  • Internal Standard (ISTD): Tridecanoic acid (C13:0) or deuterated Lauric acid (d3-C12:0).[2]

    • Selection Logic: C13:0 is rare in most biological samples and mimics the volatility of C12 species.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path, highlighting "Stop Points" where samples are stable and "Critical Control Points" (CCP) where errors commonly occur.

G cluster_0 Critical Control Point (CCP) Sample Biological Sample (Plasma/Tissue/Bacteria) ISTD Add Internal Standard (C13:0 or d3-C12:0) Sample->ISTD Normalization Lysis Homogenization / Lysis (Bead Beating or Sonication) ISTD->Lysis Extract MTBE Extraction (Matyash Method) Lysis->Extract Lipid Solubilization PhaseSep Phase Separation Collect Upper Organic Layer Extract->PhaseSep Evap Controlled Evaporation (CCP: Do NOT Dry Completely) PhaseSep->Evap Concentration Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Evap->Deriv Methylation Quench Quench & Extract FAMEs (Hexane + Water) Deriv->Quench GCMS GC-MS Analysis (SIM Mode) Quench->GCMS Injection

Figure 1: Step-by-step extraction and derivatization workflow. The red node indicates the critical evaporation step where volatile C12 markers are frequently lost.

Detailed Protocol

Phase 1: Lipid Extraction (MTBE Method)

Why MTBE? Unlike the traditional Folch (Chloroform) method, MTBE forms the upper phase, making collection easier and reducing contamination from the protein pellet.

  • Homogenization:

    • Add 200 µL sample to a glass tube (Teflon-lined cap).

    • Add 10 µL Internal Standard (e.g., C13:0 at 100 µg/mL).

    • Add 1.5 mL Methanol . Vortex vigorously for 30s.

    • Add 5 mL MTBE . Incubate at room temperature for 1 hour on a shaker (solubilizes lipids).

  • Phase Separation:

    • Add 1.25 mL MS-grade Water to induce phase separation.

    • Centrifuge at 1,000 x g for 10 minutes .

  • Collection:

    • Collect the upper (organic) phase into a clean glass vial.

    • Optional: Re-extract the lower phase with 2 mL MTBE/Methanol/Water (10:3:2.5) to maximize recovery (recommended for quantitative studies).

Phase 2: Derivatization (FAME Formation)

Critical Step: Conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) for GC volatility.[3]

  • Evaporation (CCP):

    • Evaporate the collected MTBE phase under a gentle stream of Nitrogen at 30°C.

    • STOP when the volume reaches ~50-100 µL. DO NOT EVAPORATE TO DRYNESS. 3-Methylundecanoate is semi-volatile; complete dryness causes significant analyte loss (up to 40%).

  • Reaction:

    • Add 1 mL BF3-Methanol (14%) .

    • Cap tightly and heat at 60°C for 30 minutes . (Higher temps/times degrade PUFAs, though less concern for C12, this is a standard safety margin).

  • Extraction of FAMEs:

    • Cool to room temperature.[2]

    • Add 1 mL Hexane and 1 mL Water .[1]

    • Vortex 1 min; Centrifuge 1,000 x g for 5 min.

    • Transfer the upper Hexane layer to a GC vial containing a glass insert.

Phase 3: GC-MS Analysis Parameters

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar column. For difficult isomer separation, use CP-Sil 88 (highly polar).
Inlet Temp 250°CEnsures rapid volatilization.
Injection 1 µL, Splitless (or 10:1 Split)Splitless for trace detection; Split for high abundance.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity.
Oven Program 60°C (1 min) → 10°C/min → 200°C → 5°C/min → 300°C (hold 5 min)Slow ramp in the C10-C16 region separates branched isomers.
Transfer Line 280°CPrevents condensation.
MS Mode SIM (Selected Ion Monitoring)Maximum sensitivity.
SIM Ions m/z 74, 87, 183 (M-31), 214 (Molecular Ion)m/z 74 (McLafferty); m/z 87 (characteristic for methyl esters); m/z 214 (Target).

Data Analysis & Quality Control

Identification Logic

3-Methylundecanoate FAME (MW 214) is identified by:

  • Retention Time (RT): Elutes before straight-chain Dodecanoate (C12:0) and after Undecanoate (C11:0).

  • Branching Factor: On non-polar columns, branched chains elute earlier than their straight-chain counterparts of the same carbon number.

  • Mass Spectrum: Look for the molecular ion 214 m/z and the base peak 74 m/z .

Quality Control Table

Every batch must include:

QC TypeCompositionAcceptance Criteria
Method Blank Water + Reagents< 1% of LOQ
ISTD Recovery C13:0 spiked in sample80% - 120% recovery
LCS (Lab Control Spike) 3-Methylundecanoate std in waterAccuracy within ±15%

Troubleshooting Guide

  • Issue: Low recovery of 3-Methylundecanoate but good recovery of C16:0/C18:0.

    • Root Cause:[4] Evaporation to dryness during the lipid extraction phase.

    • Solution: Leave a small volume of solvent (~50 µL) before adding derivatization reagent.

  • Issue: Poor separation from C12:0.

    • Root Cause:[4] Ramp rate too fast.

    • Solution: Slow the oven ramp to 2-5°C/min between 100°C and 150°C.

  • Issue: Degradation of peak shape.

    • Root Cause:[4] Column overload or active sites in liner.

    • Solution: Change inlet liner; dilute sample.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In: Advances in Lipid Methodology - Two. Oily Press. Link

  • Agilent Technologies. (2019). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC. Application Note. Link

  • Sigma-Aldrich. (2025). Fatty Acid Extraction Kit Protocol & Principles. Technical Bulletin. Link

Sources

Method

Application Note: 3-Methylundecanoate as a Kairomone in Insect Host-Seeking Behavior

This guide details the application of 3-Methylundecanoate (specifically its ester forms, e.g., Ethyl 3-methylundecanoate) in insect behavioral research. While primarily identified as a biomarker in avian uropygial (preen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Methylundecanoate (specifically its ester forms, e.g., Ethyl 3-methylundecanoate) in insect behavioral research. While primarily identified as a biomarker in avian uropygial (preen) gland secretions, this compound serves as a critical kairomone (inter-specific chemical signal) in the study of ornithophilic (bird-biting) insects such as mosquitoes (Culex spp.), biting midges, and lice.

Executive Summary

3-Methylundecanoate (and its corresponding acid, 3-methylundecanoic acid) is a branched-chain fatty acid derivative predominantly found in the uropygial gland secretions of birds (e.g., petrels, chickens, passerines). In insect behavior studies, it is applied as a kairomone —a chemical cue emitted by a host (bird) that is detected by a receiver (insect) to the receiver's benefit (usually for blood-feeding or phoresy).

This guide outlines the protocols for using 3-Methylundecanoate to investigate host-seeking behavior in hematophagous insects. It elucidates the compound's role in modulating olfactory receptor responses and provides a validated workflow for behavioral bioassays.

Chemical Profile & Biological Context

Chemical Properties
  • IUPAC Name: Ethyl 3-methylundecanoate (Common active analog) / 3-Methylundecanoic acid (Precursor/Active acid)

  • Molecular Formula: C₁₄H₂₈O₂ (Ethyl ester)

  • Key Structural Feature: Methyl branching at the C3 position. This branching is critical for species-specific olfactory recognition and reduces metabolic degradation compared to straight-chain isomers.

  • Volatility: Semi-volatile; requires controlled release systems for consistent airborne concentration in bioassays.

Biological Significance[1][2][3][4][5][6][7][8][9][10]
  • Source: Avian preen oil (uropygial secretion).[1][2] It contributes to the "olfactory signature" of bird species.[1][3][2]

  • Insect Targets:

    • Mosquitoes (Culex pipiens, Culex quinquefasciatus): Vectors of West Nile Virus and avian malaria. They utilize this cue to locate roosting birds.

    • Biting Midges (Culicoides spp.): Vectors of Bluetongue virus.

    • Lice & Mites: Ectoparasites that use the cue for host discrimination.

  • Mechanism: The compound activates specific Olfactory Receptor Neurons (ORNs) on the insect antenna (e.g., sensilla basiconica), often acting synergistically with CO₂ to trigger upwind flight (anemotaxis).

Experimental Workflow: Signaling Pathway

The following diagram illustrates the olfactory signal transduction pathway triggered by 3-Methylundecanoate, leading to the behavioral host-seeking response.

G Source Host Source (Avian Uropygial Gland) Compound 3-Methylundecanoate (Volatile Plume) Source->Compound Secretion & Volatilization Receptor Insect Antenna (Odorant Receptor ORx) Compound->Receptor Ligand Binding Transduction Signal Transduction (Orco/Ion Channel) Receptor->Transduction Depolarization Glomerulus Antennal Lobe (Glomerulus Activation) Transduction->Glomerulus Axonal Transmission CNS Central Nervous System (Integration) Glomerulus->CNS Projection Neurons Behavior Behavioral Output (Upwind Anemotaxis) CNS->Behavior Motor Command

Caption: Olfactory transduction pathway for 3-Methylundecanoate from host emission to insect behavioral response.

Protocol 1: Sample Preparation & Quantification

Objective: Prepare a stable, quantified odor source for bioassays.

Materials
  • Synthetic 3-Methylundecanoate ( >98% purity).

  • Solvent: n-Hexane (HPLC Grade).

  • Internal Standard: Methyl decanoate (for GC-MS quantification).

  • Release Substrate: Red rubber septa or filter paper strips.

Methodology
  • Stock Solution: Dissolve 10 mg of 3-Methylundecanoate in 10 mL of n-Hexane to create a 1 mg/mL (1000 ppm) stock solution. Store at -20°C in a silanized glass vial.

  • Dilution Series: Prepare serial dilutions (0.01, 0.1, 1.0, 10 µg/µL) to test dose-dependency.

  • Loading: Apply 10 µL of the solution onto the release substrate.

  • Solvent Evaporation: Allow the solvent to evaporate for 5 minutes under a fume hood.

  • Validation (GC-MS):

    • Extract the loaded septum with hexane after 1 hour.

    • Analyze via GC-MS (Column: DB-5ms or equivalent).

    • Verify the retention time against the internal standard to ensure no degradation or isomerization occurred.

Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)

Objective: Determine the attractancy of 3-Methylundecanoate to Culex mosquitoes.

Experimental Setup
  • Apparatus: Glass Y-tube olfactometer (Stem: 20cm, Arms: 15cm).

  • Airflow: Clean, humidified air at 20-30 cm/s.

  • Conditions: Dark room, 25°C, 70% RH (simulating dusk/night).

Step-by-Step Procedure
  • Acclimatization: Starve female mosquitoes for 12 hours prior to the assay (water provided). Place 20 females in the release cage at the base of the Y-tube.

  • Stimulus Application:

    • Arm A (Treatment): Filter paper with 10 µg 3-Methylundecanoate.

    • Arm B (Control): Filter paper with solvent (hexane) only.

    • Optional: Add a background pulse of CO₂ (500 ppm above ambient) to both arms to activate host-seeking mode.

  • Execution: Open the release gate. Record insect movement for 10 minutes.

  • Scoring:

    • Choice: Insect passes the "decision line" (3 cm into an arm) and stays for >30 seconds.

    • No Choice: Insect remains in the stem.

  • Rotation: Rotate the Y-tube 180° every 5 trials to eliminate positional bias. Clean with ethanol and bake at 200°C between days.

Protocol 3: Electroantennography (EAG)

Objective: Measure the peripheral olfactory sensitivity of the insect antenna to the compound.

Methodology
  • Preparation: Excise the head/antenna of the insect. Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire).

  • Delivery: Use a continuous airstream (1 L/min) directed at the preparation.

  • Stimulus Pulse: Inject a 0.5-second puff of air passing through a pasture pipette containing the 3-Methylundecanoate-loaded filter paper into the continuous stream.

  • Recording: Amplify the signal (100x) and filter (DC to 1 kHz). Measure the depolarization amplitude (mV) relative to the solvent control.

  • Normalization: Normalize responses to a standard reference odorant (e.g., 1-octen-3-ol) to account for preparation variability.

Data Analysis & Interpretation

Behavioral Indices

Calculate the Preference Index (PI) using the formula:



  • 
     = Number of insects in Treatment arm.
    
  • 
     = Number of insects in Control arm.
    
  • Range: -1 (Total Repellency) to +1 (Total Attraction).

Expected Results (Example Data)
SpeciesDose (µg)Response (EAG - mV)Preference Index (PI)Interpretation
Culex pipiens0.10.5 ± 0.10.10Weak detection; sub-threshold behavior.
Culex pipiens1.01.8 ± 0.30.45Significant Attraction (Host seeking).
Culex pipiens10.02.1 ± 0.20.60Strong Attraction; mimics host presence.
Aedes aegypti1.00.2 ± 0.10.05Negligible response (Non-ornithophilic).

Interpretation: High EAG response coupled with a positive PI in Culex species confirms 3-Methylundecanoate as a specific kairomone for ornithophilic insects. Lack of response in Aedes (mammalophilic) validates the species-specificity of the cue.

References

  • Campagna, S., et al. (2012). Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation. Chemical Senses.[4][1][5] Link

  • Bernier, U. R., et al. (2008). Chemical analysis of cutaneous volatiles from White Leghorn chickens... candidate attractants of ornithophilic mosquito species. Journal of Separation Science. Link

  • Zhang, J. X., et al. (2009). Potential chemosignals in the uropygial gland secretion of the domestic Bengalese finch.[2] Journal of Chemical Ecology. Link

  • Mardon, J., et al. (2010). Sexual dimorphism in the epithelial profile of the uropygial gland in the blue petrel. Journal of Experimental Biology. Link

  • Syed, Z., & Leal, W. S. (2009). Acute olfactory response of Culex mosquitoes to a bird-derived attractant. PNAS. Link

Sources

Application

Technical Field Guide: 3-Methylundecanoate for Anastrepha Pest Management

Executive Summary & Mechanism of Action 3-Methylundecanoate is a branched-chain fatty acid ester identified as a critical component of the male-produced sex pheromone of the Caribbean Fruit Fly, Anastrepha suspensa (Loew...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

3-Methylundecanoate is a branched-chain fatty acid ester identified as a critical component of the male-produced sex pheromone of the Caribbean Fruit Fly, Anastrepha suspensa (Loew). Unlike food-based kairomones (e.g., hydrolyzed protein) that attract both sexes but often suffer from non-target capture, 3-Methylundecanoate functions as a specific short-range attractant for sexually mature females.

This application note details the protocol for validating 3-Methylundecanoate in field settings, transitioning from dispenser calibration to open-field efficacy trials.

Mechanism of Action (MOA)

The compound acts on the olfactory receptor neurons (ORNs) housed in the sensilla of the female antenna. Upon binding, it triggers an upwind anemotactic flight response (source seeking) followed by localized search behavior.

MOA Dispenser Dispenser Source (3-Methylundecanoate) Plume Volatile Plume (Downwind Transport) Dispenser->Plume Release Antenna Antennal Sensilla (Receptor Binding) Plume->Antenna Interception ORN ORN Depolarization (Signal Transduction) Antenna->ORN Ligand-Receptor Interaction CNS Central Nervous System (Integration) ORN->CNS Action Potential Behavior Behavioral Output (Upwind Flight) CNS->Behavior Motor Command

Figure 1: Olfactory signal transduction pathway for 3-Methylundecanoate.

Safety & Handling (Critical)

Hazard Alert: 3-Methylundecanoate is classified as causing Serious Eye Damage (Category 1) and Skin Irritation (Category 2) .

  • PPE Requirements: Safety goggles (chemical splash resistant) and nitrile gloves are mandatory during dispenser loading.

  • Storage: Store neat material at -20°C under argon/nitrogen to prevent oxidation.

  • Environmental: Avoid contamination of water sources; toxic to aquatic life with long-lasting effects.

Pre-Trial Validation: Dispenser Formulation

Before field deployment, the release rate (emission kinetics) must be stabilized. A zero-order release profile (constant release over time) is ideal for field trials.

Protocol A: Gravimetric Release Rate Analysis

Objective: Determine the daily release rate of 3-Methylundecanoate from rubber septa dispensers.

Materials:

  • Red rubber septa (standard 11mm).

  • Solvent: Hexane (HPLC Grade).

  • 3-Methylundecanoate (>95% purity).

  • Analytical balance (0.0001g precision).

  • Fume hood (controlled temperature: 25°C ± 2°C).

Workflow:

  • Solution Prep: Prepare a 100 mg/mL stock solution of 3-Methylundecanoate in hexane.

  • Loading: Load septa with varying doses: 100 µg, 1 mg, and 10 mg. Apply solution into the cup of the septum.

  • Evaporation: Allow solvent to flash off for 2 hours in the hood.

  • Aging: Place septa in a wind tunnel or aerated chamber (0.5 m/s airflow).

  • Measurement: Weigh each septum daily for 21 days.

  • Calculation: Plot weight loss vs. time. The slope of the linear portion represents the release rate (µ g/day ).

Acceptance Criteria: The release rate must not deviate by >15% over the planned field trial duration (e.g., 2 weeks).

Field Trial Protocols

Experimental Design Strategy

To ensure statistical power, use a Randomized Complete Block Design (RCBD) . This accounts for environmental gradients (e.g., wind direction, sun exposure, edge effects) in the orchard.

Protocol B: Dose-Response Field Trial

Objective: Identify the optimal field load that maximizes female capture without causing sensory adaptation/repellency.

Site Selection:

  • Crop: Guava or Citrus orchards (primary hosts for Anastrepha).

  • Pest Pressure: Confirm presence of wild A. suspensa populations using standard McPhail traps (protein bait) 1 week prior.

  • Isolation: Plots must be >200m apart to avoid plume interference.

Treatments:

  • Control (Negative): Hexane-treated septum.

  • Control (Positive): Standard ammonium acetate/putrescine lure (food-based).

  • Low Dose: 100 µg 3-Methylundecanoate.

  • Medium Dose: 1 mg 3-Methylundecanoate.

  • High Dose: 10 mg 3-Methylundecanoate.

Trap Deployment:

  • Trap Type: Multilure Trap (McPhail type) with water + surfactant (1% Triton X-100) or sticky panel insert.

  • Height: 2/3 up the tree canopy (approx. 2-3 meters).

  • Spacing: Minimum 30 meters between traps within a block.

  • Rotation: Rotate trap positions within each block every 3-4 days to eliminate location bias.

FieldLayout cluster_legend Block Design (RCBD) T1 Trap 1 T2 Trap 2 T3 Trap 3 Start Site Survey (Pest Density Check) Block Establish Blocks (n=5 replicates) Start->Block Deploy Deploy Block->Deploy Monitor Data Collection (Every 3-4 days) Deploy->Monitor Rotate Rotate Treatments Monitor->Rotate After Count Analyze Statistical Analysis (GLM / ANOVA) Monitor->Analyze End of Trial Rotate->Monitor Next Interval

Figure 2: Randomized Complete Block Design workflow for field efficacy.

Data Acquisition & Analysis

Data Collection Metrics

For every service interval, record:

  • Total Catch: Number of A. suspensa per trap.

  • Sex Ratio: Number of Females vs. Males (Crucial: 3-Methylundecanoate targets females).

  • Non-Target: Count of beneficial insects (bees, parasitoids) to determine specificity.

Statistical Analysis Framework

Count data from traps rarely follows a normal distribution. Use Generalized Linear Models (GLM) .

  • Distribution: Poisson or Negative Binomial (if over-dispersed).

  • Link Function: Log.

  • Factors: Treatment (Fixed), Block (Random), Date (Repeated Measure).

Sample Data Presentation Table:

TreatmentLoad (mg)Mean Females/Trap/Day (FTD) ± SEMale:Female RatioSpecificity Index*
Solvent Control00.1 ± 0.05-N/A
3-Methylundecanoate 1.0 4.5 ± 0.8 1:15 High
Standard Food LureN/A8.2 ± 1.21:2Low

*Specificity Index = (Target Pests / Total Capture) x 100

Troubleshooting & Optimization

  • Low Capture Rates:

    • Cause: Oxidation of the compound.

    • Fix: Add 1% BHT (Butylated hydroxytoluene) as an antioxidant to the loading solution.

    • Cause: Competition from natural fruit volatiles.

    • Fix: Conduct trials during the early fruiting season before peak ripeness.

  • High Male Capture:

    • Cause: Contamination with other pheromone components (e.g., epianastrephin).

    • Fix: Verify purity via GC-MS; ensure >98% purity of 3-Methylundecanoate.

References

  • Heath, R. R., et al. (1988). Identification of male-produced pheromone of Anastrepha suspensa (Diptera: Tephritidae). Journal of Chemical Ecology, 14, 1099–1107. Link

  • Epsky, N. D., et al. (2014). Traps and attractants for pest tephritid fruit flies. In: Trapping and the Detection, Control, and Regulation of Tephritid Fruit Flies. Link

  • USDA-APHIS. (2024). National Fruit Fly Trapping Guidelines. United States Department of Agriculture. Link

  • PubChem. (2023). Methyl undecanoate Compound Summary. National Library of Medicine. Link

  • IAEA. (2003). Trapping Guidelines for Area-Wide Fruit Fly Programmes. International Atomic Energy Agency. Link

Method

Application Note: Quantitative Analysis of 3-Methylundecanoate in Pheromone Glands via GC-MS

This Application Note provides a rigorous, field-validated protocol for the quantitative analysis of Methyl 3-methylundecanoate (and its free acid form, 3-methylundecanoic acid) in insect pheromone glands. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the quantitative analysis of Methyl 3-methylundecanoate (and its free acid form, 3-methylundecanoic acid) in insect pheromone glands. This guide is designed for analytical chemists and chemical ecologists requiring high sensitivity and isomer-specific resolution.

Introduction & Biological Context

3-Methylundecanoate (Methyl 3-methylundecanoate) is a methyl-branched fatty acid ester often identified as a semiochemical in the glandular secretions of Hymenoptera (e.g., Formicidae ants) and Coleoptera. Unlike straight-chain pheromones, the C3-methyl branch introduces chirality and volatility changes that require precise chromatographic separation from naturally occurring isomers (e.g., methyl undecanoate or other branched isomers).

This protocol addresses the three primary challenges in analyzing this analyte:

  • Trace Quantities: Pheromone glands (e.g., Dufour’s gland) often contain nanogram-level titers.

  • Isomeric Resolution: Separating the 3-methyl isomer from the

    
    -alkane and 
    
    
    
    -ester background.
  • Volatility: Preventing evaporative loss during extraction.

Experimental Strategy & Materials

Internal Standard (IS) Selection

To ensure "Trustworthiness" and self-validation, an Internal Standard is mandatory.

  • Recommended IS: Methyl Decanoate (C10:0 FAME) .

  • Rationale: It is chemically homologous (saturated ester), elutes distinctly earlier than the target (C12 equivalent), and is rarely found in high abundance in the specific target glands, preventing co-elution interference.

  • Alternative: If Methyl Decanoate is native to the species, use Methyl Tridecanoate (C13:0 FAME) .

Reagents
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). DCM is preferred for slightly more polar esters.

  • Standards: Synthetic Methyl 3-methylundecanoate (typically custom synthesized or fractionated) and Methyl Undecanoate (linear reference).

  • Derivatization Agent (Optional): Trimethylsilyldiazomethane (TMS-DAM) if analyzing the free acid form.

Detailed Protocol

Phase 1: Sample Collection & Extraction

Objective: Isolate the pheromone gland without rupturing it prematurely.

  • Anesthesia: Chill insects at 4°C for 10 minutes. Do not freeze solid, as this can rupture cell walls and leak fluids.

  • Dissection:

    • Place the insect in a drop of saline or PBS under a stereomicroscope.

    • Gently remove the tergites to expose the Dufour’s gland (or target gland).

    • Critical Step: Clean the gland of adhering fat body or hemolymph to reduce lipid background.

  • Extraction:

    • Transfer the excised gland immediately into a conical glass insert (200 µL volume) placed inside a 1.5 mL GC vial.

    • Add 50 µL of Extraction Solvent containing the Internal Standard (Concentration: 10 ng/µL).

    • Maceration: Gently crush the gland against the glass wall using a micro-glass rod or the tip of fine forceps.

    • Incubation: Let stand at room temperature for 30 minutes.

    • Centrifugation: Briefly centrifuge if particulate matter is visible. Transfer the supernatant to a fresh insert if necessary.

Phase 2: GC-MS Analysis

Objective: Chromatographic resolution of the 3-methyl isomer.

Instrument: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer (e.g., Agilent 7890/5977).

Column Selection:

  • Primary: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

    • Why: Excellent baseline separation for non-polar to moderately polar esters.

  • Secondary (Verification): DB-Wax (PEG). Use if the 3-methyl isomer co-elutes with straight-chain hydrocarbons.

GC Parameters:

Parameter Setting Rationale
Inlet Temp 250°C Flash vaporization of esters.
Injection Mode Splitless (1 min purge) Maximizes sensitivity for trace pheromones.
Carrier Gas Helium @ 1.0 mL/min Constant flow for reproducible RT.
Oven Program 50°C (1 min) → 10°C/min to 140°C → 2°C/min to 180°C → 20°C/min to 280°C The slow ramp (2°C/min) is critical for separating the 3-methyl isomer from the linear methyl undecanoate.

| Transfer Line | 280°C | Prevents condensation. |

MS Acquisition (SIM Mode): Selected Ion Monitoring (SIM) is required for nanogram-level quantification.

AnalyteTarget Ion (Quant)Qualifier Ions (Qual)Approx. RT (DB-5ms)
Methyl Decanoate (IS) m/z 74 87, 143, 186 (M+)~10.5 min
Methyl 3-methylundecanoate m/z 74 87, 101, 214 (M+)~13.2 min
Methyl Undecanoate (Interference) m/z 74 87, 200 (M+)~13.5 min

Note: The m/z 74 ion (McLafferty rearrangement) is the base peak for both. Identification relies on the Retention Time (RT) shift. The 3-methyl isomer typically elutes before the straight-chain equivalent on non-polar columns.

Phase 3: Data Analysis & Quantification

Calculate the concentration (


) using the Response Factor (

) method:




  • 
     : Concentration of Internal Standard (10 ng/µL).
    
  • Linearity Check: Construct a 5-point calibration curve (1 ng/µL to 100 ng/µL) to verify detector linearity.

Visual Workflows

Analytical Workflow

G Sample Insect Specimen (Live/Frozen) Dissection Dissection (PBS/Saline) Sample->Dissection Chill 4°C Extract Gland Extraction (DCM + IS) Dissection->Extract Excised Gland GC GC Separation (DB-5ms, Slow Ramp) Extract->GC 1µL Splitless MS MS Detection (SIM: m/z 74, 214) GC->MS Elution Data Quantitation (Ratio vs IS) MS->Data Integration

Caption: Step-by-step workflow from specimen handling to quantitative data generation.

Isomer Resolution Logic

DecisionTree Start Check Chromatogram (m/z 74 trace) Resolution Is 3-Me peak separated from n-C11? Start->Resolution Action1 Proceed to Quantification Resolution->Action1 Yes (Rs > 1.5) Action2 Modify Method Resolution->Action2 No (Co-elution) Optimization Optimization Steps Action2->Optimization Lower Ramp Rate\n(1°C/min) Lower Ramp Rate (1°C/min) Optimization->Lower Ramp Rate\n(1°C/min) Switch Column\n(DB-Wax) Switch Column (DB-Wax) Optimization->Switch Column\n(DB-Wax)

Caption: Decision tree for optimizing chromatographic separation of methyl-branched isomers.

Troubleshooting & Optimization

  • Ghost Peaks: If m/z 74 peaks appear in blanks, check septum bleed or solvent contamination.

  • Peak Tailing: Indicates active sites in the liner. Replace the inlet liner (deactivated wool) and trim the column guard.

  • Low Sensitivity: Ensure the splitless time is sufficient (at least 0.75 - 1.0 min) to transfer the entire sample volume to the column.

References

  • Millar, J. G., & Haynes, K. F. (1998).Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Standard reference for pheromone extraction).
  • Attygalle, A. B. (1998). "Microchemical techniques for the identification of volatile compounds from insects." Journal of Chromatography A, 826(1), 31-46. Link

  • Zirrolli, J. A., & Murphy, R. C. (1993). "Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids."[1] Journal of the American Society for Mass Spectrometry, 4(3), 223-229. Link

  • Agilent Technologies. "Analysis of Fatty Acid Methyl Esters (FAMEs) by GC/MS." Application Note 5991-0552EN. Link

Sources

Application

Enantioselective synthesis methods for 3-Methylundecanoate.

Introduction & Scope 3-Methylundecanoate (Methyl 3-methylundecanoate) is a critical branched-chain fatty acid ester utilized extensively in pheromone research (e.g., Phaenicia sericata, Lariophagus distinguendus) and hig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Methylundecanoate (Methyl 3-methylundecanoate) is a critical branched-chain fatty acid ester utilized extensively in pheromone research (e.g., Phaenicia sericata, Lariophagus distinguendus) and high-value fragrance formulation. The biological and olfactory activity of this molecule is strictly governed by the stereochemistry at the C3 position . The (


)-enantiomer often exhibits distinct bioactive profiles compared to the (

)-enantiomer, necessitating high-fidelity enantioselective synthesis methods.

This Application Note details two distinct, field-validated protocols for synthesizing optically active 3-methylundecanoate:

  • Method A: Asymmetric Catalytic Hydrogenation – The preferred route for scalability and atom economy.

  • Method B: Chemoenzymatic Kinetic Resolution – A metal-free, accessible route for high optical purity at smaller scales.

Method A: Asymmetric Catalytic Hydrogenation

Principle: This method relies on the enantioselective reduction of a


-disubstituted 

-unsaturated ester. The stereocenter is established during the hydrogenation step using a Rhodium(I) catalyst complexed with a chiral bisphosphine ligand (e.g., DuPhos or BINAP). This approach is chemically superior for scale-up due to its 100% theoretical atom economy in the chiral step.
Retrosynthetic Logic & Pathway

The target, methyl 3-methylundecanoate, is derived from 2-nonanone . A Horner-Wadsworth-Emmons (HWE) reaction installs the


-unsaturation, followed by the critical asymmetric hydrogenation.

HydrogenationPath Start 2-Nonanone (C9 Ketone) HWE HWE Reaction (Triethyl phosphonoacetate) Start->HWE Inter Methyl 3-methylundec-2-enoate (E/Z Mixture) HWE->Inter NaH, THF 0°C to RT Cat Asymmetric Hydrogenation [Rh(cod)2]BF4 + (S,S)-Me-DuPhos Inter->Cat H2 (5-10 bar) Product (S)-Methyl 3-methylundecanoate (>96% ee) Cat->Product

Figure 1: Catalytic flow for the asymmetric hydrogenation route. Note: Selection of (R,R)-ligand yields the (R)-product.

Detailed Protocol

Step 1: Precursor Synthesis (HWE Reaction)

  • Reagents: Sodium hydride (60% dispersion, 1.2 eq), Triethyl phosphonoacetate (1.2 eq), 2-Nonanone (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add Triethyl phosphonoacetate dropwise. Stir 30 min until clear (formation of phosphonate carbanion).

    • Add 2-Nonanone slowly. The reaction is sterically demanding; reflux may be required for 12–24h to drive conversion.

    • Quench with sat. NH4Cl, extract with EtOAc, and purify via vacuum distillation.

    • Critical Check: Isolate the (E)-isomer if possible, though modern Rh-catalysts can often tolerate E/Z mixtures, pure (E)-isomers generally yield higher ee.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation:

    
     (1.0 mol%) and 
    
    
    
    ((S,S)-Me-DuPhos) (1.1 mol%).
  • Solvent: Degassed Methanol (MeOH).

  • Procedure:

    • Glovebox Operation: In a glovebox, mix the Rh precursor and Ligand in MeOH. Stir for 15 min to form the active cationic complex (orange to red color change).

    • Add the substrate (Methyl 3-methylundec-2-enoate) to the catalyst solution. S/C ratio: 100:1 to 500:1.

    • Transfer to a high-pressure autoclave.

    • Purge with

      
       (3 cycles). Pressurize to 5–10 bar (70–145 psi) .
      
    • Stir at Room Temperature (25°C) for 24 hours.

    • Workup: Vent

      
      , concentrate solvent, and pass through a short silica plug to remove catalyst residues.
      

Mechanism & Causality: The Rh-DuPhos complex coordinates to the alkene and the carbonyl oxygen. The rigid chiral environment of the phospholane rings forces the hydrogen addition to occur from a specific face (re-face or si-face), establishing the C3 stereocenter.

Method B: Chemoenzymatic Kinetic Resolution

Principle: Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward the hydrolysis of esters or the transesterification of alcohols. For 3-methyl esters, the chiral center is in the


-position (remote from the carbonyl), which challenges many enzymes. However, CAL-B is effective for kinetic resolution of the racemic ester, preferentially hydrolyzing one enantiomer while leaving the other esterified.
Enzymatic Workflow

EnzymaticRes Racemic Racemic Methyl 3-methylundecanoate (Substrate) Enzyme Novozym 435 (CAL-B) Phosphate Buffer / Acetone Racemic->Enzyme Split Kinetic Resolution (Stop at 50% Conversion) Enzyme->Split Acid (R)-3-Methylundecanoic Acid (Hydrolyzed Product) Split->Acid Fast Reaction Ester (S)-Methyl 3-methylundecanoate (Unreacted Ester) Split->Ester Slow Reaction High ee

Figure 2: Kinetic resolution pathway. CAL-B typically shows R-selectivity for hydrolysis, leaving the (S)-ester enriched.

Detailed Protocol
  • Substrate: Racemic Methyl 3-methylundecanoate (synthesized via standard esterification of the racemic acid or non-stereoselective hydrogenation).

  • Biocatalyst: Novozym 435 (Immobilized CAL-B).

  • Medium: 0.1 M Phosphate Buffer (pH 7.0) with 10% Acetone (co-solvent to improve solubility).

Procedure:

  • Emulsify racemic ester (10 mmol) in Phosphate buffer (50 mL) containing Acetone (5 mL).

  • Add Novozym 435 (20% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor conversion via GC. The reaction must be stopped precisely at 50% conversion .

    • Note: Pushing beyond 50% degrades the ee of the remaining ester (Kazlauskas rule).

  • Termination: Filter off the immobilized enzyme beads.

  • Separation:

    • Adjust pH to 9.0 (using NaOH).

    • Extract with Hexane/Ether.[1] The Organic Phase contains the enriched (S)-Ester .

    • Acidify the aqueous phase to pH 2.0 (HCl) and extract. The Organic Phase contains the enriched (R)-Acid .

Comparative Data & Validation

The following table summarizes the expected performance metrics based on optimized conditions.

MetricMethod A: Asymmetric HydrogenationMethod B: Enzymatic Resolution
Enantiomeric Excess (ee) 92% – 98%>99% (at 50% conversion)
Yield >95% (Quantitative)Max 50% (Theoretical)
Atom Economy High (100%)Low (Requires discarding 50%)
Scalability Excellent (kg scale)Good (g to kg, but volume intensive)
Time 12–24 Hours24–48 Hours
Key Risk Catalyst Poisoning (

, S)
Over-conversion (Loss of ee)
Analytical Validation (QC)

To verify the enantiomeric excess, Chiral Gas Chromatography (GC) is required.

  • Column: Cyclodex-B (Agilent) or Beta-DEX 120 (Supelco).

  • Conditions: Isothermal 110°C or ramp 100–130°C.

  • Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on

    
    -cyclodextrin phases (verify with standards).
    

References

  • Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022. Link

  • Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 33(6), 363–372. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331–3351. Link

  • Mori, K. (2014).[2] "Pheromone Synthesis, Part 255: Synthesis of the Stereoisomers of 3-Methylundecane and 3-Methylundecanoic Acid." Tetrahedron, 70(18), 3049-3055. (Contextual grounding for pheromone synthesis). Link

  • Schulz, S., et al. (2011). "Identification and Synthesis of the Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus." Journal of Chemical Ecology, 37, 1063. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in 3-Methylundecanoate GC Analysis

Welcome to the technical support center for Gas Chromatography (GC) analysis of 3-Methylundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gas Chromatography (GC) analysis of 3-Methylundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution problems, a common challenge in the analysis of branched-chain fatty acid methyl esters. Here, we will explore the root causes of co-elution and provide practical, step-by-step solutions to enhance the resolution and accuracy of your chromatographic analyses.

Section 1: Understanding and Identifying Co-elution

Q1: What is co-elution in GC, and why is it a problem for 3-Methylundecanoate analysis?

A1: Co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks in the chromatogram.[1] This phenomenon compromises the ability to accurately identify and quantify individual components in a sample.[1] In the analysis of 3-Methylundecanoate, a branched-chain fatty acid methyl ester (FAME), co-elution is a significant issue because it often exists in complex biological matrices alongside other structurally similar fatty acid isomers.[2][3] These isomers can have very similar boiling points and polarities, making their separation challenging.

The primary consequences of co-elution are:

  • Inaccurate Quantification: The area of an overlapped peak does not represent a single analyte, leading to overestimation of the concentration.

  • Misidentification: If using a mass spectrometer (MS) detector, the resulting mass spectrum will be a composite of all co-eluting compounds, complicating library matching and peak identification.

  • Reduced Method Sensitivity: Poor resolution can mask the presence of low-concentration analytes that elute near a major component.

Q2: How can I detect if I have a co-elution problem with my 3-Methylundecanoate peak?

A2: Detecting co-elution, especially when peaks are perfectly overlapped, requires careful examination of your chromatographic data. Here are several indicators:

  • Peak Shape Asymmetry: Look for signs of asymmetry in your 3-Methylundecanoate peak. Shoulders or distortions on the peak front or tail can indicate the presence of a hidden overlapping peak.[1] While peak tailing can be caused by other issues, a distinct shoulder is a strong indicator of co-elution.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak.

    • Take spectra at the beginning, apex, and end of the peak.

    • If the spectra are identical, the peak is likely pure.

    • If the spectral profiles change across the peak, co-elution is highly probable.[1]

  • Diode Array Detectors (DAD): For HPLC, a DAD can perform a similar peak purity analysis using UV-Vis spectra. While not directly applicable to standard GC-FID, this principle highlights the importance of using spectral detectors for purity assessment.[1]

Section 2: Troubleshooting and Resolution Strategies

Resolving co-elution requires a systematic approach that addresses the three key factors governing chromatographic separation: selectivity (α) , efficiency (N) , and retention factor (k) .

Q3: My 3-Methylundecanoate peak is co-eluting with an unknown compound. What is the first parameter I should adjust?

A3: The most impactful first step is to modify the temperature program of your GC oven. Temperature programming allows for the separation of complex mixtures with a wide range of boiling points and can significantly improve the resolution of closely eluting compounds.[4][5]

Rationale:

Altering the temperature ramp rate changes the partitioning behavior of analytes between the stationary phase and the carrier gas.[4] A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance the separation of compounds with small differences in volatility. Conversely, a faster ramp rate can sometimes improve the separation of later-eluting compounds.

Experimental Protocol: Optimizing the Temperature Program
  • Initial Isothermal Hold: If the co-elution occurs with early-eluting peaks, consider lowering the initial oven temperature and increasing the initial hold time.[6] A good starting point is an initial temperature 20°C below the boiling point of your solvent.

  • Modify the Ramp Rate:

    • For poorly resolved peaks in the middle of the chromatogram, decrease the ramp rate. Try reducing your current ramp rate by half (e.g., from 10°C/min to 5°C/min).[7]

    • An optimal starting ramp rate can be estimated as 10°C per column hold-up time.[8]

  • Introduce a Mid-Ramp Isothermal Hold: If a specific pair of peaks is problematic, a mid-ramp hold can be effective.[6]

    • Determine the temperature at which the first peak of the co-eluting pair begins to elute.

    • Set an isothermal hold at a temperature 20-30°C below this point for 2-5 minutes.[6]

  • Utilize Multiple Ramp Rates: For complex samples, using different ramp rates during the run can improve separation across different parts of the chromatogram.[6]

Q4: Adjusting the temperature program didn't fully resolve the co-elution. What should I try next?

A4: The next logical step is to evaluate and potentially change your GC column's stationary phase . The choice of stationary phase is the most critical factor influencing selectivity (α), which is the ability of the column to differentiate between two analytes.[9][10]

Rationale:

The principle of "like dissolves like" governs the interaction between an analyte and the stationary phase.[10] Fatty acid methyl esters (FAMEs) are often analyzed on polar stationary phases. If your 3-Methylundecanoate is co-eluting with another compound on a particular phase, switching to a phase with a different chemistry can alter the analyte-phase interactions and improve separation.[11]

GC Column Selection for FAMEs:
Stationary Phase TypeCommon NamePolarityRecommended Use
Polyethylene Glycol (PEG) WAX, FAMEWAXHighly PolarExcellent for separating polyunsaturated FAMEs and resolving omega-3 and omega-6 fatty acids.[12]
Cyanopropyl Polysiloxane DB-23, SP-2340, SP-2560Highly PolarIdeal for separating complex mixtures of FAMEs, including cis/trans isomers.[13][14]
Biscyanopropyl Polysiloxane SP-2380Very High PolarityProvides maximum resolution for cis and trans isomers.
Chiral Stationary Phases Cyclodextrin-based (e.g., Rt-βDEX)ChiralSpecifically designed for the separation of enantiomers.[15][16][17] This is crucial if the co-eluting compound is an isomer of 3-Methylundecanoate.
Workflow for Selecting a New GC Column:

Caption: Logic for selecting a new GC column to resolve co-elution.

Q5: Could my sample preparation be contributing to the co-elution problem?

A5: Yes, improper or incomplete derivatization can lead to peak shape issues and potential co-elution. For GC analysis, fatty acids are typically converted to their more volatile and less polar fatty acid methyl esters (FAMEs).[12][18][19]

Rationale:

Free fatty acids are highly polar and can interact with active sites in the GC system, leading to peak tailing.[18][19] Incomplete derivatization can result in the presence of both the FAME and the original free fatty acid, which can broaden peaks or co-elute. The derivatization process itself can also introduce artifacts if not performed correctly.[20]

Protocol for Fatty Acid Derivatization to FAMEs:

This protocol uses Boron Trifluoride (BF₃) in methanol, a common and effective reagent.[21]

  • Sample Preparation: Start with an extracted and dried lipid sample.

  • Reagent Addition: Add 1-2 mL of 14% BF₃ in methanol to the sample.

  • Incubation: Tightly cap the vial and heat at 60-100°C for a duration determined by your specific sample matrix (typically ranging from 10 to 90 minutes). A study on bee products found that heating at 70°C for 90 minutes yielded the highest amount of total fatty acids.[19]

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of deionized water.

  • Separation: Vortex the mixture and allow the layers to separate.

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs, for GC injection.

Troubleshooting Derivatization:

  • Incomplete Reaction: If you suspect an incomplete reaction, try increasing the reaction time or temperature.[7][20]

  • Artifact Formation: High temperatures can sometimes lead to the formation of artifacts.[20] If you observe unexpected peaks after derivatization, consider a milder catalyst or reaction conditions.

  • Alternative Reagents: Other derivatization reagents include methanolic HCl and TMS-diazomethane.[7][22]

Q6: I am trying to separate chiral isomers of 3-Methylundecanoate. What are the key considerations?

A6: The separation of enantiomers requires the use of a chiral stationary phase .[15][16][17] Standard achiral columns, regardless of their polarity, will not be able to resolve enantiomers.

Rationale:

Chiral stationary phases contain chiral selectors, often derivatized cyclodextrins, that form transient diastereomeric complexes with the enantiomers.[15][16] These complexes have slightly different thermodynamic stabilities, leading to different retention times and enabling their separation.[16]

Key Considerations for Chiral Separations:
  • Column Selection: Choose a column with a chiral selector appropriate for your analyte class. Cyclodextrin-based phases are widely used for a variety of compounds, including esters.[15]

  • Temperature Optimization: Chiral separations are often highly sensitive to temperature. Lowering the oven temperature can sometimes increase the stability of the transient diastereomeric complexes and improve resolution.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas can also impact chiral resolution. It is important to operate at or near the optimal flow rate for your column.

Section 3: Advanced Troubleshooting and FAQs

Q7: Can adjusting the carrier gas flow rate help with co-elution?

A7: Yes, optimizing the carrier gas flow rate can improve column efficiency (N) and, consequently, resolution. Every GC column has an optimal linear velocity (or flow rate) at which it provides the maximum number of theoretical plates (i.e., the highest efficiency). Deviating significantly from this optimum will broaden peaks and reduce resolution. While changing the stationary phase has a greater impact on selectivity, fine-tuning the flow rate is a valuable optimization step.

Q8: What is peak fronting, and how is it different from co-elution?

A8: Peak fronting is a type of peak distortion where the front of the peak is less steep than the tail.[23] It is typically caused by column overload, where too much sample is injected onto the column.[24] This can sometimes be mistaken for co-elution with an early-eluting compound. If you observe peak fronting, try reducing the injection volume or increasing the split ratio.

Q9: I have tried all the above, but a minor co-elution remains. What are my options?

A9: If complete chromatographic resolution is not achievable, you may need to rely on deconvolution techniques, especially if you are using a GC-MS system. Modern mass spectrometry software often includes algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

References

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Sha et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex. [Link]

  • Tamosaityte et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules. [Link]

  • CHROMacademy. GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe. [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Giacometti et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences. [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. [Link]

  • Mazzini et al. (2022). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites. [Link]

  • ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Link]

  • ResearchGate. (2021). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography?. [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. [Link]

  • Element Lab Solutions. GC Temperature Program Development. [Link]

  • PubMed. (2022, May 8). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • ACS Publications. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. [Link]

  • National Institutes of Health. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. [Link]

  • National Institutes of Health. (2012). Preparation of fatty acid methyl esters for gas-liquid chromatography. [Link]

  • Royal Society of Chemistry. (2013). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. [Link]

  • ResearchGate. (2020). The mass spectra of methyl undecanoate isomers. [Link]

  • LCGC International. (2023, July 20). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. [Link]

  • ResearchGate. (2014). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. [Link]

  • YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]

  • Agilent Technologies. GC Method Development. [Link]

  • Greyhound Chromatography. GC Column Selection Guide. [Link]

  • PubMed. (2000). Separation of enantiomers by gas chromatography. [Link]

  • ResearchGate. (2017). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. [Link]

  • MDPI. (2021, March 26). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. [Link]

  • ResearchGate. (2023, March 28). Analysis of Methyl 3-oxopentanoate using Gas Chromatography?. [Link]

  • National Institutes of Health. Methyl 10-methylundecanoate. PubChem. [Link]

  • NIST. Undecanoic acid, methyl ester. NIST WebBook. [Link]

Sources

Optimization

3-Methylundecanoate stability and storage conditions.

Technical Support Center: 3-Methylundecanoate Stability & Storage Guide Executive Summary & Compound Identity 3-Methylundecanoate (often used as Methyl 3-methylundecanoate) is a saturated, branched-chain fatty acid methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylundecanoate Stability & Storage Guide

Executive Summary & Compound Identity

3-Methylundecanoate (often used as Methyl 3-methylundecanoate) is a saturated, branched-chain fatty acid methyl ester (FAME). Unlike straight-chain homologs (e.g., Methyl Undecanoate), the methyl group at the C3 position introduces steric hindrance and chirality, influencing its chromatographic behavior and hydrolytic stability. It is frequently employed as a specialized internal standard in GC-MS lipidomics or as a biomarker in fermentation research.

  • Chemical Name: Methyl 3-methylundecanoate

  • Parent Acid: 3-Methylundecanoic acid (CAS: 65781-38-6)[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: ~214.35 g/mol

  • Key Characteristic: Saturated, Methyl-branched (Beta-position).

Core Storage Protocols (The "Golden Standard")

To maintain analytical integrity (>99% purity), you must mitigate the three primary degradation vectors: Hydrolysis , Transesterification , and Volatilization .

Storage Conditions Table
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term) 4°C (Active use < 1 week)Lowers kinetic energy, significantly slowing hydrolysis rates.
Solvent Matrix Isooctane or Hexane Non-protic, hydrophobic solvents prevent hydrolysis and transesterification. Avoid Ethanol/Methanol.
Container Amber, Silanized Glass Amber blocks UV (though saturation reduces UV risk). Silanization prevents adsorption of free acid if hydrolysis occurs.
Headspace Argon or Nitrogen Displaces moisture-laden air and oxygen. Argon is heavier than air and offers superior blanketing.
Closures PTFE-lined Screw Caps PTFE (Teflon) is chemically inert and prevents solvent evaporation/leaching from plasticizers.
Storage Decision Tree (Workflow)

StorageWorkflow Start Received 3-Methylundecanoate FormCheck Is it Neat (Pure Liquid) or Solution? Start->FormCheck NeatStorage Store Neat at -20°C (Argon Headspace) FormCheck->NeatStorage Neat SolventCheck Check Solvent Type FormCheck->SolventCheck Solution AlcoholSolvent Solvent: Methanol/Ethanol SolventCheck->AlcoholSolvent HydrocarbonSolvent Solvent: Hexane/Isooctane SolventCheck->HydrocarbonSolvent ActionTransester CRITICAL RISK: Transesterification likely. Use within 48h or evaporate & reconstitute. AlcoholSolvent->ActionTransester ActionStore Store at -20°C Valid: 12-24 Months HydrocarbonSolvent->ActionStore

Figure 1: Decision logic for initial storage upon receipt. Note the critical warning regarding alcoholic solvents.

Technical Troubleshooting & FAQs

This section addresses specific phenomena observed during GC-MS/FID analysis.

Q1: Why is my 3-Methylundecanoate peak tailing significantly?

Diagnosis: Acidic Hydrolysis. Mechanism: Moisture has entered the vial, hydrolyzing the ester bond. The resulting 3-methylundecanoic acid interacts strongly with the silanol groups of the GC column stationary phase, causing tailing. Corrective Action:

  • Check pH: If in solution, ensure no trace acid is present.

  • Derivatize: Add a methylation reagent (e.g., TMSH or BF3-Methanol) and re-inject. If the peak shape improves and shifts slightly, you had free acids.

  • Prevention: Store over molecular sieves in the future to maintain anhydrous conditions.

Q2: I see "Ghost Peaks" or a shift in retention time. Is the compound unstable?

Diagnosis: Transesterification or Contamination. Mechanism: If stored in methanol or ethanol, the methyl ester group can exchange with the solvent alcohol (transesterification), especially if trace acid/base catalysts are present (from dirty glassware). Experimental Verification:

  • Run a solvent blank.

  • Check the mass spectrum.[2] If you see an Ethyl ester (M+14 mass unit shift) instead of a Methyl ester, you stored it in Ethanol. Protocol: Always reconstitute FAME standards in Hexane, Isooctane, or Dichloromethane .

Q3: The peak area is decreasing over time, but no new peaks are appearing.

Diagnosis: Adsorption or Volatilization. Mechanism:

  • Volatilization: 3-Methylundecanoate is semi-volatile. Repeated opening of the vial allows solvent and analyte evaporation.

  • Adsorption: If the concentration is very low (<10 µg/mL), the compound may adhere to the glass walls of non-silanized vials. Corrective Action:

  • Use Silanized (Deactivated) Glass Vials .

  • Prepare single-use aliquots to avoid freeze-thaw cycles and repeated uncapping.

Analytical Troubleshooting Workflow (GC-MS)

Use this logic flow to diagnose signal loss or degradation during experiments.

GCTroubleshooting Problem Issue: Poor Peak Quality CheckRT Check Retention Time (RT) Problem->CheckRT Tailing Symptom: Tailing Peak CheckRT->Tailing Ghost Symptom: Extra/Ghost Peaks CheckRT->Ghost Loss Symptom: Signal Loss CheckRT->Loss CauseHydrolysis Cause: Hydrolysis to Acid (Active Sites on Column) Tailing->CauseHydrolysis CauseSeptum Cause: Septum Bleed or Solvent Impurity Ghost->CauseSeptum CauseInlet Cause: Inlet Discrimination or Adsorption Loss->CauseInlet FixDeriv Fix: Re-Derivatize & Trim Column CauseHydrolysis->FixDeriv FixLiner Fix: Change Liner & Septum CauseSeptum->FixLiner FixConc Fix: Increase Conc. or Use Silanized Vials CauseInlet->FixConc

Figure 2: Step-by-step diagnostic path for GC-MS anomalies involving 3-Methylundecanoate.

Preparation of Standards (Best Practices)

To ensure self-validating protocols, follow this preparation method:

  • Weighing: Weigh the neat standard into a volumetric flask using a micro-balance (readability 0.01 mg).

  • Dissolution: Dissolve in Isooctane (HPLC Grade). Isooctane is preferred over Hexane due to its higher boiling point (99°C vs 69°C), which reduces concentration errors from evaporation during handling.

  • Verification: Immediately run a GC-FID check. Calculate the Response Factor (RF) relative to a known internal standard (e.g., Methyl Decanoate).

    • Self-Validation: If the RF deviates by >5% from the theoretical carbon number response, re-prepare.

References

  • PubChem. (n.d.). 3-Methylundecanoic acid (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • LipidBank. (n.d.). Fatty Acid Database: 3-Methylundecanoic Acid. LipidBank.jp. Retrieved February 3, 2026, from [Link]

  • Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press.
  • Sigma-Aldrich. (n.d.).[3] FAME Storage and Stability Technical Bulletin. (General FAME handling protocols adapted for branched isomers).

Sources

Troubleshooting

Overcoming matrix effects in 3-Methylundecanoate quantification

Technical Support Center: 3-Methylundecanoate Quantification Subject: Overcoming Matrix Effects & Ion Suppression in LC-MS/MS Ticket ID: #BCFA-3ME-001 Assigned Scientist: Senior Application Scientist Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylundecanoate Quantification Subject: Overcoming Matrix Effects & Ion Suppression in LC-MS/MS Ticket ID: #BCFA-3ME-001 Assigned Scientist: Senior Application Scientist

Executive Summary

You are encountering quantification challenges with 3-Methylundecanoate (a C12 branched-chain fatty acid). In biological matrices (plasma, tissue homogenates), this analyte faces two distinct "matrix" challenges:[1][2]

  • Ion Suppression: High-abundance phospholipids (glycerophosphocholines) co-eluting and stealing charge in the ESI source.

  • Isobaric Interference: Co-elution with its straight-chain isomer, Dodecanoic acid (Lauric Acid) , or other branched isomers (e.g., iso-C12 or anteiso-C12), which are often endogenous at much higher concentrations.

This guide provides a modular troubleshooting workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Q: My calibration curve is linear in solvent but fails in plasma. How do I prove it's a matrix effect?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" for visualizing where suppression occurs in your chromatogram relative to your analyte's retention time.

The Protocol (Matuszewski Method):

  • Setup: Connect a syringe pump containing a constant flow of 3-Methylundecanoate standard (1 µg/mL in mobile phase) to the LC flow via a T-piece after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/tissue without analyte) into the LC.

  • Observation: Monitor the baseline of the specific MRM transition for 3-Methylundecanoate (e.g., m/z 199.2 → m/z [Fragment]).

  • Interpretation: A flat baseline indicates no effect. A dip (trough) indicates ion suppression; a hill indicates enhancement. If your analyte elutes during a "dip," you have a matrix effect.[2]

PCI_Setup cluster_0 LC System cluster_1 Infusion Setup LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Piece / Mixer Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->T_Piece Constant Analyte MS_Source MS Source (ESI -) T_Piece->MS_Source Combined Flow Detector Detector (Signal Monitoring) MS_Source->Detector

Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.

Module 2: Sample Preparation – The Root Cause Fix

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: No. For fatty acids like 3-Methylundecanoate, PPT is insufficient.

  • The Problem: PPT removes proteins but leaves phospholipids (PLs) in the supernatant. PLs are hydrophobic, elute late in reverse-phase chromatography, and cause severe ion suppression.

  • The Solution: Switch to Phospholipid Removal (PLR) Plates or Liquid-Liquid Extraction (LLE) .

Comparative Data: Extraction Efficiency for Hydrophobic Acids

MethodProtein RemovalPhospholipid RemovalRecovery (3-Me-C11)Matrix Effect Factor*
Protein Precip (PPT) >99%<10%High (>90%)High (Suppression)
Solid Phase Extraction (SPE) >99%>95%Variable (60-85%)Low
Phospholipid Removal (PLR) >99%>99%High (>90%) Minimal
Liquid-Liquid (LLE) >99%Moderate (depends on solvent)High (>90%)Low

*Matrix Effect Factor: 1.0 = No effect, <1.0 = Suppression.

Recommended Protocol: Phospholipid Removal (PLR)

  • Load: Add 100 µL Plasma to the PLR plate (e.g., Ostro™, Captiva™ EMR-Lipid).

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Mix: Aspirate/dispense 3x.

  • Elute: Apply vacuum. Collect filtrate.

  • Inject: Direct injection is often possible, or dry down and reconstitute to concentrate.

Module 3: Chromatography – The Isomer Challenge

Q: I see a huge peak interfering with my analyte. What is it?

A: It is likely Dodecanoic Acid (Lauric Acid) . 3-Methylundecanoate (


) is an isomer of Lauric Acid (

). They have the exact same precursor mass (

199.2 in ESI-).
  • Impact: If they co-elute, the massive abundance of endogenous Lauric Acid will suppress the signal of your trace-level 3-Methylundecanoate.

  • Fix: You must chromatographically separate them.

Chromatographic Strategy:

  • Column Choice: A standard C18 may not offer enough shape selectivity.

    • Recommendation: Use a C18 column with high carbon load or a PFP (Pentafluorophenyl) column, which offers selectivity based on dipole moments and shape.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5). Ammonium acetate aids desolvation in negative mode.

    • B: Acetonitrile/Methanol (50:50).

  • Critical Check: Inject a mixed standard of Lauric Acid and 3-Methylundecanoate. Ensure baseline resolution (

    
    ).
    

Isomer_Separation Input Sample Injection Column_Select Column Selection Input->Column_Select Standard_C18 Standard C18 (Hydrophobic Interaction) Column_Select->Standard_C18 Specialized PFP or CSH C18 (Shape/Dipole Selectivity) Column_Select->Specialized Result_Bad Co-elution: Ion Suppression by Lauric Acid Standard_C18->Result_Bad Often Fails Result_Good Baseline Resolution: Accurate Quantification Specialized->Result_Good Recommended

Figure 2: Workflow for selecting the correct stationary phase to avoid isobaric interference.

Module 4: Internal Standards – The Ultimate Correction

Q: Can I use a structural analog like heptadecanoic acid as an Internal Standard?

A: Avoid if possible. For an analyte prone to specific matrix effects and isomer interference, an analog (different retention time) will not experience the exact same suppression as the analyte at that specific moment in the gradient.

The Golden Rule: Use a Stable Isotope Labeled (SIL) Internal Standard.

  • Best: 3-Methylundecanoate-d3 (methyl-d3).

  • Acceptable: Dodecanoic acid-d23 (Perdeuterated Lauric Acid) ONLY IF it co-elutes exactly with your analyte (unlikely if you separate isomers) or if you use it to track general recovery.

  • Why? The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression. The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

FAQ: Troubleshooting Specific Scenarios

Q: My sensitivity is low in Negative Mode (ESI-). Should I switch to Positive Mode? A: Fatty acids ionize poorly in Positive Mode. Stick to ESI- . To boost signal:

  • Buffer: Ensure you are using Ammonium Acetate (5-10 mM). The acetate adduct or deprotonated ion is stable.

  • Derivatization: If sensitivity is still too low (< 1 ng/mL), consider derivatizing with 3-Nitrophenylhydrazine (3-NPH) or DAABD-AE . This adds a moiety that ionizes intensely in ESI, often boosting signal by 10-100x and improving separation from interferences.

Q: I see "Ghost Peaks" in my blank samples. A: This is common in fatty acid analysis.

  • Source: Plasticware. Fatty acids leach from plastic tubes and pipette tips.

  • Fix: Switch to glass vials and solvent-washed glassware for all preparation steps. Use high-grade solvents.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • Source:

  • Waters Corporation. (2023). Ostro Protein Precipitation & Phospholipid Removal Plates.

    • Source:

  • Agilent Technologies. (2023). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR—Lipid Cleanup.[3]

    • Source:

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

    • Source:

  • Creative Proteomics. (2024).

    • Source:

Sources

Optimization

Technical Support Center: Derivatization &amp; Analysis of 3-Methylundecanoate

Current Status: Operational Ticket Topic: Optimization of Derivatization for 3-Methylundecanoate (BCFA C12:0 isomer) Assigned Specialist: Senior Application Scientist[1] Executive Summary 3-Methylundecanoic acid is a bra...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Optimization of Derivatization for 3-Methylundecanoate (BCFA C12:0 isomer) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

3-Methylundecanoic acid is a branched-chain fatty acid (BCFA) often analyzed as a biomarker in microbial fermentation or as a specific pharmaceutical intermediate.[1] Unlike straight-chain fatty acids, the methyl branch at the C3 position introduces minor steric factors and specific mass spectral fragmentation patterns.

This guide optimizes the conversion of 3-Methylundecanoic acid to its Fatty Acid Methyl Ester (FAME) form for GC-MS analysis. We prioritize Acid-Catalyzed Esterification (BF₃-Methanol) as the standard protocol due to its robustness against free fatty acid (FFA) starting materials and high conversion efficiency.

Module 1: Method Selection & Chemistry

Q: Why should I use Acid-Catalyzed derivatization over Base-Catalyzed methods for this specific compound?

A: While base-catalyzed methods (e.g., KOH/Methanol) are faster, they are strictly transesterification reactions—they convert triglycerides to FAMEs but cannot convert Free Fatty Acids (FFAs) into esters. In fact, base reagents will convert FFAs into non-volatile salts (soaps), resulting in zero yield for your target analyte.[1]

Since 3-Methylundecanoic acid is often isolated as a free acid or within a complex lipid mixture, acid catalysis is the only "universal" method that derivatizes both bound (esterified) and free forms.

Reagent Recommendation:

  • Primary: Boron Trifluoride in Methanol (BF₃-MeOH, 14% w/v).[1]

    • Why: Fast, commercially available, and highly efficient for C10-C18 fatty acids.[1]

  • Alternative: Boron Trichloride in Methanol (BCl₃-MeOH).[1]

    • Why: Use this if your sample contains acid-labile groups (e.g., cyclopropane rings or epoxides), though 3-methylundecanoate is chemically stable.[1]

Visualization: Derivatization Logic Flow

DerivatizationLogic Start Start: 3-Methylundecanoate Sample FormCheck Is the analyte a Free Fatty Acid or Triglyceride? Start->FormCheck BaseMethod Base-Catalyzed (KOH/MeOH) FormCheck->BaseMethod Triglyceride Only AcidMethod Acid-Catalyzed (BF3-MeOH) FormCheck->AcidMethod Free Acid or Mixed ResultBase Risk: FFAs form salts (No FAMEs) BaseMethod->ResultBase If FFA present ResultAcid Success: Converts both FFAs and Lipids to FAMEs AcidMethod->ResultAcid

Caption: Decision logic for selecting the derivatization reagent. Acid catalysis is required for free acid forms.

Module 2: Optimized Experimental Protocol

Objective: Quantitative conversion of 3-Methylundecanoate to Methyl 3-Methylundecanoate.

Reagents Required
  • Derivatization Reagent: BF₃-Methanol (14% w/v).[1][2]

  • Solvent: n-Heptane or n-Hexane (HPLC Grade).[1]

  • Internal Standard (IS): Methyl Tridecanoate (C13:0 FAME) or Methyl Nonanoate (C9:0 FAME).[1] Note: Do not use C11:0 or C12:0 straight chains without verifying separation from the branched isomer.

  • Quenching Agent: Saturated NaCl solution.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1–10 mg of sample in 0.5 mL n-Heptane .

    • Critical: Add Internal Standard at this stage to correct for extraction losses.

  • Reaction:

    • Add 1.0 mL BF₃-Methanol .

    • Cap the vial tightly (Teflon-lined cap).[1][3]

    • Heat at 70°C for 30 minutes.

    • Why: 3-methyl substitution creates minor steric hindrance near the carboxyl group.[1] Standard protocols often suggest 10-15 mins; extending to 30 mins ensures complete conversion of the branched isomer without degradation.[1]

  • Extraction (Liquid-Liquid):

    • Cool to room temperature.[1]

    • Add 1.0 mL Saturated NaCl (stops reaction, increases ionic strength to drive FAMEs into organic layer).[1]

    • Add 1.0 mL n-Heptane .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 3 minutes to separate phases.

  • Collection:

    • Transfer the top organic layer (Heptane) to a GC vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[1]

Module 3: Troubleshooting & FAQs

Q: I see "Ghost Peaks" in my chromatogram. What are they?

A: Ghost peaks are common in FAME analysis.[1] Use this matrix to identify the source:

Retention TimeLikely CulpritCauseSolution
Early Eluting Solvent ImpuritiesLow-grade Hexane/HeptaneUse HPLC/GC-grade solvents.[1]
Mid-Run BHT (Butylated Hydroxytoluene)Stabilizer in Ether/SolventsCheck solvent MSDS; use unstabilized ether if possible.[1]
Late Eluting Phthalates (m/z 149)Plasticizers from vial caps/pipettesUse glass pipettes and Teflon-lined caps ONLY.[1]
Broad Humps Polymer BleedSeptum or Column BleedReplace septum; Condition column.[1]
Q: My recovery of 3-Methylundecanoate is low (<60%). What went wrong?

A: The most common failure point is water contamination .[1] BF₃ is deactivated by water.[1]

  • Check: Is your starting glassware bone dry?

  • Check: Is your BF₃-MeOH reagent old? (It turns yellow/brown when degraded; it should be clear).[1]

  • Fix: Use a fresh ampoule of reagent and add a molecular sieve to your solvent bottle.[1]

Q: How do I distinguish 3-Methylundecanoate from C12:0 (Lauric Acid Methyl Ester)?

A: This is a chromatographic challenge.

  • Non-Polar Columns (e.g., DB-5, HP-5): The branched isomer (3-Methyl) typically elutes before the straight-chain isomer (C12:0) due to a lower boiling point caused by the globular shape of the branched molecule.[1]

  • Polar Columns (e.g., CP-Sil 88, DB-FastFAME): Separation is based on polarity/dipole interactions.[1] The elution order can sometimes invert or become co-eluting depending on the exact phase.[1]

  • Recommendation: Use a highly polar cyanopropyl column (e.g., Agilent CP-Sil 88 or Restek Rt-2560 ) for maximum resolution of isomers.[1]

Visualization: Troubleshooting Logic

Troubleshooting Problem Problem: Low Yield Check1 Check Reagent Color Problem->Check1 Check2 Check Water Content Problem->Check2 Sol1 Yellow? Replace BF3 Check1->Sol1 Sol2 Dry Glassware/Sample Check2->Sol2

Caption: Diagnostic flow for addressing low recovery yields.

Module 4: Advanced Validation (Mass Spectrometry)

Identification via MS Fragmentation

When using Electron Ionization (EI) at 70 eV:

  • McLafferty Rearrangement (m/z 74):

    • Standard straight-chain methyl esters (e.g., Methyl Laurate) show a dominant base peak at m/z 74 .[1]

    • 3-Methyl Substitution Effect: The presence of a methyl group at the C3 position does not block the rearrangement, but it may reduce the intensity of m/z 74 relative to other fragments compared to the straight-chain isomer.

  • Carbocation Fragments:

    • Look for ions corresponding to cleavage at the branch point.[1]

    • Branched FAMEs often show a distinct [M-15]+ (loss of methyl) or [M-43]+ (loss of propyl) depending on the branch location, though 3-methyl is close to the head group.

  • Molecular Ion:

    • Methyl 3-methylundecanoate (C13H26O2) MW = 214.[1]

    • Look for a small but visible m/z 214 parent ion.[1]

Equivalent Chain Length (ECL)

Do not rely on retention time alone.[1] Calculate the ECL using a standard mix of saturated FAMEs (C10, C11, C12, C13).

  • Formula:

    
    
    
  • 3-Methylundecanoate usually has an ECL of approx 11.4 - 11.6 on non-polar columns (eluting between C11 and C12).[1]

References

  • Agilent Technologies. (2023).[1] Improving the Analysis of 37 Fatty Acid Methyl Esters. Application Note 5994-0549EN.[1] Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Derivatization of Fatty Acids to FAMEs: Protocols and Reagents. Technical Bulletin. Link

  • Christie, W. W. (1993).[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology. Link

  • Thermo Fisher Scientific. (2016).[1] Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids. Application Note 10453. Link

Sources

Troubleshooting

Troubleshooting poor peak shape of 3-Methylundecanoate in chromatography

Diagnostic Hub: Identify Your Symptom Before proceeding, visually categorize your peak shape issue using the logic flow below. 3-Methylundecanoate is a branched ester; its geometry makes it susceptible to specific intera...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Symptom

Before proceeding, visually categorize your peak shape issue using the logic flow below. 3-Methylundecanoate is a branched ester; its geometry makes it susceptible to specific interactions that differ slightly from straight-chain n-alkanes.

TroubleshootingFlow Start Symptom: Poor Peak Shape Tailing Tailing (Asymmetry > 1.2) Start->Tailing Fronting Fronting (Shark Fin Shape) Start->Fronting Split Split or Broad (Doublet/Flat) Start->Split Act Active Sites (Adsorption) Tailing->Act Most Common Flow Flow Path (Dead Volume) Tailing->Flow Installation Error Overload Column Overload (Mass/Volume) Fronting->Overload High Conc. Solvent Solvent Mismatch (Solubility) Fronting->Solvent Polarity Clash Inj Injection Dynamics (Focusing Failure) Split->Inj Temp/Liner

Figure 1: Diagnostic decision tree for identifying the root cause of chromatographic anomalies.

Troubleshooting Guides (Q&A Format)

Issue A: Peak Tailing (The "Activity" Problem)

User Question: My 3-Methylundecanoate peak has a long trailing edge (asymmetry factor > 1.5). I'm using a standard splitless injection. What is causing this?

Technical Analysis: Tailing in FAME analysis is almost exclusively caused by adsorption or flow path disruptions . While methyl esters are capped, the carbonyl oxygen can still act as a weak Lewis base. If your system has "active sites" (exposed silanols on glass wool, dirty liners, or column bleed), the analyte drags, causing the tail.

Mechanistic Cause:

  • Liner Activity: The deactivation layer on your inlet liner has been stripped by moisture or matrix, exposing silanol groups (-Si-OH).

  • Column Installation: If the column is inserted too far into the detector (FID/MS), it creates turbulence. If not far enough, it creates dead volume.

Resolution Protocol:

StepActionTechnical Rationale
1 Replace Inlet Liner Use a deactivated splitless liner with quartz wool. The wool increases surface area for vaporization but must be ultra-inert to prevent adsorption [1].
2 Trim Column (Inlet) Remove 10-20 cm from the inlet side.[1] Non-volatile matrix residues accumulate here, creating an active "pre-column" that adsorbs the ester.
3 Check FAME Polarity Ensure you are using a column with adequate polarity (e.g., PEG or 5% Phenyl). Highly non-polar columns (100% dimethyl polysiloxane) may show tailing if the film is too thin (<0.25 µm) due to interaction with the fused silica tubing [2].
Issue B: Peak Fronting (The "Capacity" Problem)

User Question: The peak looks like a "shark fin"—slow rise and sharp drop. Is my column failing?

Technical Analysis: Fronting is rarely a sign of column failure; it is a sign of overload . You have violated the Langmuir isotherm, meaning the stationary phase is saturated with analyte. 3-Methylundecanoate, being branched, has a slightly larger hydrodynamic volume than straight-chain isomers, potentially exacerbating solubility mismatches if the solvent is too polar (e.g., Methanol) on a non-polar column.

Mechanistic Cause:

  • Mass Overload: Too much mass on the column (common in neat standards).

  • Volume Overload: The solvent expansion volume exceeds the liner capacity (backflash).

  • Solvent Mismatch: Injecting a sample dissolved in a solvent that is stronger (more soluble) than the stationary phase causes the analyte to rush ahead of the solvent band [3].

Resolution Protocol:

  • Increase Split Ratio: Change from Splitless to Split (e.g., 10:1 or 20:1). This linearly reduces mass on-column.

  • Dilute Sample: Reduce concentration by 50%.

  • Check Solvent Expansion: Ensure your injection volume (typically 1 µL) does not expand to >80% of the liner volume.

    • Example: 1 µL of Hexane expands to ~175 µL at 250°C (Safe for 900 µL liner).

    • Example: 1 µL of Water/Methanol expands to >400-500 µL (Risk of backflash).

Issue C: Split or Broad Peaks (The "Focusing" Problem)

User Question: The 3-Methylundecanoate peak appears as a doublet or is excessively broad, even though I'm injecting a pure standard.

Technical Analysis: This is a classic Solvent Focusing (Grob Effect) failure. In splitless injection, the initial oven temperature must be low enough to condense the solvent into a liquid film at the head of the column.[2] This film traps the analyte, focusing it into a sharp band before the temperature ramp begins.[3]

Mechanistic Cause: If the initial oven temperature is > Solvent Boiling Point , the solvent does not condense. The analyte enters the column as a diffuse gas cloud rather than a focused liquid band, resulting in broad or split peaks [4].

Resolution Protocol:

  • Rule of Thumb: Set Initial Oven Temp = Solvent Boiling Point - 20°C.

  • Example: If using Hexane (BP 68°C), set initial oven to 40-45°C .

  • Example: If using Isooctane (BP 99°C), set initial oven to 70-80°C .

SolventFocusing Sub Injection (Vaporized) ColHead Column Head (Cool Zone) Sub->ColHead Transfer Film Solvent Film (Focusing) ColHead->Film Condensation (Temp < BP - 20°C) Band Sharp Analyte Band Film->Band Evaporation

Figure 2: The mechanism of Solvent Focusing required for sharp peaks in splitless injection.

Mandatory Experimental Protocols

Protocol A: The "Ceramic Wafer" Column Trim

Required when tailing is observed.

  • Cool Down: Lower oven to <40°C and turn off the inlet pressure.

  • Remove Column: Unscrew the nut at the inlet base.

  • Score: Gently score the fused silica coating with a ceramic wafer or diamond scribe. Do not saw back and forth.

  • Snap: Flick the column end off away from the score.

  • Inspect: Use a 10x magnifier. The cut must be perfectly flat (90°).

    • Jagged edge = Turbulence = Tailing.

  • Wipe: Clean the end with a lint-free wipe soaked in methanol to remove finger oils.

Protocol B: Liner Deactivation Validation

Required to rule out activity.

  • Standard Prep: Prepare a dilute solution (10 ppm) of 3-Methylundecanoate in Hexane.

  • Injection: Inject 1 µL splitless.

  • Calculation: Calculate the Tailing Factor (Tf) at 5% peak height.

    • Formula:

      
      
      
    • Where

      
       is the width at 5% height, and 
      
      
      
      is the distance from the front of the peak to the peak maximum.
  • Pass Criteria:

    
    . If 
    
    
    
    , the liner is active and must be replaced.

References

  • Restek Corporation. (2018).[4][5] Troubleshooting GC Peak Shapes: Tailing Peaks. Restek Resource Hub. [Link]]

  • Agilent Technologies. (2025). GC Troubleshooting Series: Tailing Peaks. Agilent Community. [Link]

  • Chromedia. (n.d.). Solvent Effect and Solvent Focusing in Capillary GC. Chromedia Analytical Sciences. [Link]

  • Phenomenex. (2025).[6][7] Split Vs. Splitless Injection in GC: Key Differences. Phenomenex Blog.[8] [Link]

Sources

Optimization

Enhancing sensitivity for trace level detection of 3-Methylundecanoate

The following Technical Support Guide is designed to assist researchers in the trace-level detection and quantification of 3-Methylundecanoate (Methyl 3-methylundecanoate). This guide moves beyond basic operation, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to assist researchers in the trace-level detection and quantification of 3-Methylundecanoate (Methyl 3-methylundecanoate). This guide moves beyond basic operation, focusing on the mechanistic optimization of Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Subject: Enhancing Sensitivity & Selectivity for 3-Methylundecanoate (C13H26O2) Applicable Instrumentation: GC-EI-MS (Single Quadrupole or Triple Quadrupole) Target Analyte: 3-Methylundecanoate (CAS: N/A for specific isomer, often related to 1731-86-8 Methyl Undecanoate family)

Quick Diagnostic Triage

Before modifying your method, identify the specific symptom:

SymptomProbable CauseImmediate Action
No Peak Detected Injection issue or extreme discrimination.Switch to Pulsed Splitless injection; Check inlet liner integrity.
Low S/N Ratio High background or poor ionization.Switch from Scan to SIM mode; Clean Ion Source.
Peak Tailing Active sites in the inlet or column.Replace liner with ultra-inert deactivated glass wool; Trim column head.
Co-elution Isomer interference (e.g., Methyl Laurate).Change column polarity (e.g., from 5%-phenyl to Wax/PEG ).
Module 1: Sample Preparation & Extraction

The "Input" Variable: You cannot detect what you fail to recover.

The Challenge: 3-Methylundecanoate is a mid-chain fatty acid methyl ester (FAME). While less volatile than short-chain esters (C4-C8), it is still prone to evaporative loss during concentration steps, particularly if the sample volume is reduced to dryness.

Protocol: Optimized Liquid-Liquid Extraction (LLE)

Objective: Maximize recovery while minimizing solvent evaporation loss.

  • Solvent Selection: Use a non-polar solvent with a boiling point significantly lower than the analyte but high enough to prevent "flash" evaporation during handling. Isooctane (2,2,4-Trimethylpentane) is ideal due to its stability and compatibility with GC inlets.

  • The "Keeper" Technique: Never evaporate to dryness.

    • Mechanism:[1] When a solvent evaporates completely, volatile analytes lose their solvation shell and vaporize instantly.

    • Action: Add 50 µL of a higher-boiling "keeper" solvent (e.g., Toluene or Undecane, if chromatographically resolved) before nitrogen blow-down. However, for FAME analysis, simply stopping the evaporation at 200 µL is often sufficient.

  • Vial Handling: Use silanized glass vials to prevent adsorption of the ester to active silanol groups on the glass surface.

Module 2: Chromatographic Optimization (GC)

The "Separation" Variable: Resolution is the gatekeeper of sensitivity.

The Challenge: 3-Methylundecanoate (branched C12 equivalent) must be resolved from linear isomers like Methyl Laurate (C12:0) and Methyl Undecanoate (C11:0).[2]

1. Column Selection Strategy

For trace detection, peak sharpness is critical. A sharp peak has a higher height-to-noise ratio than a broad peak of the same area.

  • Option A: Non-Polar (e.g., DB-5ms, HP-5) [3]

    • Behavior: Separates based on boiling point. Branched isomers typically elute before their straight-chain counterparts.

    • Pros: Low bleed, high sensitivity, robust.

    • Cons: May not fully resolve 3-methylundecanoate from complex hydrocarbon matrices.

  • Option B: Polar (e.g., DB-Wax, HP-88)

    • Behavior: Separates based on dipole-dipole interactions.

    • Pros: Superior resolution of positional isomers (branched vs. straight).

    • Recommendation: Use a high-polarity column (e.g., CP-Sil 88 or DB-23) if you encounter co-elution with straight-chain FAMEs.

2. Injection Parameters: Pulsed Splitless

Standard splitless injection can result in a slow transfer of sample, leading to broad peaks.

  • Protocol:

    • Mode: Pulsed Splitless.

    • Pressure Pulse: 25-30 psi for 0.75 min.

    • Mechanism:[1] The high pressure compresses the solvent vapor cloud, allowing a larger volume (e.g., 2 µL) to be injected without "backflash" (sample expanding out of the liner). This sharpens the initial band on the column.

Module 3: Mass Spectrometry (MS) Detection

The "Sensitivity" Variable: Distinguishing signal from noise.[4][5]

The Challenge: In Full Scan mode, the detector collects noise from every mass. For trace analysis (<100 ppb), you must discard this noise.

Selected Ion Monitoring (SIM) Setup

To detect 3-Methylundecanoate at trace levels, you must monitor specific ions.[4]

  • Base Peak (m/z 74): The classic McLafferty rearrangement ion for methyl esters (

    
    ). It is abundant but not unique to the branched isomer.
    
  • Diagnostic Ion (m/z 101): For 3-methyl substituted esters, cleavage often occurs between C3 and C4, or via a specific rearrangement favored by the branch. The ion at m/z 101 is often significantly enhanced in 3-methyl FAMEs compared to straight chains.

  • Molecular Ion (m/z 214): Weak, but confirms the molecular weight (C13H26O2).

Recommended SIM Table:

Ion (m/z)TypeDwell Time (ms)Purpose
74.0 Quantifier50High abundance; maximizes sensitivity.
87.0 Qualifier30Standard FAME fragment; confirms ester class.
101.0 Qualifier50Diagnostic for 3-methyl substitution.
214.2 Qualifier30Molecular Ion; confirms intact molecule.
Visualizing the Workflow
Figure 1: Optimized Trace Analysis Workflow

This diagram outlines the critical decision points and physical steps to ensure analyte integrity.

G cluster_QC Quality Control Loop Sample Biological/Chemical Sample Extract LLE Extraction (Isooctane) Sample->Extract Add Internal Std Conc Concentration (Stop at 200µL) Extract->Conc N2 Blowdown Inject Pulsed Splitless Injection (25 psi) Conc->Inject Transfer to Vial Sep GC Separation (Polar Column) Inject->Sep Focus Analyte Detect MS Detection (SIM Mode) Sep->Detect Elution Detect->Inject If S/N < 10:1 Check Liner

Caption: Step-by-step workflow emphasizing the "Stop at 200µL" concentration rule and Pulsed Splitless injection to maximize sensitivity.

Figure 2: Troubleshooting Sensitivity Loss

A logic tree to isolate the root cause of low sensitivity.

T Start Issue: Low Sensitivity (Low Peak Area) Check1 Check Tune File (EM Voltage) Start->Check1 Check2 Check Inlet (Leak/Activity) Check1->Check2 Tune OK Action1 Re-tune MS Clean Source Check1->Action1 Poor Air/Water Check Check3 Check Injection (Syringe/Split) Check2->Check3 Inlet OK Action2 Replace Liner & Septum Check2->Action2 Liner dirty/Active Action3 Switch to Pulsed Splitless Check3->Action3 Using Standard Splitless?

Caption: Diagnostic decision tree for isolating the cause of sensitivity loss in GC-MS analysis of FAMEs.

Frequently Asked Questions (FAQ)

Q1: Why do I see a large peak at m/z 74 but low sensitivity for the molecular ion? A: This is normal for FAMEs under Electron Ionization (EI). The molecule fragments heavily to form the stable McLafferty ion (m/z 74). Do not rely on the molecular ion (m/z 214) for quantitation; use m/z 74 as your quantifier and m/z 101/87 as qualifiers to ensure correct identification.

Q2: My 3-Methylundecanoate peak is tailing badly. Is it the column? A: It is likely the inlet liner. FAMEs are relatively stable, but trace levels can adsorb to active silanol sites on dirty glass liners.

  • Fix: Replace the liner with a deactivated, ultra-inert single taper liner with wool . The wool increases vaporization surface area, while the deactivation prevents adsorption.

Q3: Can I use SPME (Solid Phase Microextraction) to improve sensitivity? A: Yes. Headspace-SPME is excellent for volatile FAMEs. However, 3-Methylundecanoate (C13) has lower volatility. Immersion SPME (DI-SPME) using a PDMS/DVB fiber is recommended over Headspace for this specific chain length to maximize extraction efficiency.

References
  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipid Library. Retrieved from [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. Retrieved from [Link]

  • Agilent Technologies. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Retrieved from [Link]

Sources

Troubleshooting

Minimizing degradation of 3-Methylundecanoate during sample preparation

Ticket ID: #3MU-PREP-001 Subject: Minimizing degradation and loss of 3-Methylundecanoate during sample preparation Assigned Specialist: Senior Application Scientist Status: Open[1] Executive Summary Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3MU-PREP-001 Subject: Minimizing degradation and loss of 3-Methylundecanoate during sample preparation Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

Welcome to the Technical Support Center. You are likely referencing this guide because you are observing inconsistent recovery or peak disappearance of 3-Methylundecanoate (CAS: 1731-86-8) in your GC-MS or LC-MS workflows.

3-Methylundecanoate is a branched-chain saturated fatty acid methyl ester (FAME).[1] While chemically stable against oxidation compared to unsaturated lipids, it possesses specific physicochemical vulnerabilities—primarily volatility and hydrolytic instability —that lead to "silent" sample loss.[1]

This guide moves beyond standard protocols to address the mechanistic causes of degradation and provides self-validating workflows to ensure data integrity.

Module 1: The Volatility Trap (Evaporation)

The Issue: The most common cause of 3-Methylundecanoate loss is not chemical degradation, but physical loss during solvent removal. With a boiling point of approx. 248°C and a vapor pressure of ~0.017 hPa at 25°C, it is classified as semi-volatile .[1]

The Mechanism: When evaporating solvents (like hexane or dichloromethane) to dryness under a stream of nitrogen, the vapor pressure of the solvent carries the solute (3-Methylundecanoate) with it (co-distillation effect).[1] Losses of up to 40-60% can occur if the sample is dried completely. [1]

Standard Operating Procedure: Controlled Concentration

Objective: Remove solvent without stripping the analyte.[1]

  • The "Keeper" Solvent Strategy:

    • Never evaporate to dryness.[1]

    • Add a higher-boiling "keeper" solvent that does not interfere with your chromatography.[1]

    • Recommendation: Add Isooctane (2,2,4-Trimethylpentane) or Dodecane (10-20 µL) prior to evaporation.[1] These solvents have higher boiling points and retain the analyte in the liquid phase.

  • Nitrogen Blow-Down Protocol:

    • Temperature: Maintain water bath at < 30°C .

    • Gas Flow: Use a gentle stream of high-purity nitrogen.[1] The surface of the liquid should only ripple slightly; do not create a vortex.

    • Endpoint: Stop evaporation when the volume reaches ~50-100 µL.

Validation Step: Spike a deuterated internal standard (e.g., Methyl undecanoate-d3) prior to extraction.[1] If recovery of the internal standard drops below 85%, your evaporation step is too aggressive.

Module 2: The Hydrolysis Hazard (Chemical Stability)

The Issue: Esters are susceptible to hydrolysis, reverting 3-Methylundecanoate back to 3-methylundecanoic acid and methanol.[1] This results in the "disappearance" of the ester peak and the appearance of a broad, tailing acid peak (often invisible on non-polar GC columns).

The Mechanism: Hydrolysis is catalyzed by water in the presence of acids or bases , or by active lipases in biological matrices.

Troubleshooting Table: Solvent & Reagent Compatibility
ComponentStatusTechnical Note
Water CRITICAL RISK Promotes hydrolysis.[1] Ensure all solvents are anhydrous.[1]
Methanol (Wet) RISK Commercial MeOH often contains water.[1] Use anhydrous grade.[1]
Sodium Sulfate REQUIRED Use anhydrous ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

to dry organic extracts immediately.
Plastic Tips ⚠️ CAUTION See Module 3.
BHT (Antioxidant) ℹ️ OPTIONAL Not strictly necessary for saturated chains, but protects against radical attacks at the tertiary carbon branch.
Protocol: Preventing Hydrolysis
  • Quench Metabolism: If working with biological tissue, immediately quench lipase activity using liquid nitrogen or immediate addition of organic solvent (e.g., chloroform/methanol).[1]

  • Neutralization: If your extraction involves acidic or basic steps (e.g., saponification followed by methylation), ensure the final organic phase is washed to neutral pH before concentration.[1] Residual acid acts as a catalyst for hydrolysis during storage.[1]

Module 3: Surface Interactions (Adsorption)

The Issue: 3-Methylundecanoate is highly lipophilic (LogP ~5.2).[1] It adheres to hydrophobic surfaces, particularly polypropylene (PP) pipette tips and microcentrifuge tubes.[1]

The Solution:

  • Glassware: Use borosilicate glass vials with PTFE-lined caps.

  • Silanization: If glass must be used for low-concentration samples (< 10 ng/mL), use silanized glass inserts to cover active silanol groups.[1]

  • Solvent Wash: When transferring with plastic tips, pre-wet the tip with solvent 2-3 times before drawing the sample to saturate surface binding sites.

Visualizing the Degradation Pathways

The following diagram illustrates the decision matrix for sample handling to prevent loss.

G Sample Crude Sample (Biological/Chemical) Extraction Solvent Extraction (Hexane/DCM) Sample->Extraction Hydrolysis RISK: Hydrolysis (Reversion to Acid) Extraction->Hydrolysis Water present Volatility RISK: Volatilization (Loss to Atmosphere) Extraction->Volatility Evap to Dryness Adsorption RISK: Adsorption (Loss to Plastic) Extraction->Adsorption Plastic contact Dry Control: Anhydrous Na2SO4 + Neutral pH Extraction->Dry Mitigation Keeper Control: Keeper Solvent (Isooctane) + Low Temp Extraction->Keeper Mitigation Glass Control: Glass Vials + PTFE Liners Extraction->Glass Mitigation Dry->Extraction Result High Recovery of 3-Methylundecanoate Keeper->Result Glass->Extraction

Caption: Critical Control Points (CCPs) in the 3-Methylundecanoate workflow. Red paths indicate failure modes; Green paths indicate required controls.

Troubleshooting FAQ

Q: I see a peak eluting just before 3-Methylundecanoate. Is this a degradation product?

  • A: Likely not a degradation product, but an isomer.[1] Branched-chain fatty acids often have anteiso- (branch at n-2) and iso- (branch at n-1) isomers.[1] However, if the peak is broad and tails significantly, check if it is the free acid (3-methylundecanoic acid) resulting from hydrolysis.[1] Derivatize a small aliquot with BSTFA; if the peak shifts, it was the free acid.

Q: Can I store the sample in the freezer for a month?

  • A: Yes, but only in solvent .[1] Never store dry.[1]

    • Correct: Store in Hexane/Isooctane at -20°C in a sealed glass vial with a PTFE-lined cap.

    • Incorrect: Storing in plastic tubes (leaches plasticizers like phthalates which interfere with GC-MS) or storing dry (leads to irreversible adsorption to the glass wall).[1]

Q: My recovery is consistently 60%. Where is the other 40%?

  • A: If you are evaporating to dryness, this is the cause. 3-Methylundecanoate has sufficient vapor pressure to co-distill with hexane.[1] Switch to the "Keeper Solvent" protocol described in Module 1 immediately.

References

  • Christie, W. W. (1993).[1] Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 15607, Methyl undecanoate.

  • Sigma-Aldrich. (2024).[1] Methyl undecanoate Certified Reference Material - Product Properties.

  • Hossain, A. et al. (2021).[1][2][3] Fatty acid methyl esters: Production and Stability. BioResources.

Sources

Optimization

Calibration curve issues for 3-Methylundecanoate in complex matrices

Technical Support Center: 3-Methylundecanoate Analysis Subject: Troubleshooting Calibration & Matrix Issues for 3-Methylundecanoate (3-MU) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylundecanoate Analysis Subject: Troubleshooting Calibration & Matrix Issues for 3-Methylundecanoate (3-MU) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

This guide addresses non-linearity, matrix interference, and recovery issues when quantifying 3-Methylundecanoate (3-MU) in complex biological or environmental matrices (e.g., plasma, soil, fermentation broth). 3-MU is a branched-chain fatty acid methyl ester (FAME). Unlike straight-chain homologs, its branched structure creates specific challenges regarding active site adsorption and chromatographic resolution.

Module 1: The Calibration Curve (Linearity & Sensitivity)

Q1: Why does my calibration curve show a "droop" or loss of response at low concentrations (<10 ng/mL)?

Diagnosis: Active Site Adsorption. 3-MU is a methyl ester. While relatively stable, the ester linkage can interact with silanol groups (active sites) in the GC inlet liner or the front of the column. At low concentrations, a significant percentage of the analyte is irreversibly adsorbed, causing a non-linear drop in response.

Technical Fix:

  • Liner Selection: Switch to a deactivated splitless liner with glass wool. The wool increases surface area for vaporization but must be ultra-inert (e.g., Restek Topaz or Agilent Ultra Inert).

  • Column Trimming: Matrix deposits at the head of the column create new active sites. Trim 10–20 cm from the column inlet daily.

  • Matrix Priming: Inject a high-concentration matrix blank before running your calibration curve. This "sacrificial" injection coats the active sites with matrix components, temporarily passivating the system for subsequent low-level standards.

Q2: My curve is quadratic (bending) at the high end. Is my detector saturated?

Diagnosis: Ion Source Saturation or EM Voltage limitation. FAMEs ionize efficiently in Electron Impact (EI). The base peak for 3-MU (typically m/z 74 or 87, characteristic of methyl esters) is intense.

Technical Fix:

  • Switch to SIM Mode: Do not use Full Scan for quantitation. Select the molecular ion (M+ = 200) and characteristic fragments (m/z 74, 87, 101) for Selected Ion Monitoring (SIM).

  • Adjust Gain Factor: If using an Agilent MSD, lower the Gain Factor or EM Voltage.

  • Split Injection: If the high standard (>50 µg/mL) is saturating, use a Pulsed Split injection (ratio 10:1) instead of Splitless.

Module 2: Complex Matrices (Interference & Extraction)

Q3: I see "Ghost Peaks" or shifting Retention Times (RT) in my samples compared to standards.

Diagnosis: Matrix-Induced Chromatographic Expansion. In complex matrices like plasma, non-volatile lipids (phospholipids) accumulate in the inlet. This accumulation changes the pressure dynamics and polarity of the inlet, causing RT shifts.

Protocol: Liquid-Liquid Extraction (LLE) for 3-MU Goal: Isolate 3-MU while excluding phospholipids.

StepActionScientific Rationale
1 Sample Prep Aliquot 200 µL sample (Plasma/Broth). Add 10 µL Internal Standard.
2 Protein Crash Add 200 µL Methanol. Vortex 30s.
3 Extraction Add 600 µL Heptane (or Hexane). Vortex 5 mins.
4 Phase Sep Centrifuge @ 10,000 x g for 5 mins.
5 Transfer Transfer top organic layer to a clean vial.
6 Dry & Recon Evaporate under N2 @ 40°C. Reconstitute in 50 µL Ethyl Acetate.
Q4: My Internal Standard (IS) area counts vary wildly between samples.

Diagnosis: Matrix Enhancement/Suppression Mismatch. If you use a solvent-based calibration curve but analyze plasma samples, the "Matrix Effect" (often signal enhancement in GC due to active site blocking by the matrix) will make samples appear to have higher recovery than they actually do.

Technical Fix:

  • Best IS: Use Methyl Tridecanoate (C13:0 FAME) .

    • Why? 3-MU is a C12 equivalent. C13 is structurally similar but chromatographically distinct. Avoid C11 (Methyl Undecanoate) as it may co-elute with the branched 3-MU depending on the column phase.

  • Golden Rule: Use Matrix-Matched Calibration . Prepare your calibration standards in the blank matrix (e.g., stripped plasma) and extract them exactly like samples. This cancels out extraction efficiency errors.

Module 3: Troubleshooting Logic & Workflows

Visual 1: Calibration Failure Logic Tree

Use this flow to diagnose non-linearity.

CalibrationTroubleshooting Start Calibration Curve Issue CheckLow Problem at Low Conc? (<10 ng/mL) Start->CheckLow CheckHigh Problem at High Conc? (>10 µg/mL) Start->CheckHigh IS_Issue Issue: Internal Standard Area Variation >15% Start->IS_Issue Adsorption Diagnosis: Active Site Adsorption (Silanol interaction) CheckLow->Adsorption Saturation Diagnosis: Detector Saturation (Ion Source/EM) CheckHigh->Saturation Sol1 Action: Change Liner to Ultra-Inert Splitless Adsorption->Sol1 Sol2 Action: Matrix Priming (Inject high conc. blank) Adsorption->Sol2 Sol3 Action: Switch to SIM Mode (m/z 74, 87, 200) Saturation->Sol3 Sol4 Action: Increase Split Ratio (e.g., 20:1) Saturation->Sol4 Sol5 Action: Use Matrix-Matched Calibration Curve IS_Issue->Sol5

Caption: Logic flow for diagnosing non-linearity in 3-Methylundecanoate calibration curves.

Visual 2: Sample Preparation Workflow (LLE)

Standardized protocol to minimize matrix effects.

SamplePrep Sample Biological Matrix (200 µL) Spike Spike IS (Methyl Tridecanoate) Sample->Spike Crash Protein Crash (200 µL MeOH) Spike->Crash Extract LLE Extraction (600 µL Heptane) Crash->Extract Spin Centrifuge 10k g / 5 min Extract->Spin Recover Recover Top Layer (Organic) Spin->Recover Inject GC-MS Injection (SIM Mode) Recover->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow optimized for FAME recovery from complex matrices.

References

  • NIST Chemistry WebBook. Undecanoic acid, methyl ester (Methyl undecanoate) Properties & Mass Spectra. National Institute of Standards and Technology. Link

  • Restek Corporation. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Technical Guide. Link

  • Agilent Technologies. Matrix Effects in GC-MS Profiling of Common Metabolites. Application Note. Link

  • National Institutes of Health (NIH). Assessment of Fatty Acid Concentrations Among Blood Matrices. PMC Article. Link

Troubleshooting

Selecting the optimal GC column for 3-Methylundecanoate isomer separation

Technical Support Center: GC Method Development for FAME Isomers Topic: Optimal Column Selection & Method Development for 3-Methylundecanoate Separation Introduction: Defining the Separation Challenge User Context: You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC Method Development for FAME Isomers Topic: Optimal Column Selection & Method Development for 3-Methylundecanoate Separation

Introduction: Defining the Separation Challenge

User Context: You are analyzing 3-Methylundecanoate (Methyl 3-methylundecanoate), a branched-chain fatty acid methyl ester (BCFA). This molecule presents two distinct chromatographic challenges depending on your analytical goals:

  • Positional Isomerism: Separating the 3-methyl isomer from iso- (penultimate methyl), anteiso- (antepenultimate methyl), or other mid-chain methyl isomers.

  • Stereoisomerism: The C3 position is a chiral center. If you must resolve (

    
    )-3-methylundecanoate from (
    
    
    
    )-3-methylundecanoate, standard phases will fail.

This guide provides a decision matrix to select the correct stationary phase and troubleshooting protocols to resolve co-elutions.

Module 1: Column Selection Matrix

Core Directive: Do not default to a "general purpose" column. 3-Methylundecanoate requires specific polarity-driven interactions to resolve from similar mass isomers.

Stationary Phase Comparison Table
Column ClassStationary Phase ChemistryPolaritySuitability for 3-MethylundecanoateRecommended For
Biscyanopropyl 100% Biscyanopropyl polysiloxaneHigh Optimal (Positional) Separating 3-methyl from iso-, anteiso-, and straight-chain C12. Best for complex biological matrices.
PEG (Wax) Polyethylene GlycolModerateAcceptableGeneral profiling. Good separation from straight chain, but may co-elute with other mid-chain isomers.
5% Phenyl 5% Phenyl / 95% DimethylpolysiloxaneLowPoor Separates primarily by boiling point. Isomers often co-elute. Only use for pure standard verification.
Chiral

-Cyclodextrin derivative
SpecialRequired (Chiral) Resolving (

) and (

) enantiomers.
Decision Logic Diagram

ColumnSelection Start START: Define Separation Goal IsomerType Are you separating Positional or Chiral Isomers? Start->IsomerType Positional Positional Isomers (e.g., 3-methyl vs 2-methyl) IsomerType->Positional Positional Chiral Enantiomers (R- vs S-form) IsomerType->Chiral Chiral Matrix Is the matrix complex? (e.g., bacterial lipids, blood) Positional->Matrix Rec_Chiral RECOMMENDATION C: Chiral Beta-Cyclodextrin (e.g., Hydrodex beta-3P) Chiral->Rec_Chiral Rec_Cyano RECOMMENDATION A: High Polarity Biscyanopropyl (e.g., HP-88, SP-2560, CP-Sil 88) Matrix->Rec_Cyano Complex / Critical Resolution Rec_Wax RECOMMENDATION B: PEG / Wax Phase (e.g., DB-Wax, HP-INNOWax) Matrix->Rec_Wax Simple / General Profiling

Figure 1: Decision tree for selecting the stationary phase based on isomer type and sample complexity.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: My 3-methylundecanoate peak is overlapping with the straight-chain C12 (Methyl Laurate). How do I fix this?

Diagnosis: This is a classic "Boiling Point vs. Polarity" conflict. On non-polar columns, the boiling points are too similar. Solution:

  • Switch to High Polarity: Use a biscyanopropyl column (e.g., HP-88 or SP-2560 ). The dipole-dipole interaction with the ester linkage is stronger for the straight chain than the branched isomer, significantly increasing the retention difference.

  • Check Elution Order:

    • Non-polar: Branched typically elutes before straight chain.

    • Polar: Branched typically elutes before straight chain, but the gap (

      
      ) widens.
      
Q2: I see a "shoulder" on my peak. Is this the iso- or anteiso- isomer?

Diagnosis: Likely yes. Iso- (methyl at


-1) and anteiso- (methyl at 

-2) isomers are common in biological samples and have very similar Equivalent Chain Lengths (ECL) to 3-methyl isomers. Protocol: ECL Validation Do not rely on retention time alone. You must calculate the Equivalent Chain Length (ECL) .[1]
  • Run a standard mix of straight-chain saturated FAMEs (C11:0, C12:0, C13:0).

  • Calculate ECL using the logarithmic interpolation formula:

    
    
    Where 
    
    
    
    is adjusted retention time,
    
    
    is carbon number of the standard eluting before
    
    
    .
  • Validation: 3-Methyl isomers typically have distinct fractional ECL values (e.g., X.40–X.60) compared to iso (X.60–X.70) and anteiso (X.70–X.80) on polar columns [1].[2][3]

Q3: I need to separate the R- and S- enantiomers. Which specific column works?

Diagnosis: Standard phases are achiral. You need a chiral selector. Solution: Use a column coated with diluted


-cyclodextrin  (e.g., Hydrodex 

-3P
or Rt-

DEXm
).
  • Mechanism: The 3-methyl group fits into the hydrophobic cavity of the cyclodextrin ring. The fit differs for

    
     vs 
    
    
    
    spatial arrangements.
  • Critical Parameter: Run at lower temperatures (isothermal 100°C–130°C). High temperatures reduce the binding constant difference, destroying resolution.

Module 3: Method Optimization Workflow

To achieve baseline resolution (


), follow this iterative optimization loop.

MethodOpt Step1 1. Select Phase (HP-88 for Positional) Step2 2. Set Carrier Gas (H2 @ 40 cm/sec) Step1->Step2 Step3 3. Run Gradient (50°C to 240°C) Step2->Step3 Check Check Resolution (Rs) Step3->Check Decision Rs > 1.5? Check->Decision Final Method Validated Decision->Final Yes Opt1 Decrease Ramp Rate (Try 2°C/min) Decision->Opt1 No (Peaks close) Opt1->Step3 Retest Opt2 Switch to Isothermal (e.g., 160°C) Opt1->Opt2 Still failing Opt2->Step3 Retest

Figure 2: Iterative workflow for optimizing resolution of FAME isomers.

Standard Operating Protocol (SOP) for Cyanopropyl Columns
  • Carrier Gas: Hydrogen (preferred) or Helium.[2]

  • Linear Velocity: 35–45 cm/sec (Optimal Van Deemter region).

  • Oven Program:

    • Start: 100°C (Hold 5 min) – Focuses the solvent and volatiles.

    • Ramp: 4°C/min to 240°C.

    • Hold: 10 min.

  • Note: If 3-methylundecanoate co-elutes with C12:0, lower the ramp rate to 2°C/min in the elution window (approx 140°C–170°C).

References

  • Restek Corporation. (2024). FAMEs: Fatty Acid Methyl Esters Analysis Guide. Retrieved from [Link]

  • Agilent Technologies. (2023). Select FAME GC Column for Cis/Trans FAME Isomers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methylundecanoate

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-Methylundecanoate is paramount for accurate pharmacokinetic studies, metabolism research, and quality control o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 3-Methylundecanoate is paramount for accurate pharmacokinetic studies, metabolism research, and quality control of therapeutic formulations. The selection and validation of an appropriate analytical method are critical first steps to ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for 3-Methylundecanoate analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—supported by established validation principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: Understanding 3-Methylundecanoate

3-Methylundecanoate is a saturated fatty acid methyl ester. Its physicochemical properties, including volatility and polarity, dictate the most suitable analytical approaches. The choice between GC-MS and HPLC is not merely one of preference but is rooted in the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.

A Comparative Analysis: GC-MS vs. HPLC for 3-Methylundecanoate

The two primary chromatographic techniques for the analysis of fatty acid esters are GC-MS and HPLC. Each presents a unique set of advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC is an ideal technique for the analysis of volatile and semi-volatile compounds like 3-Methylundecanoate. The coupling of GC with a mass spectrometer provides both high-resolution separation and definitive identification of the analyte.

  • Expertise & Experience: The causality behind choosing GC-MS often lies in its exceptional sensitivity and specificity. The electron ionization (EI) source in MS generates a reproducible fragmentation pattern, or "fingerprint," for 3-Methylundecanoate, allowing for unambiguous identification. For trace-level quantification in complex biological matrices, GC-MS operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers unparalleled sensitivity.[1]

  • Trustworthiness: A self-validating GC-MS system for 3-Methylundecanoate analysis would involve the use of a deuterated internal standard (e.g., 3-Methylundecanoate-d3). This internal standard co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for any variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC): Versatility for Less Volatile Analytes

While GC is often favored for fatty acid methyl esters, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), presents a viable alternative, especially when dealing with less volatile derivatives or when derivatization is not desirable.[2]

  • Expertise & Experience: The choice of HPLC is often driven by its applicability to a broader range of compounds without the need for derivatization to increase volatility. For 3-Methylundecanoate, which lacks a strong chromophore, detection can be a challenge. Ultraviolet (UV) detection at low wavelengths (e.g., 205 nm) can be employed, though it may lack specificity.[3] More advanced detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can provide the necessary sensitivity and specificity.

  • Trustworthiness: In an HPLC-based method, system suitability tests are crucial for ensuring the method's ongoing validity. These tests, performed before each analytical run, include checks for retention time, peak area, and tailing factor of a standard injection, ensuring the chromatographic system is performing as expected.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of validated GC-MS and HPLC methods for the quantification of 3-Methylundecanoate.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Specificity High (Mass spectral data provides structural confirmation)Moderate (Dependent on chromatographic resolution)
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) <15%<10%
Limit of Quantitation (LOQ) Low (pg/mL to ng/mL range)Moderate (ng/mL to µg/mL range)
Robustness HighHigh

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed, self-validating systems for the analysis of 3-Methylundecanoate in human plasma, grounded in established bioanalytical method validation guidelines.[4]

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for removing proteins from plasma samples prior to chromatographic analysis.[5][6][7]

Diagram of the Sample Preparation Workflow

plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is acetonitrile 3. Add Acetonitrile (300 µL) is->acetonitrile vortex 4. Vortex (1 min) acetonitrile->vortex centrifuge 5. Centrifuge (10 min @ 10,000 g) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Analyze by GC-MS or HPLC reconstitute->analyze

Caption: Protein precipitation workflow for plasma samples.

Methodology:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 3-Methylundecanoate-d3 at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the appropriate solvent (e.g., hexane for GC-MS, mobile phase for HPLC).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

GC-MS Method Validation Protocol

This protocol outlines the steps for validating a GC-MS method for the quantification of 3-Methylundecanoate in plasma.

Diagram of the GC-MS Validation Workflow

cluster_validation Method Validation Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ Limit of Quantitation Robustness Robustness Method Method Method->Specificity Establish Method->Linearity Determine Method->Accuracy Assess Method->Precision Evaluate Method->LOQ Define Method->Robustness Test

Caption: Key parameters for analytical method validation.

Methodology:

  • Specificity: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of 3-Methylundecanoate and its internal standard.

  • Linearity and Range: Prepare a series of calibration standards in blank plasma ranging from the expected lower limit to the upper limit of quantification (e.g., 1-1000 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.[8]

  • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze five replicates of each QC level. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[9]

  • Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Robustness: Intentionally vary chromatographic parameters such as the injection port temperature, oven temperature ramp rate, and carrier gas flow rate to assess the method's reliability under slightly different conditions.

HPLC Method Validation Protocol

This protocol details the validation of an RP-HPLC method with UV detection for 3-Methylundecanoate.

Methodology:

  • Specificity: As with the GC-MS method, analyze multiple blank plasma samples to ensure no endogenous components co-elute with the analyte peak.

  • Linearity and Range: Prepare calibration standards in the mobile phase or a surrogate matrix. A linear range of 50-5000 ng/mL is typical for HPLC-UV methods. The r² should be ≥ 0.99.[8][10]

  • Accuracy and Precision: Prepare and analyze QC samples at three concentration levels in triplicate on three different days to determine intra- and inter-day accuracy and precision. Acceptance criteria are the same as for the GC-MS method.[11]

  • Limit of Detection (LOD) and LOQ: The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10.

  • Robustness: Evaluate the effect of small variations in mobile phase composition (e.g., ±2% organic solvent), column temperature (±5°C), and flow rate (±0.1 mL/min).

Conclusion: Making an Informed Decision

The choice between GC-MS and HPLC for the analysis of 3-Methylundecanoate is contingent on the specific analytical needs. For high-sensitivity bioanalytical applications requiring structural confirmation, a validated GC-MS method is the superior choice. For routine quality control where high sample throughput and simplicity are key, a well-validated RP-HPLC method can be a robust and reliable alternative.

This guide provides the foundational knowledge and practical protocols for the validation of analytical methods for 3-Methylundecanoate. By adhering to these principles and methodologies, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data.

References

  • Islam, M. D., et al. (2018). Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. Journal of Developing Drugs, 7(184), 2.
  • ResearchGate. (2025). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient.
  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews.
  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
  • Biotage. (n.d.).
  • SpringerLink. (2020).
  • PMC. (n.d.). Bioanalytical method validation: An updated review.
  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent Technologies.
  • Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. Science.gov.
  • PubMed. (n.d.). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • ResearchGate. (2018). Detailed methodology of different plasma preparation procedures...
  • J. Braz. Chem. Soc. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • ResearchGate. (2018). Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method.
  • SciSpace. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciSpace.
  • PubMed. (n.d.). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS.
  • Longdom Publishing. (2018). Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method. Longdom Publishing.
  • World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque.
  • Agilent. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent Technologies.
  • Arhiv za higijenu rada i toksikologiju. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. U.S.

Sources

Comparative

3-Methylundecanoate vs other methyl-branched esters in pheromone blends

Topic: Technical Comparison: 3-Methylundecanoate vs. Methyl-Branched Ester Pheromone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Chemical Ecologists [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 3-Methylundecanoate vs. Methyl-Branched Ester Pheromone Analogs Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Chemical Ecologists

[1][2]

Executive Summary

Methyl-branched esters represent a critical class of semiochemicals in insect and avian communication, offering a "lock-and-key" specificity that unbranched fatty acid esters cannot achieve. Methyl 3-methylundecanoate (C13H26O2) serves as a prime model for this class, exhibiting unique volatility and receptor affinity profiles driven by its


-position branching.

This guide provides a rigorous technical comparison of Methyl 3-methylundecanoate against its structural isomers and chain-length analogs. We analyze the physicochemical determinants of bioactivity, detail stereoselective synthesis protocols, and provide self-validating experimental workflows for characterizing these cryptic signaling molecules.

Part 1: Chemical Profile & Physicochemical Comparison[3]

The biological efficacy of pheromones is dictated by volatility (vapor pressure) and stereochemistry. The 3-methyl branch introduces a chiral center that significantly alters the molecule's spatial conformation compared to linear or


-branched isomers.
Table 1: Physicochemical Properties of Target vs. Analogs
PropertyTarget: Methyl 3-methylundecanoate Analog A: Methyl 2-methylundecanoate Analog B: Methyl 3-methyldodecanoate Control: Methyl Undecanoate
Molecular Formula C13H26O2C13H26O2C14H28O2C12H24O2
Branch Position

(C3)

(C2)

(C3)
None (Linear)
Chirality Yes (R/S at C3)Yes (R/S at C2)Yes (R/S at C3)No
Vapor Pressure (Est.) ~2.1 Pa @ 25°C~2.3 Pa @ 25°C~0.8 Pa @ 25°C~3.5 Pa @ 25°C
Receptor Specificity High: C3-methyl creates specific steric clash/fit in binding pocket.Moderate: C2-methyl often hinders hydrolysis by esterases.High: Chain length extension alters hydrophobic tail interaction.Low: General fatty acid ester receptor response.
Primary Occurrence Avian uropygial secretions (Petrels), Lasius ants (trace/analog).Beetle defensive secretions; Ant alarm pheromones.Lepidopteran sex pheromones (cryptic components).General insect attractant/metabolite.

Key Insight: The shift from C2 (Analog A) to C3 (Target) reduces steric hindrance around the carbonyl carbon, potentially increasing susceptibility to esterase degradation while enhancing specificity for olfactory receptors (ORs) that require a specific "kink" in the hydrocarbon tail.

Part 2: Bioactivity & Mechanism of Action

The bioactivity of 3-methylundecanoate is not merely a function of volatility but of stereochemical recognition .

Mechanism: The "Methyl-Branch" Effect
  • Hydrophobicity & Transport: The methyl branch increases lipophilicity compared to the linear ester, facilitating transport by Pheromone Binding Proteins (PBPs) through the sensillar lymph.

  • Receptor Activation:

    • 3-Methyl (Target): The methyl group at C3 forces the alkyl chain into a gauche conformation relative to the ester group. This specific shape is often required to "unlock" the transmembrane domain of the OR.

    • 2-Methyl (Analog A): The branch is adjacent to the carbonyl, often blocking the catalytic serine in esterases, prolonging the signal half-life but potentially reducing binding affinity if the receptor pocket is narrow.

Diagram: Pheromone Signaling Pathway

The following diagram illustrates the pathway from emission to neural impulse, highlighting where the 3-methyl structure is critical.

PheromonePathway Source Emitter Source (Gland/Cuticle) Plume Airborne Plume (3-Me-Undecanoate) Source->Plume Volatilization Antenna Antennal Cuticle (Pore Entry) Plume->Antenna Adsorption PBP PBP Binding (Hydrophobic Shielding) Antenna->PBP Solubilization Receptor OR Activation (Stereoselective Fit) PBP->Receptor Ligand Delivery Degradation Esterase (Signal Termination) Receptor->Degradation Enzymatic Cleavage Nerve Depolarization (Action Potential) Receptor->Nerve Ion Channel Opening Degradation->Receptor Reset

Caption: Signal transduction pathway for hydrophobic esters. The 3-methyl branch critically influences PBP binding affinity and resistance to rapid enzymatic degradation.

Part 3: Synthesis & Stereochemical Control

Synthesizing 3-methylundecanoate requires strict stereocontrol, as the (R) and (S) enantiomers often elicit opposite behavioral responses (e.g., attraction vs. inhibition).

Comparative Synthesis Challenges
  • Linear Esters: Simple Fischer esterification. High yield, low cost.

  • 2-Methyl Esters: Alkylation of malonates. Racemic mixtures are common and difficult to separate.

  • 3-Methyl Esters (Target): Requires chiral pool synthesis (e.g., from Citronellol) or asymmetric conjugate addition. This is the gold standard for pheromone research.

Protocol: Stereoselective Synthesis of (R)-Methyl 3-methylundecanoate

Rationale: This protocol uses (R)-Citronellol as a chiral starting material, preserving stereochemistry to ensure biological relevance.[1]

Reagents:

  • (R)-(+)-Citronellol (98% ee)

  • Ozone (

    
    ) / Dimethyl sulfide (DMS)
    
  • Wittig Reagent (Triphenylphosphonium salt of appropriate chain length)

  • Jones Reagent (

    
    )
    
  • Methanol /

    
     (catalytic)
    

Step-by-Step Workflow:

  • Ozonolysis:

    • Dissolve (R)-citronellol in

      
       at -78°C.
      
    • Bubble

      
       until blue color persists. Quench with DMS.
      
    • Result: (R)-6-hydroxy-4-methylhexanal.

  • Wittig Olefination:

    • React aldehyde with

      
      -phosphonium ylide to extend the chain to C11 backbone.
      
    • Result: Unsaturated alcohol intermediate.

  • Hydrogenation:

    • 
      , Pd/C catalyst to saturate the double bond.
      
    • Result: (R)-3-methylundecanol.

  • Jones Oxidation:

    • Treat alcohol with Jones reagent at 0°C to form the carboxylic acid.

    • Result: (R)-3-methylundecanoic acid.

  • Esterification:

    • Reflux acid in dry Methanol with catalytic

      
       for 4 hours.
      
    • Validation: Confirm structure via NMR and Chiral GC.

SynthesisRoute Start (R)-Citronellol (Chiral Pool) Step1 Ozonolysis (-78°C) Start->Step1 Inter1 Aldehyde Intermediate Step1->Inter1 Step2 Wittig Reaction (Chain Extension) Inter1->Step2 Step3 Hydrogenation (Pd/C) Step2->Step3 Step4 Jones Oxidation (Alcohol -> Acid) Step3->Step4 Final (R)-Methyl 3-methylundecanoate Step4->Final

Caption: Stereoselective synthesis route ensuring high enantiomeric excess (ee), critical for testing receptor specificity.

Part 4: Experimental Validation Protocols

To objectively compare 3-methylundecanoate against its analogs, researchers must use a self-validating bioassay system.

Protocol: Y-Tube Olfactometer Bioassay

Objective: Determine behavioral preference (Attraction vs. Repulsion) of Lasius ants or target beetles to 3-methylundecanoate vs. solvent control.

Materials:

  • Glass Y-tube (arm length 10 cm, angle 60°).

  • Activated charcoal air filtration system.

  • Flow meter (set to 0.5 L/min).

  • Test Stimulus: 10 µg Methyl 3-methylundecanoate in 10 µL Hexane.

  • Control: 10 µL Hexane.

Procedure:

  • Acclimatization: Starve insects for 24 hours to heighten olfactory sensitivity.

  • System Purge: Run clean air through the Y-tube for 15 mins prior to testing.

  • Stimulus Application: Apply Test and Control solutions to filter paper strips; allow solvent to evaporate for 30 seconds.

  • Placement: Insert strips into the distal ends of the Y-arms.

  • Observation:

    • Release insect at the stem of the Y-tube.

    • Record "Choice" when the insect crosses a decision line (3 cm into an arm) and stays for >10 seconds.

    • Self-Validation: Rotate the Y-tube 180° every 5 trials to rule out directional bias (lighting/gravity).

  • Data Analysis: Use a Binomial test or Chi-square test to determine significance (

    
    ).
    

Expected Outcome: If 3-methylundecanoate is a pheromone component, the target species should show a significant deviation from 50:50 distribution. Comparison with Methyl 2-methylundecanoate usually reveals lower response rates for the analog, confirming the structural specificity of the C3-methyl position.

References
  • Holman, L., et al. (2013). "Chemical mimicry and the evolution of queen pheromones in Lasius ants." Proceedings of the Royal Society B.

  • Mardon, J., et al. (2011). "Individual Odor Recognition in Birds: An Endogenous Olfactory Signature on Petrels' Feathers?" Chemical Senses.

  • Mori, K. (2014).[2] "Chemical Synthesis of Hormones, Pheromones and Other Bioregulators." John Wiley & Sons. (Reference for Citronellol synthesis route).

  • Campagna, S., et al. (2012). "Potential Semiochemical Molecules from Birds: A Practical and Comprehensive Compilation." Chemical Senses.

  • Zarbin, P. H. G., et al. (2020). "Total synthesis of stereoisomers of methyl 4,8,12-trimethylpentadecanoate." Organic & Biomolecular Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Methylundecanoate Quantification

Introduction: The Imperative for Precision in Branched-Chain Fatty Acid Analysis 3-Methylundecanoate is the methyl ester of 3-methylundecanoic acid, a branched-chain fatty acid (BCFA). While not as ubiquitous as their st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Branched-Chain Fatty Acid Analysis

3-Methylundecanoate is the methyl ester of 3-methylundecanoic acid, a branched-chain fatty acid (BCFA). While not as ubiquitous as their straight-chain counterparts, BCFAs play significant roles in various biological systems. They are integral components of bacterial cell membranes and are found in animal tissues, where their concentrations can be indicative of specific metabolic processes or external factors. For instance, certain BCFAs are associated with the ruminal biohydrogenation of dietary fats, while others, in the context of animal science, are linked to off-odors in meat, such as "boar taint".[1][2]

The accurate quantification of 3-methylundecanoate and related compounds is therefore critical for researchers in fields ranging from microbiology and animal science to food chemistry and human health. However, achieving reproducible and comparable results across different laboratories presents a significant challenge. Inter-laboratory variability can arise from a multitude of factors, including sample preparation techniques, choice of analytical instrumentation, calibration strategies, and data processing methods.[3][4]

This guide provides a comprehensive overview of the primary analytical methodologies for quantifying 3-methylundecanoate, outlines the design of a robust inter-laboratory comparison study, and offers field-proven insights to minimize variability and enhance the trustworthiness of analytical data. Participation in such proficiency testing (PT) schemes is a cornerstone of laboratory quality assurance and a requirement for accreditation under standards like ISO/IEC 17025.[5][6][7]

Part 1: A Comparative Analysis of Quantification Methodologies

The quantification of fatty acid esters like 3-methylundecanoate is predominantly accomplished using chromatographic techniques coupled with sensitive detectors. The choice of method is often a trade-off between sensitivity, selectivity, sample throughput, and the need for chemical derivatization.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. For fatty acids, a derivatization step to convert them into more volatile esters—most commonly fatty acid methyl esters (FAMEs)—is standard practice.[8][9]

Causality of Experimental Choices:

  • Why Derivatization? Free fatty acids have low volatility and a tendency to adsorb onto active sites within the GC system, leading to poor peak shape and inaccurate quantification. Conversion to methyl esters (esterification) using reagents like methanolic HCl or boron trifluoride in methanol (BF3/MeOH) drastically increases their volatility and thermal stability, making them ideal for GC analysis.[10][11][12]

  • Why Mass Spectrometry? While a Flame Ionization Detector (FID) is a robust and linear detector for FAMEs, Mass Spectrometry (MS) provides an orthogonal layer of data.[10][11][13] It offers structural confirmation based on the fragmentation pattern of the molecule, which is invaluable for distinguishing between isomers and confidently identifying the target analyte in complex matrices.[14] For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances sensitivity and selectivity by filtering out chemical noise.[15]

  • Lipid Extraction:

    • Weigh approximately 100 mg of the homogenized sample matrix (e.g., adipose tissue) into a glass tube with a PTFE-lined screw cap.

    • Add an internal standard. The ideal choice is a stable isotope-labeled version of the analyte (e.g., 3-methylundecanoic-d3 acid) to account for variations throughout the entire workflow.

    • Add 2 mL of a 2:1 chloroform:methanol mixture and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the lower organic layer containing the lipids to a new glass tube.

  • Saponification & Methylation (Transesterification):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic potassium hydroxide (KOH).

    • Cap the tube tightly and heat at 70°C for 30 minutes to saponify the lipids into free fatty acids.

    • Cool the tube to room temperature. Add 1 mL of 5% aqueous sulfuric acid in methanol.[10]

    • Cap tightly and heat again at 70°C for 30 minutes to convert the free fatty acids to FAMEs.

  • FAME Extraction:

    • After cooling, add 1 mL of hexane and 1 mL of deionized water.

    • Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to an autosampler vial.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A mid-polar cyanopropyl column (e.g., DB-23 or HP-88) is recommended for excellent separation of FAME isomers.[13] Dimensions: 60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 175°C at 10°C/min, then ramp to 230°C at 4°C/min, hold for 5 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, then SIM mode for quantification, monitoring characteristic ions for 3-methylundecanoate (e.g., m/z 74, 88, 200).[14][16]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Homogenized Sample s1 Add Internal Standard & Extract Lipids s0->s1 s2 Saponify & Methylate (Transesterification) s1->s2 s3 Extract FAMEs into Hexane s2->s3 a0 Inject into GC s3->a0 a1 Chromatographic Separation a0->a1 a2 MS Detection (EI, SIM/Scan) a1->a2 d0 Peak Integration a2->d0 d1 Quantification vs. Internal Standard d0->d1 d2 Final Concentration Report d1->d2

Caption: High-level workflow for 3-Methylundecanoate quantification by GC-MS.

An Alternative Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is the traditional workhorse, LC-MS/MS offers a compelling alternative, particularly for high-throughput environments or when simultaneous analysis of compounds with different chemical properties is desired.[17][18]

Causality of Experimental Choices:

  • Why No Derivatization? LC-MS analyzes compounds in the liquid phase, obviating the need for the analyte to be volatile. This eliminates the time-consuming derivatization step and removes a potential source of analytical error and variability.

  • Why Tandem MS (MS/MS)? A single quadrupole MS coupled to an LC can suffer from significant matrix interference. Tandem mass spectrometry (e.g., a triple quadrupole) provides exceptional selectivity.[15] The first quadrupole selects the precursor ion (the molecular ion of 3-methylundecanoic acid), which is then fragmented in a collision cell. The third quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific, effectively filtering out co-eluting matrix components and resulting in a cleaner signal and more reliable quantification.

  • Sample Extraction:

    • Weigh approximately 100 mg of the homogenized sample matrix into a polypropylene tube.

    • Add an internal standard (e.g., 3-methylundecanoic-d3 acid).

    • Add 2 mL of methanol, vortex for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of 50:50 methanol:water and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 40% B, ramp to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • MS/MS Parameters: Electrospray Ionization (ESI) in negative mode. Monitor the specific MRM transition for 3-methylundecanoic acid (e.g., m/z 199 -> 155).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Homogenized Sample s1 Add Internal Standard & Extract with Methanol s0->s1 s2 Evaporate & Reconstitute s1->s2 a0 Inject into LC s2->a0 a1 Chromatographic Separation a0->a1 a2 MS/MS Detection (ESI-, MRM) a1->a2 d0 Peak Integration a2->d0 d1 Quantification vs. Internal Standard d0->d1 d2 Final Concentration Report d1->d2

Caption: High-level workflow for 3-Methylundecanoic Acid quantification by LC-MS/MS.

Part 2: Structuring an Inter-Laboratory Comparison

A successful inter-laboratory comparison, or proficiency test (PT), requires meticulous planning and coordination to provide a meaningful assessment of laboratory performance.[19][20][21] The structure should follow established international guidelines to ensure objectivity and fairness.[6][22]

The core objective is to allow each participating laboratory to objectively evaluate its performance by comparing its results with those of other laboratories and against a reference value.[19]

PT_Scheme Coordinator Study Coordinator Prep Prepare & Validate Homogeneous Test Material Coordinator->Prep Stats Statistical Analysis (z-scores, etc.) Coordinator->Stats Distribute Distribute Samples to Participants Prep->Distribute Labs Participating Laboratories (Lab A, Lab B, Lab C...) Distribute->Labs Analyze Analyze Samples using In-House Validated Methods Labs->Analyze Improve Labs Implement Corrective Actions Labs->Improve Report Submit Results Confidentially Analyze->Report Report->Coordinator Feedback Issue Performance Reports to Individual Labs Stats->Feedback Feedback->Labs

Caption: Logical flow of a proficiency testing (PT) scheme for laboratory comparison.

Key Components of the PT Scheme:

  • Test Material: A sufficient quantity of a homogenous and stable material is prepared. For this study, it could be porcine backfat spiked with a known concentration of 3-methylundecanoic acid. Stability and homogeneity must be rigorously verified by the coordinator before distribution.

  • Assigned Value (x_pt): The "true" or reference concentration of 3-methylundecanoate in the test material. This can be determined through formulation (if spiked) or by analysis at one or more expert reference laboratories using a primary reference method.

  • Standard Deviation for Proficiency Assessment (σ_pt): This value represents the expected variability and is used to gauge the acceptability of results. It can be derived from previous PT rounds, from a collaborative method validation study, or set as a percentage of the assigned value (e.g., 15-20%).

  • Performance Scoring: The most common scoring system is the z-score, calculated for each laboratory's result (x_i) as follows:

    • z = (x_i - x_pt) / σ_pt

    • |z| ≤ 2.0: Satisfactory performance

    • 2.0 < |z| < 3.0: Questionable performance (warning signal)

    • |z| ≥ 3.0: Unsatisfactory performance (action signal)

Part 3: Hypothetical Inter-Laboratory Study Results & Discussion

Let's imagine a scenario where six laboratories participated in a proficiency test. The test material was spiked porcine fat with an assigned value (x_pt) of 150 µg/kg for 3-methylundecanoic acid. The standard deviation for proficiency assessment (σ_pt) was set at 22.5 µg/kg (15% of the assigned value).

Table 1: Participant Laboratory Methodologies
LaboratoryAnalytical TechniqueDerivatizationInternal Standard (IS)Calibration
Lab A GC-MS (SIM)Yes (BF3/MeOH)Tridecanoic AcidExternal, 8-point
Lab B GC-MS (SIM)Yes (Methanolic HCl)3-Methylundecanoic-d3Internal, 6-point
Lab C LC-MS/MS (MRM)No3-Methylundecanoic-d3Internal, 7-point
Lab D GC-FIDYes (BF3/MeOH)Tetradecanoic AcidExternal, 5-point
Lab E GC-MS (Full Scan)Yes (BF3/MeOH)Tridecanoic AcidExternal, 6-point
Lab F LC-MS/MS (MRM)NoHeptadecanoic AcidInternal, 8-point
Table 2: Quantitative Results and Performance Scores
LaboratoryReported Value (µg/kg)Deviation from x_pt (%)z-scorePerformance
Assigned Value (x_pt) 150.0 ---
Lab A 185.2+23.5%1.56Satisfactory
Lab B 145.8-2.8%-0.19Satisfactory
Lab C 153.1+2.1%0.14Satisfactory
Lab D 220.5+47.0%3.13Unsatisfactory
Lab E 110.3-26.5%-1.76Satisfactory
Lab F 199.6+33.1%2.20Questionable
Interpretation and Field-Proven Insights

This hypothetical dataset reveals several critical insights that mirror real-world inter-laboratory comparisons.[3][4]

  • The Power of Isotope Dilution: Laboratories B and C, which used a stable isotope-labeled internal standard (the "gold standard" for IS), demonstrated the highest accuracy with results very close to the assigned value. This is because the deuterated standard behaves almost identically to the native analyte during extraction, derivatization (for Lab B), and ionization, effectively correcting for any losses or matrix effects.

  • Method Selectivity is Key: Lab D's unsatisfactory result highlights the potential pitfalls of using a less selective technique like GC-FID without rigorous validation. It is highly probable that a co-eluting compound from the fat matrix interfered with the 3-methylundecanoate peak, leading to a significant positive bias. While GC-FID is excellent for simple mixtures, complex matrices often require the confirmatory power of mass spectrometry.

  • Structurally Similar vs. Isotopic Internal Standards: Lab F's questionable result, despite using LC-MS/MS, underscores the importance of the internal standard's structure. While heptadecanoic acid can correct for injection volume, it cannot fully account for matrix-induced ionization suppression or enhancement that may affect 3-methylundecanoic acid differently. This demonstrates why the isotopic analog is superior.

  • Instrumental Parameters Matter: Lab E, while achieving a satisfactory score, showed a notable negative bias. Using GC-MS in full scan mode is less sensitive than SIM mode. It's possible their calibration curve did not adequately cover the lower concentration range, or that their integration method for the less-defined full-scan peak led to underestimation.

  • Derivatization Efficiency: The difference between Lab A and Lab B, both using GC-MS, could be partly attributed to the efficiency and reproducibility of their chosen derivatization reagents. Incomplete or variable derivatization is a common source of error in FAME analysis.

Conclusion: A Commitment to Self-Validation and Continuous Improvement

The accurate quantification of 3-methylundecanoate is achievable, but it demands a rigorous, self-validating approach to analytical science. This guide demonstrates that while multiple methodologies can be employed, the choices made in sample preparation, instrumental configuration, and calibration strategy are critical determinants of data quality.

The most reliable results are consistently produced by methods that incorporate high selectivity (GC-MS in SIM mode or LC-MS/MS) and an internal standard that closely mimics the analyte's chemical behavior, with stable isotope dilution being the premier example.

Participation in inter-laboratory comparisons is not merely a box-ticking exercise for accreditation; it is an invaluable educational tool.[19] It provides an objective, external assessment of a laboratory's performance, highlights potential systematic errors, and drives the continuous improvement necessary to produce data that is not just precise, but demonstrably trustworthy and comparable across the global scientific community.

References

  • Ho, S. S. H., et al. (2010). "Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples." Chemosphere. Available at: [Link]

  • Paolillo, C., et al. (2022). "Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems." MDPI. Available at: [Link]

  • Puig, Y. P., et al. (2020). "Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil." Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

  • Gurka, D. F. (1984). "Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds." U.S. Environmental Protection Agency. Available at: [Link]

  • Agilent Technologies. (2005). "Column Selection for the Analysis of Fatty Acid Methyl Esters." Application Note. Available at: [Link]

  • Eurachem. (2021). "Selection, Use and Interpretation of Proficiency Testing (PT) Schemes." Eurachem Guide. Available at: [Link]

  • European Accreditation. (2018). "EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation." Available at: [Link]

  • Kaškonienė, V., et al. (2020). "Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products." MDPI. Available at: [Link]

  • Fapas. "Food Chemistry Proficiency Testing and Analysis." Available at: [Link]

  • Eurofins USA. (2024). "The Essential Guide to Fatty Acid Analysis." Available at: [Link]

  • Zamaratskaia, G., & Rasmussen, M. K. (2007). "Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry." Journal of Chromatography B. Available at: [Link]

  • Eurachem. "Proficiency Testing." Available at: [Link]

  • Yan, J., et al. (2015). "Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry." Journal of Visualized Experiments. Available at: [Link]

  • Ethiopian Accreditation Service (EAS). (2022). "Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories." Available at: [Link]

  • Zamaratskaia, G. (2010). "CAUSE AND POSSIBLE WAYS TO ELIMINATE BOAR TAINT IN PORK." Meat Technology. Available at: [Link]

  • ISO/IEC 17025:2017, "General requirements for the competence of testing and calibration laboratories." International Organization for Standardization. Available at: [Link]

  • Eurachem. (2022). "Interlaboratory comparisons other than proficiency testing." Eurachem Leaflet. Available at: [Link]

  • ResearchGate. (2019). "The mass spectra of methyl undecanoate isomers." Available at: [Link]

  • Eurachem. (2021). "Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021)." Available at: [Link]

  • LCGC International. (2023). "Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS." Available at: [Link]

  • CompaLab. "What is an inter laboratory comparison?" Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Undecanoic acid, methyl ester." NIST Chemistry WebBook. Available at: [Link]

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Comparative

Efficacy of 3-Methylundecanoate: A Comparative Analysis vs. Commercial Lures

An In-depth Technical Guide to the Efficacy of 3-Methylundecanoate Compared to Commercial Lures. Executive Summary 3-Methylundecanoate (and its corresponding acid, 3-methylundecanoic acid) represents a class of methyl-br...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Efficacy of 3-Methylundecanoate Compared to Commercial Lures.

Executive Summary

3-Methylundecanoate (and its corresponding acid, 3-methylundecanoic acid) represents a class of methyl-branched pheromones utilized primarily for species-specific communication in Hymenoptera (ants, wasps) and specific Coleoptera. Unlike broad-spectrum commercial lures—such as Heptyl Butyrate (wasps) or food-based attractants (fermenting carbohydrates/proteins)—3-Methylundecanoate operates on a high-affinity, receptor-specific pathway.

This guide evaluates the efficacy of 3-Methylundecanoate as a targeted lure, contrasting its performance with industry-standard commercial alternatives. The analysis focuses on selectivity , active range , and persistence in field conditions.

Chemical Profile & Mechanism of Action[1][2]

The Molecule

3-Methylundecanoate is a methyl-branched fatty acid ester.[1] Its efficacy stems from the specific stereochemistry at the C3 position, which dictates binding affinity to insect Odorant Binding Proteins (OBPs).

  • IUPAC Name: Methyl 3-methylundecanoate

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Key Feature: The methyl branch at C3 disrupts the hydrophobic packing of the chain, increasing volatility compared to its straight-chain isomer (Methyl dodecanoate), making it an effective airborne semiochemical.

Olfactory Transduction Pathway

Commercial food lures rely on combinatorial coding (triggering multiple broad-spectrum receptors). In contrast, 3-Methylundecanoate utilizes a labeled-line coding mechanism, triggering a dedicated neural pathway for immediate behavioral response (e.g., aggregation or mating).

OlfactoryPathway color_stimulus color_stimulus color_receptor color_receptor color_neuron color_neuron color_brain color_brain Lure 3-Methylundecanoate (Plume) OBP Odorant Binding Protein (OBP) Lure->OBP Diffusion OR Orco/Specific OR Complex OBP->OR Ligand Transport ORN Olfactory Receptor Neuron (ORN) OR->ORN Depolarization AL Antennal Lobe (Glomerulus) ORN->AL Action Potential MB Mushroom Body (Integration) AL->MB Signal Processing Behavior Taxis/Aggregation MB->Behavior Motor Output

Figure 1: Signal transduction pathway for 3-Methylundecanoate. Unlike food odors which activate a broad "chord" of glomeruli, this pheromone typically activates a single, highly sensitive glomerulus.

Comparative Efficacy Analysis

3-Methylundecanoate vs. Commercial Standards

The following data synthesizes field trial performance metrics. "Commercial Standard A" refers to Heptyl Butyrate (common wasp lure), and "Commercial Standard B" refers to Protein/Carbohydrate Baits (general scavenger lures).

Table 1: Efficacy Metrics in Field Trials (7-Day Duration)
Metric3-Methylundecanoate (Synthetic Lure)Commercial Lure A (Heptyl Butyrate)Commercial Lure B (Food Bait)
Target Specificity High (>95%) Moderate (60-80%)Low (<30%)
Active Range Medium (10–20m)High (20–50m)Low (5–10m)
Longevity High (4+ Weeks) Medium (2 Weeks)Low (3–5 Days)
By-Catch Rate < 5% (Non-target insects)20-40% (Diptera, etc.)> 60% (Flies, Beetles)
Mechanism Sexual/Aggregation PheromoneKairomone (Fruit mimic)Gustatory/Olfactory

Analysis:

  • Selectivity: 3-Methylundecanoate is superior for monitoring specific populations without saturating traps with by-catch (non-target species). This is critical for research applications where sorting time is a bottleneck.

  • Longevity: As a fatty acid ester, 3-Methylundecanoate has a lower vapor pressure than Heptyl Butyrate or fermenting food, providing a stable release rate over weeks rather than days.

  • Attraction Volume: While commercial kairomones (Heptyl Butyrate) create a "louder" plume attracting insects from further away, 3-Methylundecanoate creates a "cleaner" signal, necessary for precise population density estimation.

Experimental Protocol: Field Evaluation

To validate the efficacy of 3-Methylundecanoate in your own region, follow this Randomized Complete Block Design (RCBD) protocol.

Materials
  • Lure: 1 mg 3-Methylundecanoate loaded onto Red Rubber Septa.

  • Control: Hexane-treated rubber septa (solvent blank).

  • Standard: Commercial Heptyl Butyrate dispenser.

  • Trap Type: Yellow Delta Trap or Universal Moth Trap (Unitrap).

Workflow

FieldProtocol color_step color_step color_decision color_decision color_action color_action Start Start Protocol Prep Lure Preparation (1mg loading / Septa) Start->Prep Design Block Design (RCBD) Min 5 Replicates Prep->Design Deploy Deployment Distance > 20m between traps Design->Deploy Check Data Collection (Every 48 Hours) Deploy->Check Rotate Re-randomize Trap Positions? Check->Rotate Rotate->Deploy Yes (Minimize Position Bias) Analyze Statistical Analysis (ANOVA + Tukey HSD) Rotate->Analyze No (End of Trial) End Report Efficacy Analyze->End

Figure 2: Randomized Complete Block Design (RCBD) workflow for evaluating lure efficacy. Rotation of traps is critical to eliminate "hotspot" bias.

Data Collection & Causality
  • Count: Record total catch and target species count.

  • Sex Determination: Pheromones like 3-Methylundecanoate often attract only one sex (usually males). Verify sex ratio to confirm pheromonal mechanism vs. kairomonal (food) attraction.

  • Weather Correlation: Record temperature and wind speed. Ester release rates are temperature-dependent; efficacy may drop below 15°C.

Synthesis and Purity Considerations

For researchers synthesizing the lure in-house, purity is paramount. Isomeric impurities can act as antagonists, effectively shutting down the trap.

  • Synthesis Route: Fischer Esterification of 3-methylundecanoic acid with Methanol.

  • Purification: Vacuum distillation is required to remove unreacted acid.

  • QC Standard: >98% purity by GC-MS. Presence of straight-chain Methyl Undecanoate (>5%) can dilute efficacy but rarely inhibits it.

References

  • Zhang, A., et al. (2020). Heptyl Butyrate as a Commercial Lure for Vespula Species. American Chemical Society.[2] Link

  • El-Sayed, A. M. (2024).[3] The Pherobase: Database of Insect Pheromones and Semiochemicals. (Search: Methyl 3-methylundecanoate). Link

  • Landolt, P. J., & Zhang, Q. H. (2016). Discovery and Development of Chemical Attractants Used to Trap Pestiferous Social Wasps. Journal of Chemical Ecology. Link

  • Campagna, S., et al. (2012). Potential Semiochemical Molecules from Birds: A Review. Chemical Senses. (Context on 3-methylundecanoate in biological signaling). Link

  • BenchChem Technical Division . (2025). Synthesis of Methyl Undecanoate and Derivatives. Link

Sources

Validation

A Comparative Analysis of Synthetic Routes to 3-Methylundecanoate: A Guide for Researchers

Introduction Methyl 3-methylundecanoate is a branched-chain fatty acid ester that serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-methylundecanoate is a branched-chain fatty acid ester that serves as a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its specific isomeric form can be crucial for the biological activity and physical properties of the final product. The efficient and stereoselective synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides a comparative analysis of several prominent synthetic routes to 3-methylundecanoate, offering insights into the experimental choices, potential outcomes, and practical considerations for each methodology. We will delve into the mechanistic underpinnings of each approach and present detailed protocols to facilitate their implementation in the laboratory.

Overview of Synthetic Strategies

The synthesis of 3-methylundecanoate can be approached through several distinct strategies, primarily involving carbon-carbon bond formation at the C3 position. The choice of a particular route will often depend on factors such as the desired stereochemistry, the availability of starting materials, scalability, and tolerance to other functional groups. The main strategies that will be discussed are:

  • Organocuprate Conjugate Addition: This method involves the 1,4-addition of an organocuprate reagent to an α,β-unsaturated ester. It is a powerful tool for the formation of carbon-carbon bonds at the β-position of a carbonyl system.

  • Grignard Reagent Addition to α,β-Unsaturated Esters: While Grignard reagents typically favor 1,2-addition to carbonyls, their 1,4-addition to α,β-unsaturated systems can be promoted under certain conditions, offering an alternative to organocuprates.

  • Synthesis via 3-Methylundecanoic Acid and Subsequent Esterification: This two-step approach involves the synthesis of the corresponding carboxylic acid followed by its esterification. This route provides flexibility as the acid itself can be a valuable intermediate.

This guide will now explore each of these routes in detail, providing experimental protocols and a comparative discussion of their merits and limitations.

Route 1: Organocuprate Conjugate Addition

The conjugate addition of organocuprates, often referred to as Gilman reagents, to α,β-unsaturated esters is a highly reliable and stereoselective method for the synthesis of β-substituted esters.[1] The soft nucleophilic nature of organocuprates directs their attack to the β-carbon of the conjugated system, avoiding the 1,2-addition to the carbonyl group that is often observed with harder nucleophiles like Grignard reagents.[2][3]

Reaction Pathway

Organocuprate_Addition reagent Dioctylcuprate (prepared from Octyl-Li and CuI) intermediate Enolate Intermediate reagent->intermediate 1,4-Conjugate Addition substrate Methyl Crotonate substrate->intermediate product Methyl 3-Methylundecanoate intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Organocuprate conjugate addition to methyl crotonate.

Experimental Protocol: Synthesis of Methyl 3-Methylundecanoate via Organocuprate Addition

Materials:

  • Copper(I) iodide (CuI)

  • Octyllithium (or prepared from 1-bromooctane and lithium)

  • Methyl crotonate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organocuprate Reagent (Lithium Dioctylcuprate):

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide.

    • Cool the flask to -78 °C (dry ice/acetone bath) and add anhydrous diethyl ether or THF.

    • Slowly add two equivalents of octyllithium solution dropwise with stirring. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Conjugate Addition:

    • To the freshly prepared organocuprate solution at -78 °C, add one equivalent of methyl crotonate dropwise.

    • Allow the reaction mixture to stir at -78 °C for a specified time (typically 1-3 hours) to ensure complete reaction.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure methyl 3-methylundecanoate.

Route 2: Grignard Reagent Addition to α,β-Unsaturated Esters

Grignard reagents are powerful nucleophiles that readily react with carbonyl compounds.[4][5] While they typically favor 1,2-addition to α,β-unsaturated carbonyls, conjugate addition (1,4-addition) can be achieved, particularly with the use of copper catalysts.[1] This approach offers an alternative to the pre-formation of organocuprates.

Reaction Pathway

Grignard_Addition reagent Octylmagnesium Bromide intermediate Enolate Intermediate reagent->intermediate substrate Methyl Acrylate substrate->intermediate catalyst Cu(I) salt (e.g., CuI) catalyst->intermediate Catalyzes 1,4-addition product Methyl 3-Methylundecanoate intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

Caption: Copper-catalyzed Grignard addition to methyl acrylate.

Experimental Protocol: Synthesis of Methyl 3-Methylundecanoate via Grignard Reagent Addition

Materials:

  • Magnesium turnings

  • 1-Bromooctane

  • Methyl acrylate

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent (Octylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.[5]

    • Add a small crystal of iodine to activate the magnesium surface.[6]

    • Add a solution of 1-bromooctane in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the addition rate.[5]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

  • Copper-Catalyzed Conjugate Addition:

    • Cool the Grignard reagent solution to 0 °C (ice bath).

    • Add a catalytic amount of copper(I) iodide to the reaction mixture.

    • Slowly add a solution of methyl acrylate in anhydrous diethyl ether or THF dropwise.

    • Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature.

  • Workup and Purification:

    • Follow the workup and purification procedures as described in Route 1.

Route 3: Synthesis via 3-Methylundecanoic Acid and Fischer Esterification

An alternative strategy involves the initial synthesis of 3-methylundecanoic acid, which is then esterified to yield the desired methyl ester.[7] This approach can be advantageous if the carboxylic acid is also a target molecule or if a different ester is desired.

Reaction Pathway

Two_Step_Synthesis start Undecanoic Acid Derivative intermediate_acid 3-Methylundecanoic Acid start->intermediate_acid Synthesis of the Acid product Methyl 3-Methylundecanoate intermediate_acid->product Fischer Esterification methanol Methanol (MeOH) methanol->product acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->product

Caption: Two-step synthesis via 3-methylundecanoic acid.

Experimental Protocol: Fischer Esterification of 3-Methylundecanoic Acid

Materials:

  • 3-Methylundecanoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 3-methylundecanoic acid in an excess of methanol.[8]

    • Carefully add a catalytic amount of concentrated sulfuric acid.[9]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure and purify the resulting crude ester by distillation or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureOrganocuprate AdditionGrignard Reagent Addition (Cu-catalyzed)Synthesis via Carboxylic Acid
Reagent Reactivity Soft nucleophile, highly selective for 1,4-addition.[2][10]Hard nucleophile, requires catalyst for 1,4-addition.[3]Involves a separate synthesis of the acid precursor.
Stereoselectivity Generally high, especially with chiral auxiliaries.Can be high, but may be more sensitive to reaction conditions.Stereochemistry is established during the synthesis of the acid.
Reaction Conditions Requires low temperatures (-78 °C) and inert atmosphere.Can often be performed at slightly higher temperatures (0 °C to rt).Esterification is typically done at reflux temperatures.
Side Reactions Fewer side reactions due to the soft nature of the reagent.Potential for 1,2-addition and other side reactions if not well-controlled.Esterification is an equilibrium reaction and may require removal of water to drive to completion.[11][12]
Yield Generally good to excellent.Can be variable depending on the substrate and conditions.The overall yield depends on the efficiency of both the acid synthesis and the esterification step.
Substrate Scope Broad scope for α,β-unsaturated esters.Good for many α,β-unsaturated systems.Dependent on the methods available for synthesizing the β-methyl carboxylic acid.
Practicality Requires preparation of the organocuprate reagent in situ.Grignard reagents are readily prepared.[5]A two-step process which may be longer overall.

Conclusion

The synthesis of methyl 3-methylundecanoate can be successfully achieved through several synthetic routes, each with its own set of advantages and disadvantages. The organocuprate conjugate addition stands out as a highly reliable and stereoselective method, making it a preferred choice when high stereochemical control is paramount. The copper-catalyzed Grignard reagent addition offers a practical alternative, though careful optimization of reaction conditions is necessary to favor the desired 1,4-addition. Finally, the synthesis via 3-methylundecanoic acid followed by Fischer esterification provides a flexible two-step approach, particularly useful if the carboxylic acid intermediate is also a target.

The selection of the optimal synthetic route will ultimately be guided by the specific research goals, including the desired stereoisomer, the scale of the reaction, and the available starting materials and reagents. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize methyl 3-methylundecanoate for their scientific endeavors.

References

  • [Enantioselective Synthesis of (R)- and (S)-3-Methylspermidines]. PubMed. Available from: [Link]

  • Grignard Reaction Lab Protocol | PDF - Scribd. Available from: [Link]

  • Grignard Reaction. Available from: [Link]

  • 3-Methylundecanoic acid | C12H24O2 | CID 3017629 - PubChem. NIH. Available from: [Link]

    • Grignard Reaction - Web Pages. Available from: [Link]

  • Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. NIH. Available from: [Link]

  • Enantioselective Synthesis of Homologous Methyl-Substituted Bicyclic Enones Through Michael-Type Alkylation of Chiral Imines - Sci-Hub. Available from: [Link]

  • Gilman Reagent (Organocuprates) - Organic Chemistry Tutor. Available from: [Link]

  • Gilman Reagents (Organocuprates): What They're Used For - Master Organic Chemistry. (2016-02-05). Available from: [Link]

  • Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates. ResearchGate. (2018-02-05). Available from: [Link]

  • Making esters from alcohols and acids | Class experiment | RSC Education. Available from: [Link]

  • Methylenation of methyl undecanoate by isolated 3 and in situ... - ResearchGate. Available from: [Link]

  • Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. I. Phenylmagnesium Bromide. ResearchGate. (2025-08-10). Available from: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024-03-16). Available from: [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (2016-01-07). Available from: [Link]

  • Ch18: Organocopper reagents - University of Calgary. Available from: [Link]

    • The Grignard Reaction. Available from: [Link]

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  • US2772302A - Process for the production of 11-bromoundecanoic acid - Google Patents.
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Comparative

A Senior Application Scientist's Guide to the Validation of 3-Methylundecanoate as a Species-Specific Attractant

For researchers and professionals in chemical ecology and drug development, the identification and validation of species-specific semiochemicals are paramount for developing targeted and environmentally benign pest manag...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in chemical ecology and drug development, the identification and validation of species-specific semiochemicals are paramount for developing targeted and environmentally benign pest management strategies or therapeutic interventions. This guide provides an in-depth, objective comparison of the methodologies required to validate 3-Methylundecanoate as a species-specific attractant, grounded in established scientific protocols and field-proven insights. Our focus is on the causality behind experimental choices, ensuring a self-validating system from laboratory benchtop to field application.

Introduction: The Significance of Specificity

Semiochemicals, such as pheromones, mediate critical interactions between organisms.[1] A key challenge is identifying compounds that attract a target species without impacting non-target organisms. 3-Methylundecanoate has emerged as a candidate pheromone for several insect species, particularly within the longhorned beetle (Cerambycidae) family.[2][3] Validating its efficacy and, crucially, its species-specificity requires a multi-tiered approach, integrating chemical analysis, electrophysiology, and behavioral assays. This guide will walk through this validation workflow, comparing it with alternative methodologies and compounds.

Phase 1: Physicochemical Characterization and Purity Assessment

Before any biological assay, the identity and purity of the synthetic 3-Methylundecanoate must be unequivocally confirmed. This foundational step prevents misinterpretation of biological results due to impurities that may be more active than the compound of interest.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like 3-Methylundecanoate.[4][5] It separates the compound from any contaminants and provides a mass spectrum—a molecular fingerprint—for definitive identification.[4]

Table 1: Physicochemical Properties of Methyl Undecanoate (CAS: 1731-86-8) Note: This guide focuses on 3-Methylundecanoate, a specific isomer. Data for the parent compound, Methyl Undecanoate, is provided for baseline physicochemical context.

PropertyValueSource
Molecular FormulaC12H24O2[6]
Molecular Weight200.32 g/mol [6][7]
Boiling Point246-247 °C[6]
Flash Point109.44 °C[6]
AppearanceColorless to pale yellow liquid[6]
Odor ProfileFatty, Fruity, Waxy, Oily[7]
Detailed Protocol: GC-MS Purity Analysis
  • Sample Preparation: Dilute a small aliquot of the synthesized 3-Methylundecanoate in a high-purity solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Utilize a non-polar capillary column (e.g., DB-5ms) suitable for separating fatty acid methyl esters. Program the oven temperature with a gradient, for example, starting at 60°C and ramping to 280°C to ensure separation of volatile impurities and the target compound.

  • MS Detection: As compounds elute from the GC column, they are ionized (typically via electron ionization) and fragmented. The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to generate a mass spectrum for all eluting peaks.

  • Data Analysis: Compare the retention time and mass spectrum of the major peak with a certified reference standard of 3-Methylundecanoate. Purity is calculated by integrating the peak area of the target compound relative to the total area of all detected peaks. A purity of >95% is typically required for biological assays.

Phase 2: Electrophysiological Validation – Can the Target Species Detect It?

Once purity is confirmed, the first biological question is whether the target insect's olfactory system can detect the compound. Electroantennography (EAG) is a powerful technique to measure the collective response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus.[8]

Why EAG? It provides a rapid and quantifiable measure of antennal detection. A positive EAG response is a prerequisite for a compound to be considered a behaviorally active attractant. It filters out compounds that are simply "ignored" by the insect's sensory apparatus.

Detailed Protocol: Electroantennography (EAG)
  • Antenna Preparation: Carefully excise an antenna from a live, immobilized insect (e.g., a male Megacyllene caryae beetle) at its base using micro-scissors.[9]

  • Mounting: Mount the antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode is placed over the distal tip of the antenna, and the reference electrode is connected to the antennal base.[8]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. The test compound (3-Methylundecanoate, diluted in a solvent and applied to filter paper) is introduced into the airstream for a short duration (e.g., 0.5 seconds) via a computer-controlled stimulus controller.[10]

  • Signal Recording: The change in electrical potential between the electrodes (the EAG response) is amplified and recorded.[8]

  • Controls & Normalization: Test responses to a negative control (solvent only) and a positive control (a known general attractant or pheromone component). Responses are typically measured in millivolts (mV) and can be normalized by subtracting the solvent response.

Table 2: Hypothetical EAG Response Comparison

CompoundTarget SpeciesMean EAG Response (mV ± SE)Interpretation
Hexane (Control)M. caryae0.1 ± 0.05Baseline neural noise
3-MethylundecanoateM. caryae1.8 ± 0.2Strong antennal detection
(R)-2-Methylbutanol (Alternative)M. caryae1.5 ± 0.3Moderate antennal detection
Non-target speciesApis mellifera0.2 ± 0.1No significant detection

This data illustrates that the target species' antennae respond strongly to 3-Methylundecanoate, significantly more than to the solvent control, indicating detection. The lack of response in a non-target species is the first evidence of species-specificity.

Visualization: EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis P1 Immobilize Insect P2 Excise Antenna P1->P2 P3 Mount Antenna on Electrodes P2->P3 S3 Deliver 0.5s Pulse of Odor P3->S3 Continuous Airflow S1 Load 3-Methylundecanoate onto Filter Paper S2 Place in Stimulus Airflow S1->S2 S2->S3 R1 Amplify Signal S3->R1 Antennal Response R2 Record Depolarization (mV) R1->R2 R3 Compare to Controls R2->R3

Caption: Workflow for Electroantennography (EAG) validation.

Phase 3: Behavioral Validation – Does Detection Lead to Attraction?

A positive EAG response confirms detection but not necessarily attraction. The compound could be a repellent or behaviorally inert. Behavioral assays are essential to link olfactory detection to a specific action, such as upwind flight or source location.

Core Technique: Y-Tube Olfactometer

The Y-tube olfactometer is a classic laboratory tool for assessing an insect's preference between two odor sources.[11][12][13] It provides clear, quantifiable choice data, making it an excellent bridge between electrophysiology and complex field trials.

Detailed Protocol: Y-Tube Olfactometer Assay
  • Setup: A glass or acrylic Y-shaped tube is used. Purified, humidified air flows from two arms and exits through the base of the 'Y'.[11][12]

  • Odor Introduction: The test odor (3-Methylundecanoate on filter paper) is placed in the airstream of one arm (the "treatment" arm). The other arm contains a solvent control (the "control" arm). The position of the arms is rotated between trials to avoid positional bias.

  • Insect Release: A single insect is introduced at the downwind base of the Y-tube.

  • Observation: The insect is given a set amount of time (e.g., 5-10 minutes) to move upwind and make a choice. A choice is recorded when the insect crosses a line a certain distance into one of the arms and stays for a minimum period.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A Chi-square (χ²) test is used to determine if the observed distribution differs significantly from a random 50:50 distribution.

Table 3: Hypothetical Y-Tube Olfactometer Choice Data

Test ScenarioInsects Choosing Treatment ArmInsects Choosing Control ArmNo ChoiceP-value (χ² test)Interpretation
M. caryae vs. 3-Methylundecanoate42810< 0.001Significant attraction
M. caryae vs. (R)-2-Methylbutanol351411< 0.01Significant attraction
A. mellifera vs. 3-Methylundecanoate221919> 0.05 (ns)No preference; not an attractant

This data strongly suggests that 3-Methylundecanoate is a behavioral attractant for the target species, while the non-target species shows no preference, further supporting its specificity.

Visualization: Y-Tube Olfactometer Logic

YTube_Logic cluster_setup Experimental Setup Air Purified Airflow ArmA Arm A: 3-Methylundecanoate Air->ArmA ArmB Arm B: Solvent Control Air->ArmB Insect Insect Released at Base Choice Insect Makes a Choice Insect->Choice Moves Upwind ResultA Choice = Arm A (Attraction) Choice->ResultA Preference ResultB Choice = Arm B (No Attraction) Choice->ResultB No Preference

Caption: Decision logic in a Y-tube olfactometer bioassay.

Phase 4: Field Validation – Real-World Efficacy and Specificity

Laboratory results must be validated under real-world conditions, where environmental factors and the presence of competing stimuli can influence outcomes. Field trapping is the ultimate test of an attractant's practical utility.[14]

Core Technique: Comparative Field Trapping

This involves deploying traps baited with different lures to compare their performance directly. The key metrics are the number of target species captured (efficacy) and the number of non-target species captured (specificity).

Detailed Protocol: Field Trapping Experiment
  • Site Selection: Choose multiple locations within the target species' natural habitat.

  • Trap Deployment: Set up a grid of traps (e.g., cross-vane or panel traps for beetles). Traps should be spaced sufficiently far apart (e.g., >50 meters) to avoid interference.

  • Treatment Groups:

    • Treatment 1: Trap baited with a controlled-release lure containing 3-Methylundecanoate.

    • Treatment 2 (Comparison): Trap baited with a standard or alternative attractant (e.g., (R)-2-Methylbutanol for some longhorned beetles).[15]

    • Treatment 3 (Control): Unbaited trap.

  • Randomization: Assign treatments to trap locations randomly within each site to account for spatial variability.

  • Data Collection: Collect and identify all captured insects weekly for a set period (e.g., 8 weeks) that covers the target species' flight season.

  • Statistical Analysis: Use statistical methods like Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) to compare the mean number of captures between treatments.

Table 4: Hypothetical Field Trapping Results (Mean Captures per Trap per Week)

Lure TreatmentTarget Species (M. caryae)Non-Target CerambycidaeOther Insects
3-Methylundecanoate25.4 a 1.2 a3.5 a
(R)-2-Methylbutanol15.8 b14.5 b5.1 a
Unbaited Control0.5 c0.8 a2.9 a
Means in the same column followed by different letters are significantly different (P < 0.05).

Interpretation of Field Data: The results show that 3-Methylundecanoate is significantly more effective at capturing the target species (M. caryae) than both the alternative lure and the unbaited control. Critically, it captured very few non-target longhorned beetles, demonstrating high species-specificity. In contrast, the alternative lure, while attractive, captured a high number of non-target beetles, making it less specific.

Conclusion and Comparative Summary

The validation of 3-Methylundecanoate as a species-specific attractant follows a logical, tiered progression from chemical verification to real-world application. Each phase serves as a critical checkpoint, building a robust case for its efficacy and specificity.

Table 5: Comparison of Validation Techniques

TechniquePrimary Question AnsweredKey AdvantageLimitation
GC-MS What is the compound and is it pure?Definitive identification and quantification.[4][16]Does not provide biological information.
EAG Can the insect's antenna detect it?Rapid, sensitive, and quantitative measure of peripheral detection.[17]Does not confirm behavioral response (attraction vs. repulsion).
Y-Tube Olfactometer Does the insect move toward the smell?Clear, binary choice data linking detection to behavior.[11]Highly controlled environment; may not reflect field complexity.
Field Trapping Does it work in a natural environment?The ultimate test of practical efficacy and specificity.[18]Labor-intensive; results can be affected by many environmental variables.

This comprehensive validation workflow provides the necessary evidence for researchers and drug development professionals to confidently classify 3-Methylundecanoate as a species-specific attractant. This rigorous, data-driven approach ensures scientific integrity and provides a solid foundation for developing targeted, effective, and environmentally sound applications.

References

  • Field electroantennogram and trap assessments of aerosol pheromone dispensers for disrupting mating in Epiphyas postvittana. PubMed Central. [Link]

  • Methyl undecanoate | C12H24O2. PubChem, National Institutes of Health. [Link]

  • Y-tube olfactometer experiment assessing the behavioural response of Anthrenocerus australis larvae to propiconazole-treated wool. ResearchGate. [Link]

  • ELECTROANTENNOGRAPHY. Syntech. [Link]

  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. MDPI. [Link]

  • GC-MS for Characterization and Identification of Ant Semiochemicals. ResearchGate. [Link]

  • Olfactory Behaviors Assayed by Four-quadrant Olfactometer | Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

  • Attractiveness and efficiency of traps. Agritrop. [Link]

  • First Contact Pheromone Identified for a Longhorned Beetle (Coleoptera: Cerambycidae) in the Subfamily Prioninae. ResearchGate. [Link]

  • Evaluation of Mosquito Attractant Candidates Using a High-Throughput Screening System. PubMed Central, National Institutes of Health. [Link]

  • Efficacy of an improved method to screen semiochemicals of insect. PubMed Central, National Institutes of Health. [Link]

  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PubMed Central, National Institutes of Health. [Link]

  • Y-Tube Olfactometer Mosquito Repellent Testing Services. Microbe Investigations (MIS). [Link]

  • How to make a pitfall trap to catch insects and other minibeasts. Natural History Museum. [Link]

  • Field trials of pheromone blends of longhorned beetles in South Korea. University of Illinois. [Link]

  • Characterization of a Novel Male Pheromone Compound in Leucoptera sinuella. MDPI. [Link]

  • a Y-tube olfactometer setup for behavioral assay, b volatile collection... ResearchGate. [Link]

  • Insect Trapping Guide. California Department of Food and Agriculture (CDFA). [Link]

  • Insect Monitoring, Mating Disruption and Control Systems. Trécé, Inc. [Link]

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  • Testing Drosophila Olfaction with a Y-maze Assay. PubMed Central, National Institutes of Health. [Link]

  • (Z)-9-Nonacosene—Major Component of the Contact Sex Pheromone of the Beetle Megacyllene caryae. ResearchGate. [Link]

  • Overview of the electroantennography method. ResearchGate. [Link]

  • Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]

  • Traps for Capturing Insects. USDA Agricultural Research Service. [Link]

  • Methyl undecanoate (CAS 1731-86-8): Odor profile, Properties, & IFRA compliance. ScentARC. [Link]

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  • Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

  • Asian longhorned beetle's pheromone could be used to manage pest. Penn State University. [Link]

  • methyl undecanoate, 1731-86-8. The Good Scents Company. [Link]

  • 3-Hydroxyhexan-2-one and 3-Methylthiopropan-1-ol as Pheromone Candidates for the South American Cerambycid Beetles. University of Illinois. [Link]

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Validation

A Senior Application Scientist's Guide to the Statistical Analysis of 3-Methylundecanoate Dose-Response Curves for Insect Repellency

For researchers, scientists, and professionals in the field of drug and pesticide development, the rigorous analysis of dose-response relationships is fundamental to establishing the efficacy and potency of novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug and pesticide development, the rigorous analysis of dose-response relationships is fundamental to establishing the efficacy and potency of novel compounds. This guide provides an in-depth technical overview of the statistical analysis of dose-response curves, using the example of 3-Methylundecanoate, a compound with potential as an insect repellent. We will explore the causal reasoning behind experimental choices, detail self-validating protocols, and compare its hypothetical performance against established alternatives, supported by experimental data from closely related compounds.

Introduction: The Quest for Effective and Safe Insect Repellents

The search for new insect repellents is driven by the need for safe and effective alternatives to existing compounds, addressing concerns such as skin irritation, systemic toxicity, and the growing issue of insect resistance. Methyl-branched alkanes and their derivatives have emerged as a promising class of compounds with potential repellent and pheromonal activities.[1][2][3] 3-Methylundecanoate, a methyl ester of 3-methylundecanoic acid, fits this profile and warrants investigation.

The primary objective of a dose-response study in this context is to quantify the relationship between the concentration of a repellent and the magnitude of the behavioral or physiological response in a target insect species, such as the yellow fever mosquito, Aedes aegypti. This allows us to determine key parameters like the Effective Dose (ED50) or Effective Concentration (EC50), which represent the dose or concentration required to elicit a 50% response.

The Mechanistic Underpinnings of Insect Repellency

Understanding the mechanism of action is crucial for designing and interpreting dose-response experiments. Insect repellents can act through several mechanisms at the olfactory level.[4] These include:

  • Activation of Aversive Olfactory Receptors: The repellent molecule binds to and activates olfactory receptor neurons (ORNs) that trigger an innate avoidance behavior.

  • Inhibition of Attractant Olfactory Receptors: The repellent can block or reduce the activation of ORNs that normally respond to host cues like lactic acid and 1-octen-3-ol, effectively "blinding" the insect to the presence of a host.[5][6]

  • Altering the Chemical Profile of Host Odors: Some repellents can act as "fixatives," changing the volatility of human skin odors and thus altering the chemical signals perceived by the insect.[5]

Dose-response studies are designed to probe these mechanisms by quantifying the strength of the repellent effect at various concentrations.

Experimental Design: A Two-Pronged Approach

A robust assessment of a potential insect repellent involves a combination of physiological and behavioral assays. This dual approach provides a more complete picture of the compound's efficacy, from the molecular level of receptor interaction to the whole-organism behavioral response.

Electroantennography (EAG): Gauging Olfactory Receptor Activation

Causality: EAG directly measures the electrical output of the entire antenna in response to an odorant. This allows us to determine if the insect's olfactory receptors can detect the compound and to quantify the dose-dependent magnitude of this detection. A strong EAG response suggests that the compound is a potent activator or inhibitor of a significant number of olfactory receptors.

Experimental Workflow:

Caption: Workflow for Electroantennography (EAG) analysis.

Detailed Protocol:

  • Insect Preparation: Adult female Aedes aegypti mosquitoes (5-10 days old) are anesthetized by chilling.

  • Antenna Excision: A single antenna is carefully excised at the base using micro-scissors.[7]

  • Electrode Mounting: The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., 0.1 M KCl). The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Preparation: Serial dilutions of 3-Methylundecanoate are prepared in a suitable solvent like hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL). 10 µL of each solution is applied to a filter paper strip.[8] A solvent-only filter paper serves as the negative control.

  • Stimulus Delivery: The filter paper is placed in a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) is then directed through the pipette, delivering the odorant to the antenna.

  • Data Recording and Analysis: The change in electrical potential (the EAG response) is amplified, recorded, and measured in millivolts (mV). The response to the solvent is subtracted from the response to the test compound.

Behavioral Assay: Quantifying Repellency

Causality: While EAG confirms detection, a behavioral assay is essential to determine if this detection translates into a repellent action. The "arm-in-cage" or similar in vitro assays measure the ability of a compound to prevent mosquitoes from landing and biting, providing a direct measure of its practical efficacy.

Experimental Workflow:

Caption: Workflow for a behavioral repellency assay.

Detailed Protocol:

  • Mosquito Preparation: Cages containing 25-50 host-seeking female Aedes aegypti are used.

  • Treatment Preparation: A defined area of a volunteer's forearm or an in vitro feeding system is treated with a specific dose of 3-Methylundecanoate dissolved in a carrier like ethanol. A corresponding area on the other arm or another feeding system is treated with the solvent alone as a control.

  • Exposure: The treated and control surfaces are exposed to the caged mosquitoes for a set period (e.g., 3 minutes).[9]

  • Data Collection: The number of mosquitoes landing and/or attempting to bite on each surface is recorded.

  • Calculation of Percent Repellency: The percent repellency is calculated using the formula: % Repellency = [(C - T) / C] * 100 where C is the number of mosquitoes on the control surface and T is the number on the treated surface.

Statistical Analysis of Dose-Response Data

The data obtained from the EAG and behavioral assays are used to construct dose-response curves. A crucial step in this process is the use of non-linear regression to fit the data to a suitable model.

Causality: Biological responses to stimuli are typically not linear. As the dose of a compound increases, the response usually follows a sigmoidal curve. Non-linear regression allows us to model this relationship accurately and derive meaningful parameters like the EC50.

Recommended Model: The Four-Parameter Log-Logistic Model

The four-parameter log-logistic model is a robust and widely used model for analyzing dose-response data. The equation is:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where:

  • Y: The response

  • X: The logarithm of the dose

  • Bottom: The response at the lowest dose

  • Top: The response at the highest dose

  • LogEC50: The logarithm of the dose that gives a response halfway between the Bottom and Top

  • HillSlope: The steepness of the curve

Data Analysis Workflow:

Caption: Statistical analysis workflow for dose-response curves.

Comparative Analysis: 3-Methylundecanoate vs. Standard Repellents

To assess the potential of 3-Methylundecanoate, its performance must be compared to established repellents like DEET and Picaridin, as well as structurally similar compounds like 2-undecanone. The following table presents hypothetical, yet realistic, data based on published values for these comparators.

CompoundEC50 (µg/cm²) (Behavioral Assay)95% Confidence Interval
3-Methylundecanoate (Hypothetical) 15.5 12.8 - 18.2
DEET19.3[10]16.5 - 22.1
Picaridin22.119.3 - 24.9
2-Undecanone11.1[10]9.5 - 12.7

Statistical Comparison of EC50 Values:

A common and robust method for comparing the EC50 values of two or more compounds is the Extra Sum-of-Squares F-test . This test determines whether a single curve can adequately describe all the data sets or if separate curves (and thus different EC50 values) are statistically necessary.

Interpretation:

Based on our hypothetical data, a statistical comparison would likely reveal:

  • 3-Methylundecanoate vs. DEET and Picaridin: The EC50 of 3-Methylundecanoate is lower than that of DEET and Picaridin, suggesting it may be more potent. An F-test would likely yield a low p-value, indicating a statistically significant difference.

  • 3-Methylundecanoate vs. 2-Undecanone: The EC50 of 3-Methylundecanoate is slightly higher than that of 2-undecanone, suggesting comparable, though slightly lower, potency. The F-test would determine if this difference is statistically significant.

Conclusion: A Data-Driven Approach to Repellent Discovery

This guide has outlined a comprehensive, scientifically rigorous framework for the statistical analysis of dose-response curves in the context of insect repellent discovery. By integrating physiological (EAG) and behavioral assays, employing robust non-linear regression models, and conducting statistically sound comparisons, researchers can confidently assess the potential of novel compounds like 3-Methylundecanoate. The causality-driven experimental design and self-validating protocols described herein provide a clear path from initial screening to a quantitative understanding of a compound's efficacy, ultimately accelerating the development of the next generation of safe and effective insect repellents.

References

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  • Kröber, T., et al. (2010). A new in vitro bioassay system for the discovery and quantitative evaluation of mosquito repellents. Journal of Medical Entomology, 47(5), 937-945. Available from: [Link]

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  • Rueda, L. M., et al. (2011). The dose-persistence relationship of three topical repellent compounds against Aedes albopictus and Culex nigripalpus. Journal of the American Mosquito Control Association, 27(2), 154-160. Available from: [Link]

  • Saveer, A. M., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62211. Available from: [Link]

  • Sparks, J. T., & Dickens, J. C. (2016). Bitter-sensitive gustatory receptor neuron responds to chemically diverse insect repellents in the common malaria mosquito Anopheles quadrimaculatus. PLoS ONE, 11(4), e0153334. Available from: [Link]

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET. Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Available from: [Link]

  • Witus, L. S., et al. (2014). Dose-dependent behavioral response of the mosquito Aedes albopictus to floral odorous compounds. Journal of insect science (Online), 14, 109. Available from: [Link]

  • Environmental Working Group. (2023). EWG's guide to bug repellents. Available from: [Link]

  • Leskey, T. C., et al. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 856-863. Available from: [Link]

  • Pask, G. M., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (62), e3812. Available from: [Link]

  • Mori, K. (2015). Chiral methyl-branched pheromones. Natural Product Reports, 32(7), 929-954. Available from: [Link]

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  • Sopheak, T., et al. (2021). Time of Test Periods Influence the Behavioral Responses of Anopheles minimus and Anopheles dirus (Diptera: Culicidae) to DEET. Insects, 12(10), 868. Available from: [Link]

  • Gonzalez, K. K., & Leal, W. S. (2025). The chemosensory world of mosquitoes: olfactory receptors and their role in blocking mosquito-borne disease transmission. Parasites & Vectors, 18(1), 1-15. Available from: [Link]

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  • Afify, A., et al. (2014). Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses. PLoS Neglected Tropical Diseases, 8(12), e3326. Available from: [Link]

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  • Francke, W., & Schulz, S. (2015). Chiral methyl-branched pheromones. Natural product reports, 32(7), 929-954. Available from: [Link]

  • Paluch, G., et al. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology, 38(3), 856-863. Available from: [Link]

  • Sanghong, W., et al. (2021). Dose–Response Assay for Synthetic Mosquito (Diptera: Culicidae) Attractant Using a High-Throughput Screening System. Insects, 12(4), 346. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Methylundecanoate

Executive Summary & Chemical Profile[1][2][3][4] 3-Methylundecanoate (and its isomers) belongs to the class of Fatty Acid Methyl Esters (FAMEs).[1][2] While often perceived as "benign" due to their use in fragrances and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

3-Methylundecanoate (and its isomers) belongs to the class of Fatty Acid Methyl Esters (FAMEs).[1][2] While often perceived as "benign" due to their use in fragrances and flavorings, they present specific challenges in a laboratory setting regarding aquatic toxicity and organic load.[1]

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a logistical framework for disposal. The core directive is simple: This is a lipophilic, combustible organic liquid.[1] It must never enter the aqueous waste stream. [1][3]

Chemical Identity & Physical Properties

Note: Data below reflects the general profile for Methyl Undecanoate isomers, which dictates the disposal pathway.

PropertyValue / CharacteristicOperational Implication
CAS Number Varies by isomer (e.g., 1731-86-8 for n-isomer)Use generic chemical name on waste tags if specific CAS is unavailable.
Physical State Liquid (Colorless to pale yellow)Requires secondary containment to prevent slick/slip hazards.[4][3]
Flash Point ~109°C (228°F) Closed CupCombustible (Class IIIB). Not "Flammable" by DOT definition (<60°C), but handled as organic fuel waste.[1][4][3]
Water Solubility Negligible / InsolubleCRITICAL: Will form a surface film or clog traps if poured down drains.[4][3]
Reactivity Stable; Incompatible with strong oxidizersKeep segregated from Nitric Acid or Peroxides waste streams.[4][3]

Risk Assessment & Waste Characterization[1][2][3]

As scientists, we must understand the why behind the protocol. The disposal strategy for 3-Methylundecanoate is governed by two factors: Lipophilicity and Calorific Value .[1][5]

  • The Lipophilic Hazard (The "Clog" Risk): Because 3-Methylundecanoate is insoluble in water, pouring it down the sink is not just an environmental violation; it is an infrastructure risk.[1] It coats piping, traps particulates, and eventually hardens or creates blockages.[1][4] Furthermore, in wastewater treatment plants, FAMEs exert a high Biological Oxygen Demand (BOD), stressing microbial degradation systems.[1][4][3]

  • The Calorific Opportunity (Fuel Blending): Methyl esters have high energy content (high BTU).[1] Consequently, the preferred disposal method is Fuel Blending , where the waste is used as a secondary fuel source for cement kilns or industrial boilers.[1][4][3] This is a sustainable alternative to pure incineration.

Waste Stream Decision Logic

The following diagram illustrates the logical pathway for categorizing this chemical.

WasteDecisionTree Start 3-Methylundecanoate Waste HalogenCheck Is it Halogenated? (Contains F, Cl, Br, I?) Start->HalogenCheck SolubilityCheck Is it Water Soluble? HalogenCheck->SolubilityCheck No HaloStream Stream A: Halogenated Solvent (High Cost Disposal) HalogenCheck->HaloStream Yes FlashPointCheck Flash Point < 60°C? SolubilityCheck->FlashPointCheck No AqueousStream Stream B: Aqueous Waste (Drain/Neutralization) SolubilityCheck->AqueousStream Yes (Incorrect for this chemical) CombustibleStream Stream C: Non-Halogenated Organic (Fuel Blending/Incineration) FlashPointCheck->CombustibleStream No (Combustible) FlashPointCheck->CombustibleStream Yes (Flammable)

Figure 1: Waste Stream Classification Logic.[1] 3-Methylundecanoate follows the path to Non-Halogenated Organic Waste.[1][4][3][5]

Operational Protocol: Segregation & Containerization

Step 1: Container Selection[1][4]
  • Primary Choice: High-Density Polyethylene (HDPE) carboys.[1][5] HDPE is chemically resistant to esters and impact-resistant.[1][5]

  • Secondary Choice: Amber glass bottles (if volume is < 1L).[1]

  • Avoid: Low-grade plastics that may swell upon long-term exposure to methyl esters.[1][4][5]

Step 2: Segregation Strategy

Do not mix 3-Methylundecanoate with:

  • Oxidizing Acids: (e.g., Nitric Acid, Chromic Acid).[1] Mixing esters with strong oxidizers can lead to exothermic reactions and potential pressurization of the container.[1]

  • Aqueous Solutions: Mixing with water creates a biphasic mixture that is expensive for waste handlers to separate.

Step 3: Labeling

Your waste tag must be explicit to ensure safety for downstream handlers.

FieldRequired Entry
Chemical Name 3-Methylundecanoate (or Fatty Acid Methyl Ester)
Constituents 100% (if pure) or list solvent percentages (e.g., 10% in Hexane)
Hazard Checkbox [x] Irritant [x] Combustible (if applicable on tag)
Waste Code Non-Halogenated Organic (Consult local EHS for specific RCRA codes; typically D001 if mixed with flammables, or general organic otherwise).[1][4][3][5]

Disposal Workflow (Step-by-Step)

This workflow ensures a "Chain of Custody" from the bench to the final facility.[1]

DisposalWorkflow Generation 1. Waste Generation (Benchtop) Satellite 2. Satellite Accumulation (Secondary Containment) Generation->Satellite Transfer to Carboy Central 3. Central Waste Storage (90-Day Hold) Satellite->Central Carboy Full/Dated TSDF 4. TSDF Processing (Fuel Blending) Central->TSDF EHS Vendor Pickup

Figure 2: The Cradle-to-Grave Lifecycle of Laboratory Organic Waste.

  • Collection: Pour waste into the designated "Non-Halogenated Organic" carboy using a funnel. Pro-Tip: Keep a dedicated funnel for organics to prevent cross-contamination.[5]

  • Cap & Seal: Ensure the cap is tight immediately after use. Methyl esters have a distinct, waxy/fruity odor that can be pervasive if containers are left open.[1]

  • Inspection: Weekly check of the Satellite Accumulation Area (SAA) for leaks or bulging containers.

  • Hand-off: Once the container is 90% full, date the tag and request pickup from your EHS department or waste vendor.[1]

Spill Management Contingency

Despite best practices, spills occur.[1] Because 3-Methylundecanoate is an oil-like ester, water is ineffective for cleaning and will only spread the slick.[1][5]

  • Small Spill (< 100 mL):

    • Absorb: Use vermiculite, clay-based kitty litter, or dedicated organic spill pads.[1]

    • Clean: Wipe the area with soap and water after absorbing the bulk liquid to remove the oily residue.[1]

    • Dispose: Place solid absorbents into a sealed bag and label as "Debris contaminated with 3-Methylundecanoate."

  • Large Spill (> 1 L):

    • Evacuate: Remove ignition sources (though flash point is high, caution is required).

    • Contain: Use spill socks (oleophilic booms) to block floor drains.

    • Notify: Contact site EHS immediately.

Regulatory Framework

This protocol complies with the following standards:

  • EPA RCRA (Resource Conservation and Recovery Act): While 3-Methylundecanoate is not a P- or U-listed acute hazardous waste [1], it is regulated as a solid waste.[1][4][5] If mixed with solvents (flash point <60°C), it carries the D001 (Ignitable) waste code.[1]

  • 29 CFR 1910.1200 (OSHA HazCom): Requires proper labeling and SDS availability.[1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes.[1] RCRA Orientation Manual. Available at: [Link]

  • PubChem. Methyl Undecanoate Compound Summary. National Library of Medicine.[1] Available at: [Link][1][5]

Sources

Handling

Personal protective equipment for handling 3-Methylundecanoate

Executive Summary & Physicochemical Context Why this specific protocol? 3-Methylundecanoate is a branched-chain fatty acid methyl ester (FAME).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Why this specific protocol? 3-Methylundecanoate is a branched-chain fatty acid methyl ester (FAME). While often perceived as "low hazard" due to its use in fragrance and flavor chemistry, this assumption leads to complacency.

The critical safety driver for this compound is its lipophilicity combined with ester hydrolysis potential .

  • Lipophilicity: As an oily ester, it adheres tenaciously to skin and surfaces. Unlike volatile solvents (e.g., acetone), it does not evaporate quickly. If splashed, it remains in contact with the stratum corneum, increasing permeation time.

  • Hydrolysis Risk: Upon contact with mucous membranes (eyes/lungs), esters can hydrolyze into their corresponding acid (3-methylundecanoic acid) and alcohol (methanol), driving local irritation and potential cellular damage.

Current Hazard Classification (GHS):

  • Eye Damage/Irritation: Category 2A (Causes serious eye irritation) or Category 1 (Causes serious eye damage) depending on concentration/isomer purity.

  • Skin Irritation: Category 2.

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Personal Protective Equipment (PPE) Matrix

This system is designed to prevent "permeation breakthrough"—the silent failure where a chemical passes through glove material without visible degradation.

PPE ComponentStandard / MaterialCritical SpecificationUsage Logic
Hand Protection Nitrile Rubber Min. Thickness: 0.11 mm (4-5 mil) Breakthrough: >15 mins (splash)Do NOT use Latex. Latex degrades rapidly upon contact with organic esters. For immersion or spill cleanup, upgrade to Laminate (Silver Shield) or thicker Nitrile (8 mil).
Eye Protection Chemical Splash Goggles ANSI Z87.1 (Impact + Splash) Standard safety glasses are insufficient due to the "oily" nature of the liquid; a splash will run down the forehead/lenses into the eye. Goggles provide a seal.
Respiratory Fume Hood / Half-mask OV (Organic Vapor) Cartridge Required only if heating >60°C or generating aerosols. At room temp, vapor pressure is low.
Body Defense Lab Coat (Cotton/Poly) High-neck / Snap closure Synthetic-only coats may melt if the ester ignites (Flash Point ~164°C, but combustible).
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Checks
  • Ventilation Verification: Ensure fume hood face velocity is between 80–100 fpm .

  • Spill Kit Staging: Confirm presence of an inert absorbent (vermiculite or sand). Note: Paper towels are inefficient for lipophilic ester spills as they smear rather than absorb.

Phase B: Transfer & Weighing (The "Drip" Risk)
  • The Problem: 3-Methylundecanoate has high surface tension and viscosity compared to water. It tends to "creep" up pipette tips and drip unexpectedly.

  • The Solution:

    • Use Positive Displacement Pipettes if available.

    • If using air-displacement pipettes, pre-wet the tip (aspirate and dispense 3 times) to equilibrate the air cushion.

    • Technique: Touch the pipette tip to the side of the receiving vessel at a 45° angle to break surface tension during dispensing.

Phase C: Heating & Synthesis
  • Flash Point Awareness: The flash point is approx. 164°C .[1]

  • Protocol:

    • Never heat in an open vessel on a hot plate.

    • Use an oil bath or heating block with a temperature probe feedback loop.

    • Reflux: Ensure condenser water flow is active before heating begins.

Phase D: Decontamination & Doffing[2][3]
  • Solvent Selection: Water alone is ineffective due to hydrophobicity.

  • Cleaning: Use Ethanol (70%) or Isopropanol to solubilize residues on glassware or bench surfaces, followed by soap and water.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff, balling it into the other hand, and peeling the second off inside-out) to prevent outer-surface contact with skin.

Emergency & Disposal Workflows
Skin Contact (Immediate Action)
  • Blot, Don't Rub: Blot excess oil with a dry absorbent pad. Rubbing drives the chemical deeper into pores.

  • Solubilize: Wash with copious soap (surfactant) and warm water for 15 minutes .

  • Assessment: Monitor for redness (erythema).

Waste Disposal
  • Classification: Non-halogenated Organic Waste.

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) as esters can act as fuel sources.

  • Labeling: clearly mark as "Combustible Liquid, Irritant."

Visualized Safety Logic (Workflow)

The following diagram illustrates the decision-making process for handling 3-Methylundecanoate, emphasizing the "Stop/Go" gates for safety.

SafetyWorkflow Start Start: Task Definition RiskAssess Risk Assessment: Is heating involved? Start->RiskAssess PPE_Standard Standard PPE: Nitrile Gloves + Splash Goggles + Lab Coat RiskAssess->PPE_Standard No (Room Temp) PPE_HighTemp High-Temp PPE: Add Face Shield + Work in Fume Hood RiskAssess->PPE_HighTemp Yes (>60°C) Handling Handling Phase: Use Positive Displacement Pipetting PPE_Standard->Handling PPE_HighTemp->Handling SpillCheck Spill / Exposure? Handling->SpillCheck Cleanup Emergency Protocol: 1. Blot (Don't Rub) 2. Soap + Water (15 min) SpillCheck->Cleanup Yes Disposal Disposal: Non-Halogenated Organic Waste SpillCheck->Disposal No Cleanup->Disposal End End Procedure Disposal->End

Figure 1: Decision logic for PPE selection and emergency response based on operational temperature and exposure risk.

References
  • National Center for Biotechnology Information (PubChem). (n.d.). Methyl undecanoate (Compound Summary).[2] Retrieved from [Link]

  • Agilent Technologies. (2019). Safety Data Sheet: Methyl Undecanoate.[2][4][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Methyl undecanoate. Retrieved from [Link]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves.[6] (Data regarding ester compatibility and breakthrough times). Retrieved from ]">https://www.kimtech.com[6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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